LOE 908 hydrochloride
Description
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Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSNBMNKLDHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046305 | |
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143482-60-4 | |
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of LOE 908 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOE 908 hydrochloride is a synthetic isoquinoline (B145761) derivative that has garnered significant interest within the research community for its potent, broad-spectrum cation channel blocking activity and demonstrated neuroprotective effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies from key studies, and visualizing its interactions with cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.
Introduction
This compound is recognized as a versatile pharmacological tool for investigating the roles of various cation channels in physiological and pathophysiological processes. Its ability to non-selectively inhibit a range of ion channels, including voltage-gated and receptor-operated channels, underlies its observed therapeutic potential, particularly in the context of neuroprotection following ischemic events. This document will delve into the specifics of its molecular interactions and the experimental evidence that substantiates our current understanding of its mechanism of action.
Core Mechanism of Action: Broad-Spectrum Cation Channel Blockade
The primary mechanism of action of this compound is its ability to block a wide array of cation channels. This non-selective inhibition disrupts the influx of critical ions like Ca2+, Na+, and K+, thereby modulating cellular excitability and downstream signaling cascades.
Inhibition of Non-Selective Cation Channels (NSCCs)
This compound is a potent inhibitor of non-selective cation channels (NSCCs). It effectively blocks cation conductance in a concentration-dependent manner, with a reported IC50 of 560 nM in voltage-clamped A7r5 cells[1]. This action is particularly relevant in the context of receptor-operated calcium entry.
Modulation of Voltage-Operated and Store-Operated Calcium Channels
The compound also exhibits inhibitory effects on voltage-operated calcium channels (VOCs), blocking dihydropyridine-sensitive Ba2+ currents with an IC50 of 28 μM in A7r5 cells[1].
There are conflicting reports regarding the effect of LOE 908 on store-operated calcium channels (SOCs). One study indicates that LOE 908 is a blocker of NSCCs without affecting SOCs[2]. Conversely, another study reports that LOE 908 is a potent inhibitor of the store-operated (capacitive) Ca2+ entry pathway in human endothelial cells, with EC50 values of 2 µM and 4 µM for thapsigargin- and ionomycin-induced Ca2+ entry, respectively[3]. This discrepancy may be due to cell-type specific differences or different experimental conditions and warrants further investigation.
Inhibition of Potassium Channels
This compound has been identified as a selective blocker of delayed rectifier type potassium channels. In PC12 cells, it blocks these channels with an IC50 value of 0.7 μM[4]. This activity contributes to its effects on cellular excitability and membrane potential.
Effects on Other Ion Channels
In addition to the aforementioned channels, this compound has been reported to inhibit AMPA and NMDA receptors, as well as other Na+ and K+ channels, contributing to its broad-spectrum activity[5].
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on various ion channels.
| Channel Type | Cell Line | Parameter | Value | Reference |
| Non-Selective Cation Channels (NSCCs) | A7r5 | IC50 | 560 nM | [1] |
| Voltage-Dependent Ca2+ Channels | A7r5 | IC50 | 28 µM | [1] |
| Delayed Rectifier K+ Channels | PC12 | IC50 | 0.7 µM | [4] |
| Store-Operated Ca2+ Entry (Thapsigargin-induced) | Human Endothelial Cells | EC50 | 2 µM | [3] |
| Store-Operated Ca2+ Entry (Ionomycin-induced) | Human Endothelial Cells | EC50 | 4 µM | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Experimental Protocols
The following are summaries of experimental protocols from key studies investigating this compound.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
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Objective: To measure the inhibitory effect of LOE 908 on ion channel currents.
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Cell Lines: A7r5 aortic smooth muscle cells, PC12 cells, or primary cortical neurons.
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Methodology:
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Cells are cultured on glass coverslips.
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The whole-cell patch-clamp technique is employed using an amplifier and a data acquisition system.
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Pipettes are filled with an appropriate internal solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP, adjusted to a specific pH).
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The external solution (bath solution) is a physiological saline solution (e.g., Krebs-Henseleit).
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Voltage protocols are applied to elicit specific ion channel currents (e.g., voltage steps to activate delayed rectifier K+ currents).
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This compound is applied to the bath at various concentrations to determine its effect on the current amplitude.
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Dose-response curves are generated to calculate IC50 values.
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Reference: Based on the methodology described in studies by Krause et al. (1998)[4] and Krautwurst et al. (1994)[1].
Intracellular Calcium Imaging
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Objective: To measure the effect of LOE 908 on intracellular calcium concentrations ([Ca2+]i).
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Cell Lines: Human endothelial cells or other relevant cell types.
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Methodology:
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Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).
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Changes in intracellular Ca2+ are monitored using a fluorescence imaging system.
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Store-operated Ca2+ entry is induced by depleting intracellular Ca2+ stores with agents like thapsigargin (B1683126) or ionomycin (B1663694) in a Ca2+-free medium, followed by the re-addition of extracellular Ca2+.
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This compound is added at various concentrations to assess its inhibitory effect on the rise in [Ca2+]i.
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EC50 values are determined from the concentration-response data.
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Reference: Based on the methodology suggested in the study by Iwamuro et al. (1999)[2] and the findings on human endothelial cells.
In Vivo Model of Focal Cerebral Ischemia
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Objective: To evaluate the neuroprotective effects of this compound in an animal model of stroke.
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Animal Model: Male Sprague-Dawley or Wistar rats.
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Methodology:
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Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO).
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This compound (or vehicle control) is administered intravenously at a specific time point relative to the occlusion (e.g., 30 minutes post-occlusion).
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Neurological deficits are assessed at various time points post-ischemia using a standardized scoring system.
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At the end of the experiment (e.g., 24 hours or 7 days), animals are euthanized, and brains are removed.
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Infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
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Reference: Based on protocols described in studies by Tatlisumak et al. (2000) and others investigating the neuroprotective effects of LOE 908.
Discussion and Future Directions
This compound is a potent, broad-spectrum cation channel blocker with significant neuroprotective potential demonstrated in preclinical models. Its mechanism of action is complex, involving the inhibition of multiple ion channels that are critical for neuronal function and excitotoxicity.
A key area for future research is the clarification of its effects on store-operated calcium channels. The conflicting findings in the literature highlight the need for further studies across different cell types and experimental conditions to fully elucidate this aspect of its pharmacology.
Furthermore, while its broad-spectrum activity is likely beneficial in multifactorial diseases like stroke, identifying the specific channel subtypes that are most critical for its therapeutic effects would be a significant advancement. The relationship between LOE 908 and specific TRP channels, such as TRPC5, which are implicated in various neurological processes, remains an unexplored and potentially fruitful area of investigation.
Conclusion
This technical guide has provided a detailed overview of the core mechanism of action of this compound. By consolidating quantitative data, outlining experimental methodologies, and visualizing its molecular interactions, this document serves as a comprehensive resource for scientists and researchers. The continued investigation of this compound and its multifaceted mechanism of action holds promise for the development of novel therapeutic strategies for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 143482-60-4 | LOE908 | Tocris Bioscience [tocris.com]
The Primary Target of LOE 908 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker. While it exhibits inhibitory activity against a range of ion channels, quantitative analysis of its potency suggests a primary affinity for non-selective cation channels (NSCCs) and certain types of voltage-gated potassium channels. Specifically, its high potency in the sub-micromolar to low micromolar range for blocking vasopressin-activated NSCCs and delayed rectifier potassium channels positions these as its principal molecular targets. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its target affinity, experimental methodologies for its characterization, and its impact on cellular signaling pathways.
Data Presentation: Comparative Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations (IC₅₀/EC₅₀) of this compound against various ion channels, providing a quantitative basis for identifying its primary targets.
| Ion Channel Target | Cell Type | Method | Potency (IC₅₀/EC₅₀) | Reference |
| Non-Selective Cation Channels (NSCCs) | A7r5 aortic smooth muscle cells | Electrophysiology | 560 nM | [1] |
| Delayed Rectifier K+ Channels | PC12 cells | Whole-cell patch clamp | 0.7 µM | [2] |
| Store-Operated Ca²⁺ Entry (Thapsigargin-induced) | Human endothelial cells | Fluorimetry (fura-2) | 2 µM | |
| Store-Operated Ca²⁺ Entry (Ionomycin-induced) | Human endothelial cells | Fluorimetry (fura-2) | 4 µM | |
| Voltage-Dependent Ca²⁺ Channels (dihydropyridine-sensitive Ba²⁺ current) | A7r5 aortic smooth muscle cells | Electrophysiology | 28 µM | [1] |
Experimental Protocols
Measurement of Ion Channel Activity via Whole-Cell Patch Clamp Electrophysiology
The primary technique for characterizing the inhibitory effect of this compound on its target ion channels is whole-cell patch-clamp electrophysiology.
Objective: To measure the effect of this compound on ionic currents flowing through specific channels in the plasma membrane of a single cell.
Materials:
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Patch-clamp amplifier and data acquisition system
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Microscope with micromanipulators
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Borosilicate glass capillaries for pipette fabrication
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Cell culture of interest (e.g., A7r5, PC12, or primary neurons)
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Extracellular (bath) solution containing physiological ion concentrations
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Intracellular (pipette) solution mimicking the cell's cytosol
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This compound stock solution
Procedure:
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Cell Preparation: Culture cells on glass coverslips to sub-confluent densities.
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Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.
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Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
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Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
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Voltage Clamp: Clamp the cell membrane at a specific holding potential using the patch-clamp amplifier.
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Current Recording: Apply voltage steps or ramps to elicit ionic currents through the channels of interest. Record these currents in the absence (control) and presence of varying concentrations of this compound applied to the extracellular solution.
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Data Analysis: Measure the peak or steady-state current amplitude at each drug concentration. Plot a concentration-response curve and fit the data with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
The effect of this compound on store-operated calcium entry (SOCE) is typically assessed by measuring changes in intracellular calcium concentration using fluorescent indicators.
Objective: To determine the effect of this compound on the increase in [Ca²⁺]i following the depletion of intracellular calcium stores.
Materials:
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Fluorescence microscope or plate reader with appropriate filters for the chosen dye (e.g., Fura-2)
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Cell culture of interest (e.g., human endothelial cells)
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Fura-2 AM (acetoxymethyl ester) fluorescent dye
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Pluronic F-127
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HEPES-buffered saline solution (HBSS)
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Thapsigargin (B1683126) or ionomycin (B1663694) to deplete intracellular stores
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This compound stock solution
Procedure:
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Cell Plating: Seed cells on glass-bottom dishes or 96-well plates.
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Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark. The AM ester allows the dye to cross the cell membrane.
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De-esterification: Wash the cells with HBSS to remove excess dye and allow 20-30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.
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Baseline Measurement: Measure the baseline fluorescence ratio of Fura-2 (emission at ~510 nm with excitation at ~340 nm and ~380 nm).
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Store Depletion: In a calcium-free HBSS, add thapsigargin or ionomycin to deplete the endoplasmic reticulum calcium stores, causing a transient increase in [Ca²⁺]i.
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Calcium Re-addition: Re-introduce calcium to the extracellular solution. In control cells, this will lead to a sustained increase in [Ca²⁺]i due to SOCE.
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Inhibition by LOE 908: Perform the calcium re-addition step in the presence of varying concentrations of this compound to measure its inhibitory effect on the SOCE-mediated calcium influx.
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Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular calcium concentration. Quantify the inhibition of the calcium influx by LOE 908 to determine its EC₅₀.
Mandatory Visualization
References
An In-depth Technical Guide to LOE 908 Hydrochloride: Chemical Structure, Properties, and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of LOE 908 hydrochloride. The document details its mechanism of action as a broad-spectrum cation channel blocker and its potential as a neuroprotective agent. Experimental methodologies for in vitro and in vivo investigations are also presented, offering a valuable resource for researchers in the field of neuroscience and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex isoquinoline (B145761) derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis(2,3,4-trimethoxyphenethyl)acetamide hydrochloride |
| CAS Number | 143482-60-4 |
| Molecular Formula | C₄₁H₄₈N₂O₉·HCl |
| Canonical SMILES | COC1=C(C=C2C(=C1)CCN=C2C(C3=CC=CC=C3)C(=O)N(CCC4=C(C=C(C=C4OC)OC)OC)CCC5=C(C=C(C=C5OC)OC)OC)OC.Cl |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 749.29 g/mol | |
| Appearance | White powder | |
| Solubility | Water: 37.46 mg/mL (at 25°C) DMSO: <74.93 mg/mL | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years In solvent: -80°C for 6 months; -20°C for 1 month |
Pharmacological Properties and Mechanism of Action
This compound is characterized as a broad-spectrum cation channel blocker, exhibiting inhibitory activity against a variety of ion channels. This non-selective inhibition is central to its pharmacological effects, particularly its neuroprotective properties.
Mechanism of Action
The primary mechanism of action of this compound is the blockade of multiple cation channels, which leads to a reduction in the influx of cations such as Ca²⁺ and Na⁺ into cells. Dysregulated ion homeostasis, particularly an excessive intracellular accumulation of Ca²⁺, is a key event in the pathophysiology of neuronal injury following ischemic or traumatic insults. By mitigating this ion overload, this compound helps to prevent the activation of downstream neurotoxic cascades, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to a reduction in neuronal cell death.
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of this compound.
Caption: Proposed neuroprotective signaling pathway of this compound.
In Vitro Efficacy
This compound has been shown to block various cation channels in a concentration-dependent manner in different cell types.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Cell Type | IC₅₀ Value | Reference |
| Non-selective cation channels (NSCC) | A7r5 cells | 560 nM | |
| Dihydropyridine-sensitive Ba²⁺ current (Voltage-dependent Ca²⁺ channels) | A7r5 cells | 28 µM | |
| Delayed rectifier K⁺ currents | PC12 cells | 0.7 µM |
Experimental Protocols
While a detailed, step-by-step synthesis and purification protocol for this compound is not publicly available, this section provides an overview of the methodologies used in key in vivo and in vitro studies investigating its neuroprotective effects.
Synthesis and Purification of Isoquinoline Derivatives (General Approach)
The synthesis of complex isoquinoline derivatives like this compound typically involves multi-step reactions. While the specific route for LOE 908 is proprietary, a general approach for synthesizing similar structures often involves the Bischler-Napieralski or Pictet-Spengler reaction to form the core isoquinoline ring system, followed by N-alkylation and other modifications.
Purification of the final hydrochloride salt is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/ether or chloroform/ethyl acetate, to yield a product of high purity.
In Vivo Neuroprotection Studies
A lateral fluid percussion injury model in rats has been used to evaluate the neuroprotective effects of this compound.
Experimental Workflow:
Caption: Experimental workflow for the traumatic brain injury model.
Key Parameters:
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Animal Model: Male Sprague-Dawley rats.
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Injury Induction: Lateral fluid percussion.
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Treatment: Intravenous administration of this compound or vehicle, initiated 15 minutes post-injury.
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Dosage: A high dose (4 mg/kg bolus followed by a 24-hour infusion of 160 mg/kg) and a low dose (2 mg/kg bolus followed by a 24-hour infusion of 80 mg/kg) have been tested.
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Outcome Measures: Neuromotor function, cognitive performance (Morris water maze), and histological assessment of cortical lesion volume at 48 hours post-injury.
The MCAO model is a widely used method to induce focal cerebral ischemia and assess the efficacy of neuroprotective agents.
Experimental Workflow:
Caption: Experimental workflow for the middle cerebral artery occlusion model.
Key Parameters:
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Animal Model: Rats (e.g., Sprague-Dawley, Wistar).
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Ischemia Induction: Intraluminal filament insertion to occlude the middle cerebral artery, typically for a duration of 90 minutes, followed by reperfusion.
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Treatment: Administration of this compound, often as an intravenous bolus followed by an infusion.
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Outcome Measures: Assessment of neurological deficits and measurement of infarct volume, commonly using 2,3,5-triphenyltetrazolium chloride (TTC) staining at 24 or 48 hours post-occlusion.
In Vitro Electrophysiology
The whole-cell patch-clamp technique is employed to measure ionic currents across the cell membrane and to characterize the inhibitory effects of this compound on specific ion channels.
Methodology Overview:
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Cell Preparations: Cultured cells endogenously or exogenously expressing the ion channel of interest (e.g., PC12 cells for delayed rectifier potassium channels).
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Recording Solutions:
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External Solution (in mM): Typically contains physiological concentrations of ions such as NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer like HEPES to maintain pH.
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Internal (Pipette) Solution (in mM): Contains a high concentration of a salt of the primary permeant ion (e.g., KCl or K-gluconate for potassium channels), a calcium chelator like EGTA, Mg-ATP, and a buffer such as HEPES.
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Procedure: A glass micropipette filled with the internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. Voltage protocols are applied to elicit specific ionic currents, and the effects of this compound, applied via the external solution, are recorded and analyzed.
Conclusion
This compound is a potent, broad-spectrum cation channel blocker with demonstrated neuroprotective effects in preclinical models of brain injury. Its mechanism of action, centered on the inhibition of multiple ion channels and the subsequent reduction of excitotoxic neuronal damage, makes it a compelling candidate for further investigation in the context of acute neurological disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and similar compounds.
Probing Neuronal Function: A Technical Overview of LOE 908 Hydrochloride Applications
For Immediate Release
This technical guide provides an in-depth analysis of the experimental applications of LOE 908 hydrochloride, a notable potassium channel blocker, across a range of neuronal models. The document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of its tested applications and methodologies.
Summary of Neuronal Models
This compound has been investigated in both in vitro and in vivo neuronal models to elucidate its mechanism of action and therapeutic potential. In vitro studies have primarily utilized cell lines and primary neuronal cultures to examine its effects on specific ion channels. In vivo research has focused on animal models of neurological injury and disease to assess its neuroprotective capabilities.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound.
| In Vitro Model | Target Ion Channel | Parameter | Value | Reference |
| Undifferentiated PC12 Cells | Delayed Rectifier K+ Current | IC50 | 0.7 µM | [1] |
| Rat Cortical Neurons (Primary Culture) | Tetraethylammonium (TEA)-sensitive Delayed Rectifying K+ Currents | Inhibition at 1 µM LOE 908 | 61 ± 25% | [1] |
| Rat Cortical Neurons (Primary Culture) | Tetraethylammonium (TEA)-sensitive Delayed Rectifying K+ Currents | Inhibition at 10 µM LOE 908 | 103 ± 19% | [1] |
| BHK21 Cells | Ca2+-activated Potassium Currents | Inhibition at 10 µM LOE 908 | 25 ± 5% | [1] |
| In Vivo Model | Condition | Species | Dosing Regimen | Outcome | Reference |
| Focal Ischemia | Rat | 0.5 mg/kg IV bolus followed by 5 mg/kg/hr IV infusion for 3.8 hours | Significantly smaller ischemic core size | [2] | |
| Traumatic Brain Injury | Rat | Low Dose: 2 mg/kg bolus followed by 80 mg/kg over 24h; High Dose: 4 mg/kg bolus followed by 160 mg/kg over 24h | Significantly improved neuromotor function at 48h post-injury | [3] | |
| Subarachnoid Hemorrhage-induced Vasospasm | Rabbit | 1 mg/kg intravenous injection | Inhibition of the magnitude of SAH-induced vasospasm | [4] |
Experimental Protocols
In Vitro Electrophysiology in PC12 Cells and Rat Cortical Neurons
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Objective: To characterize the effect of LOE 908 on K+ currents.
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Cell Preparation: Undifferentiated PC12 cells and primary cultures of cortical neurons from rats were used.
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Method: The whole-cell mode of the patch-clamp technique was employed to measure K+ currents.
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Data Analysis: The concentration-response curve for the inhibition of the delayed rectifier K+ current by LOE 908 was fitted with the Hill equation to determine the IC50 value and Hill coefficient.[1]
In Vivo Model of Focal Ischemia in Rats
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Objective: To evaluate the neuroprotective effects of LOE 908 MS in a model of stroke.
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Animal Model: Rats underwent 90 minutes of temporary middle cerebral artery occlusion.
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Drug Administration: Thirty minutes after arterial occlusion, animals received either a vehicle or LOE 908 MS (0.5 mg/kg i.v. bolus followed by a 5 mg/kg/hr i.v. infusion for 3.8 hours).
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Assessment: Perfusion-, diffusion-, and T2-weighted magnetic resonance imaging (MRI) was performed before and after treatment to assess ischemic abnormalities. Postmortem infarct size was measured at 24 hours.[2]
In Vivo Model of Traumatic Brain Injury in Rats
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Objective: To assess the effect of LOE 908 on neuromotor function, cognitive impairment, and cortical tissue loss following traumatic brain injury.
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Animal Model: Male Sprague-Dawley rats were subjected to lateral fluid percussion brain injury.
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Drug Administration: At 15 minutes post-injury, animals received an intravenous administration of either a high dose of LOE 908 (4 mg/kg bolus followed by 160 mg/kg over 24 h), a low dose of LOE 908 (2 mg/kg bolus followed by 80 mg/kg over 24 h), or vehicle.
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Assessment: Neuromotor function was evaluated at 48 hours post-injury. Visuospatial memory was assessed using the Morris water maze. Cortical lesion size was determined through histological evaluation at 48 hours post-injury.[3]
In Vivo Model of Subarachnoid Hemorrhage in Rabbits
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Objective: To evaluate the in vivo effect of LOE 908 on subarachnoid hemorrhage (SAH)-induced vasospasm.
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Animal Model: Japanese white rabbits were used to create a model of SAH.
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Drug Administration: An intravenous injection of LOE 908 (1 mg/kg) was administered.
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Assessment: The magnitude of SAH-induced vasospasm in the basilar artery was evaluated.[4]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Traumatic Brain Injury Model
Caption: Experimental workflow for the rat traumatic brain injury study.
References
- 1. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Ca++-permeable nonselective cation channel blocker LOE 908 on subarachnoid hemorrhage-induced vasospasm in the basilar artery in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of LOE 908 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker with significant research interest in the field of neuroprotection. It exhibits inhibitory activity against a range of cation channels, including non-selective cation channels (NSCCs), voltage-operated calcium channels, and store-operated calcium channels (SOCCs).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action
This compound functions as a non-selective inhibitor of various cation channels that are crucial for cellular signaling and calcium homeostasis.[1] Its primary mechanism involves the blockade of both voltage-operated and store-operated cation channels, thereby reducing the influx of cations such as Ca2+, Na+, and K+ into the cell.[3][4] This broad-spectrum inhibitory action makes it a valuable tool for investigating the roles of these channels in various physiological and pathological processes, particularly in the context of neuronal injury and excitotoxicity.
The inhibition of store-operated Ca2+ entry is a key aspect of LOE 908's activity.[3][5] Depletion of intracellular calcium stores, for instance by agents like thapsigargin (B1683126) or ionomycin (B1663694), triggers the opening of SOCCs in the plasma membrane to allow for capacitative calcium entry. LOE 908 has been shown to effectively block this pathway.[3][5]
Furthermore, LOE 908 demonstrates inhibitory effects on voltage-gated calcium channels and certain types of potassium channels, specifically delayed rectifier type potassium channels.[1][6] This multifaceted inhibitory profile contributes to its potential therapeutic effects in conditions characterized by excessive cation channel activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on various ion channels.
| Target Channel | Cell Type | IC50 Value | Reference |
| Non-selective cation channels (NSCCs) | A7r5 aortic smooth muscle cells | 560 nM | [1] |
| Dihydropyridine-sensitive Ba2+ current (through voltage-dependent Ca2+ channels) | A7r5 aortic smooth muscle cells | 28 µM | [1] |
| Delayed rectifier K+ currents | PC12 cells | 0.7 µM | [6] |
| Process Inhibited | Cell Type | Stimulus | EC50 Value | Reference |
| Store-operated Ca2+ entry | Human endothelial cells | Thapsigargin (100 nM) | 2 µM | [5] |
| Store-operated Ca2+ entry | Human endothelial cells | Ionomycin (100 nM) | 4 µM | [5] |
Experimental Protocols
In Vitro Inhibition of Cation Channels
3.1.1. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the inhibitory effect of LOE 908 on ion channel currents.
-
Cell Lines:
-
General Protocol:
-
Cells are cultured on glass coverslips.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipette solution (intracellular) and bath solution (extracellular) are formulated to isolate the specific currents of interest.
-
A voltage protocol is applied to the cell to elicit the channel activity.
-
This compound is added to the bath solution at varying concentrations to determine its effect on the measured currents.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
-
3.1.2. Measurement of Store-Operated Calcium Entry (SOCE)
-
Objective: To quantify the inhibition of SOCE by LOE 908.
-
Cell Line: Human endothelial cells.[5]
-
General Protocol:
-
Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Intracellular calcium concentrations are measured using a fluorescence imaging system.
-
Intracellular calcium stores are depleted using a SERCA inhibitor such as thapsigargin (100 nM) or an ionophore like ionomycin (100 nM) in a calcium-free medium.[5]
-
Calcium is then re-introduced into the extracellular solution to initiate SOCE.
-
The experiment is repeated in the presence of varying concentrations of LOE 908 to assess its inhibitory effect on the rise in intracellular calcium.
-
EC50 values are determined from the concentration-response curve.[5]
-
In Vivo Neuroprotection Studies
3.2.1. Traumatic Brain Injury (TBI) Model
-
Objective: To evaluate the neuroprotective effects of LOE 908 in a rat model of TBI.[2]
-
Animal Model: Male Sprague-Dawley rats.[2]
-
Injury Model: Lateral fluid percussion brain injury.[2]
-
Dosing Regimen:
-
Outcome Measures: Neuromotor function and histological evaluation of cortical lesion size at 48 hours post-injury.[2]
3.2.2. Focal Cerebral Ischemia Model
-
Objective: To assess the efficacy of LOE 908 in reducing infarct volume after ischemic stroke.
-
Animal Model: Male Wistar rats.
-
Injury Model: Permanent distal middle cerebral artery occlusion (MCAO).
-
Dosing Regimen: 0.5 mg/kg intravenous loading dose followed by an infusion of 1.25 mg/kg/hr, starting 30 minutes after MCAO and continuing for 24 hours.
-
Outcome Measures: Infarct volume measured by histological analysis of brain sections at 7 days post-occlusion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of LOE 908 and the general workflow of the experimental protocols.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Experimental workflow for SOCE measurement.
Conclusion
This compound is a valuable pharmacological tool for the study of cation channels and their role in cellular physiology and pathophysiology. Its broad-spectrum inhibitory profile, with documented activity against NSCCs, voltage-operated calcium channels, and store-operated calcium channels, underscores its potential for therapeutic applications in conditions associated with aberrant cation channel function, such as cerebral ischemia and traumatic brain injury. This guide provides a foundational understanding of its pharmacological profile to aid researchers and drug development professionals in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The broad-spectrum cation channel blocker pinokalant (LOE 908 MS) reduces brain infarct volume in rats: a temperature-controlled histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
LOE 908 Hydrochloride: A Technical Guide for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker demonstrating significant neuroprotective properties in preclinical models of neurological injury. By inhibiting a range of cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), and non-selective cation channels (NSCCs), LOE 908 mitigates the detrimental effects of excessive intracellular calcium influx, a key pathological event in neuronal cell death. This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the implicated signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of LOE 908 in neuroprotection.
Introduction
Neuronal injury, resulting from ischemic events such as stroke or traumatic brain injury (TBI), triggers a complex cascade of pathological events, a central component of which is the dysregulation of intracellular calcium homeostasis. Excessive influx of cations, particularly Ca2+ and Na+, through various ion channels leads to excitotoxicity, mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.
This compound has emerged as a promising neuroprotective agent due to its ability to broadly inhibit these deleterious cation conductances. This guide synthesizes the current knowledge on LOE 908, providing a technical resource for its application in neuroprotection research.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the non-selective inhibition of various cation channels. This broad-spectrum activity is crucial in the context of neuronal injury, where multiple types of channels contribute to pathological ion influx. The primary targets of LOE 908 include:
-
Store-Operated Calcium Channels (SOCs): These channels are activated in response to the depletion of intracellular calcium stores and contribute to sustained calcium elevations.
-
Voltage-Operated Calcium Channels (VOCs): Depolarization of the neuronal membrane during ischemic conditions leads to the opening of VOCs, causing a rapid influx of calcium.
-
Non-Selective Cation Channels (NSCCs): These channels allow the passage of various cations, including Ca2+ and Na+, and their activation contributes to ionic imbalance and cytotoxic edema.
-
Delayed Rectifier Potassium Channels: Inhibition of these channels can also modulate neuronal excitability.
By blocking these channels, LOE 908 effectively reduces the overall cation influx, thereby preventing the downstream consequences of ionic dysregulation.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibitory Activity of LOE 908
| Target/Assay | Cell Type | IC50/EC50 | Reference |
| Delayed Rectifier K+ Currents | PC12 cells | IC50: 0.7 µM | [1] |
| Store-Operated Ca2+ Entry (induced by thapsigargin) | Human Endothelial Cells | EC50: 2 µM | [2] |
| Store-Operated Ca2+ Entry (induced by ionomycin) | Human Endothelial Cells | EC50: 4 µM | [2] |
| Vasopressin-activated NSCCs | A7r5 aortic smooth muscle cells | IC50: 560 nM | [3] |
| Dihydropyridine-sensitive Ba2+ current (through VOCs) | A7r5 aortic smooth muscle cells | IC50: 28 µM | [3] |
Table 2: In Vivo Neuroprotective Efficacy of LOE 908
| Animal Model | Injury Type | Treatment Regimen | Key Findings | Reference |
| Sprague-Dawley Rat | Middle Cerebral Artery Occlusion (MCAO) | 1 mg/kg bolus + 10 mg/kg/hr for 4h, 30 min post-MCAO | - Reduced postmortem infarct volume (p=0.0001)- Improved neurological score (p<0.02) | [1][4] |
| Sprague-Dawley Rat | Middle Cerebral Artery Occlusion (MCAO) | 0.5 mg/kg bolus + 5 mg/kg/hr for 3.8h, 30 min post-occlusion | - Significantly smaller postmortem infarct size at 24h | [2] |
| Sprague-Dawley Rat | Traumatic Brain Injury (TBI) | 2 or 4 mg/kg bolus + 80 or 160 mg/kg over 24h, 15 min post-injury | - Significantly improved neuromotor function at 48h post-injury | [5] |
Experimental Protocols
In Vivo Models of Neuroprotection
This protocol is based on studies demonstrating the neuroprotective effects of LOE 908 in a model of focal cerebral ischemia.[1][2][4]
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Appropriate anesthesia as per institutional guidelines (e.g., isoflurane).
-
MCAO Procedure:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method.
-
The duration of occlusion is typically 90 minutes, followed by reperfusion.
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer an intravenous (i.v.) bolus of LOE 908 (e.g., 0.5 mg/kg or 1 mg/kg) at 30 minutes after the onset of MCAO.
-
Follow the bolus with a continuous i.v. infusion of LOE 908 (e.g., 5 mg/kg/hr for 3.8 hours or 10 mg/kg for 4 hours).
-
-
Assessment of Neuroprotection:
-
Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.
-
Infarct Volume Measurement: At 24 hours post-MCAO, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.
-
This protocol is derived from a study investigating the effects of LOE 908 in a fluid percussion model of TBI.[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Pentobarbital (60 mg/kg, i.p.) or other suitable anesthetic.
-
TBI Procedure:
-
Induce a lateral fluid percussion brain injury of a specific magnitude (e.g., 2.5-2.7 atm).
-
-
This compound Administration:
-
At 15 minutes post-injury, administer an i.v. bolus of LOE 908 (e.g., low dose: 2 mg/kg; high dose: 4 mg/kg).
-
Follow with a continuous i.v. infusion over 24 hours (e.g., low dose: 80 mg/kg; high dose: 160 mg/kg).
-
-
Assessment of Neuroprotection:
-
Neuromotor Function: Assess neuromotor function at 48 hours post-injury using a composite neurological motor score.
-
Cognitive Function: Evaluate visuospatial memory using the Morris water maze.
-
Histological Analysis: At 48 hours post-injury, perfuse the brains and perform histological staining to determine the cortical lesion size.
-
In Vitro Electrophysiology
This protocol is based on a study examining the effects of LOE 908 on potassium currents in cultured neurons.[1]
-
Cell Culture:
-
Primary culture of cortical neurons from rats.
-
PC12 cell line (pheochromocytoma).
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to measure ionic currents.
-
For delayed rectifier K+ currents in PC12 cells, use appropriate intracellular and extracellular solutions to isolate these currents.
-
For tetraethylammonium (B1195904) (TEA)-sensitive delayed rectifying K+ currents in cortical neurons, include TEA in the experimental setup.
-
-
This compound Application:
-
Prepare stock solutions of LOE 908 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.
-
Apply different concentrations of LOE 908 (e.g., 1 µM, 10 µM) to the cells and record the effect on the target currents.
-
-
Data Analysis:
-
Measure the percentage of current inhibition at each concentration of LOE 908.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
-
Signaling Pathways and Experimental Workflows
The neuroprotective mechanism of this compound is predicated on its ability to prevent the pathological increase in intracellular calcium. The following diagrams illustrate the key signaling pathways implicated in neuronal injury and the proposed points of intervention for LOE 908.
References
- 1. Broad-spectrum cation channel inhibition by LOE 908 MS reduces infarct volume in vivo and postmortem in focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria Dysfunction and Neuroinflammation in Neurodegeneration: Who Comes First? [mdpi.com]
- 4. Broad-spectrum cation channel inhibition by LOE 908 MS reduces infarct volume in vivo and postmortem in focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of LOE 908 Hydrochloride on Intracellular Calcium Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of LOE 908 hydrochloride on intracellular calcium ([Ca2+]i) levels. This compound is a potent, broad-spectrum cation channel blocker with significant inhibitory effects on store-operated calcium entry (SOCE) and non-selective cation channels (NSCCs). This document synthesizes key quantitative data from peer-reviewed studies, presents detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in areas where modulation of intracellular calcium signaling is of therapeutic interest.
Introduction to this compound and Intracellular Calcium Signaling
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, and apoptosis. The precise regulation of [Ca2+]i is critical for cellular homeostasis, and its dysregulation is implicated in numerous pathologies. One of the key mechanisms for elevating [Ca2+]i is the influx of extracellular calcium through various ion channels in the plasma membrane.
This compound has emerged as a significant pharmacological tool for studying and modulating these calcium influx pathways. It is recognized as a blocker of several types of cation channels, most notably store-operated calcium (SOC) channels and non-selective cation channels (NSCCs). This guide will delve into the specifics of its inhibitory actions, providing the necessary data and methodologies to investigate its effects.
Quantitative Data on the Inhibitory Effects of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound on different calcium influx pathways from various studies.
Table 1: Inhibition of Store-Operated Calcium Entry (SOCE)
| Cell Type | Method of Store Depletion | IC50 / EC50 | Reference |
| Human Endothelial Cells | Thapsigargin (100 nM) | EC50 = 2 µM | [1][2] |
| Human Endothelial Cells | Ionomycin (100 nM) | EC50 = 4 µM | [1][2] |
Table 2: Inhibition of Non-Selective Cation Channels (NSCCs)
| Cell Type | Activating Stimulus | IC50 | Reference |
| A7r5 Aortic Smooth Muscle Cells | Vasopressin | IC50 = 560 nM | [3] |
| Rat Aortic Smooth Muscle Cells | Endothelin-1 (0.1 nM) | IC50 = 4.3 µM | [4] |
| Rat Aortic Smooth Muscle Cells | Endothelin-1 (1.0 nM) | IC50 = 9.4 µM | [4] |
| Rat Aortic Smooth Muscle Cells | Endothelin-1 (10 nM) | IC50 = 10.6 µM | [4] |
Table 3: Inhibition of Other Cation Channels
| Channel Type | Cell Type | IC50 | Reference |
| Dihydropyridine-sensitive Ba2+ current | A7r5 Cells | IC50 = 28 µM | [3] |
| Delayed Rectifier K+ Channels | PC12 Cells | IC50 = 0.7 µM |
Signaling Pathways and Mechanism of Action
The Store-Operated Calcium Entry (SOCE) Pathway
Store-operated calcium entry is a major mechanism for calcium influx in non-excitable cells. It is activated by the depletion of calcium stores in the endoplasmic reticulum (ER). This process is primarily mediated by two proteins: the ER-resident calcium sensor, Stromal Interaction Molecule (STIM), and the plasma membrane calcium channel, Orai.[1][5][6][7]
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.
Mechanism of Action of this compound
This compound is a direct blocker of the ion-conducting pore of store-operated calcium channels, such as Orai1.[2] As depicted in the signaling pathway diagram above, upon depletion of ER calcium stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai1 channels. This activation leads to a sustained influx of extracellular calcium. This compound exerts its inhibitory effect by physically occluding the pore of the activated Orai1 channel, thereby preventing the influx of calcium into the cytosol. Similarly, it is understood to block the pores of various NSCCs.
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of [Ca2+]i in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.[6][8][9]
Materials:
-
Cultured cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl2, 10 mM Glucose, 2 mM CaCl2, pH 7.4
-
Ca2+-free HBS (substitute CaCl2 with 1 mM EGTA)
-
Thapsigargin or Ionomycin stock solution
-
This compound stock solution
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a loading solution of 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
To induce store depletion and activate SOCE, perfuse the cells with Ca2+-free HBS containing a store-depleting agent (e.g., 1 µM thapsigargin).
-
Once the [Ca2+]i has returned to a stable baseline (indicating store depletion), reintroduce HBS containing 2 mM CaCl2 to measure SOCE.
-
To test the effect of LOE 908, pre-incubate the cells with the desired concentration of this compound for a specified period before reintroducing the Ca2+-containing HBS.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration.
Caption: Experimental workflow for measuring SOCE with Fura-2 AM.
Whole-Cell Patch-Clamp Recording of Cation Currents
This protocol outlines the whole-cell patch-clamp technique to directly measure ion channel currents inhibited by this compound.[10][11]
Materials:
-
Cultured cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
-
Extracellular (bath) solution: 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 10 mM CaCl2, 10 mM HEPES, pH 7.4
-
Intracellular (pipette) solution: 140 mM Cs-glutamate, 8 mM NaCl, 10 mM HEPES, 10 mM BAPTA, pH 7.2
-
Agonist (e.g., endothelin-1) stock solution
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the extracellular solution.
-
Seal Formation:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for a few minutes.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit currents.
-
Apply the agonist to the bath to activate the channels of interest (e.g., NSCCs).
-
Once a stable current is recorded, apply this compound to the bath to observe its inhibitory effect.
-
-
Data Analysis: Measure the amplitude of the inward current before and after the application of LOE 908 to determine the percentage of inhibition.
Caption: Workflow for whole-cell patch-clamp recording.
Conclusion
This compound is a valuable pharmacological agent for the study of intracellular calcium signaling. Its well-characterized inhibitory effects on store-operated calcium entry and non-selective cation channels make it a useful tool for dissecting the roles of these pathways in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to explore its therapeutic potential. As with any pharmacological agent, careful consideration of its broad-spectrum activity is necessary for the accurate interpretation of experimental results.
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of Ca2+ entry channels in endothelin-1-induced contraction of rat aorta using LOE 908 and SK&F 96365 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STIM and Orai: Dynamic Intermembrane Coupling to Control Cellular Calcium Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Investigation into the Neuroprotective Effects of LOE 908 Hydrochloride: A Methodological Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research data on "LOE 908 hydrochloride" is scarce. This guide is structured as a template to be populated with specific experimental data as it becomes available. The methodologies and pathways described are based on common practices in the field of in vitro neuroprotection research and serve as a framework for investigation.
Introduction
The investigation of novel therapeutic agents for neurodegenerative diseases is a critical area of research. Compounds that exhibit neuroprotective properties in vitro are promising candidates for further development. This document outlines a proposed framework for the investigation of the neuroprotective effects of a hypothetical compound, this compound, using established in vitro models. The focus is on presenting a clear, data-driven approach with detailed experimental protocols and visual representations of potential mechanisms of action.
Quantitative Data Summary
Once experimental data is obtained, it should be organized into clear and concise tables for comparative analysis. The following tables serve as templates for presenting key findings.
Table 1: Effect of this compound on Cell Viability in an In Vitro Model of Neurotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation | p-value vs. Toxin Control |
| Vehicle Control | - | 100 | ± X.X | - |
| Toxin Control | - | 50 | ± X.X | < 0.001 |
| LOE 908 HCl | 0.1 | 55 | ± X.X | > 0.05 |
| LOE 908 HCl | 1 | 65 | ± X.X | < 0.05 |
| LOE 908 HCl | 10 | 80 | ± X.X | < 0.01 |
| LOE 908 HCl | 100 | 75 | ± X.X | < 0.01 |
Table 2: Modulation of Apoptotic Markers by this compound
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio |
| Vehicle Control | - | 1.0 | 1.0 |
| Toxin Control | - | 5.0 | 4.0 |
| LOE 908 HCl | 10 | 2.5 | 2.0 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation.
3.1. Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: To model neurotoxicity, cells are pre-treated with varying concentrations of this compound for 2 hours, followed by co-incubation with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ for 24 hours.
3.2. Cell Viability Assay (MTT Assay)
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound at various concentrations for 2 hours.
-
Introduce the neurotoxin and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.3. Western Blot Analysis for Apoptotic Markers
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
Visual diagrams are essential for communicating complex biological pathways and experimental designs.
Caption: A generalized workflow for in vitro neuroprotection assays.
Caption: A potential mechanism of action for LOE 908 HCl in apoptosis.
Caption: The logical progression of the research hypothesis.
Early-Stage Research on LOE 908 Hydrochloride: A Potential Neuroprotective Agent Against Excitotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key contributor to a variety of acute and chronic neurological disorders. The influx of calcium through over-activated glutamate receptors and other cation channels is a critical event in the excitotoxic cascade. LOE 908 hydrochloride, a broad-spectrum non-selective cation channel (NSCC) inhibitor, has emerged as a compound of interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action in the context of excitotoxicity, supported by preclinical data and detailed experimental protocols for its investigation.
Introduction to this compound and Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for normal synaptic transmission, learning, and memory. However, under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to the over-activation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of Ca2+ into the neurons, initiating a cascade of neurotoxic events including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.
This compound is an isoquinoline (B145761) derivative that has been identified as a potent blocker of non-selective cation channels.[1] A crucial aspect of its pharmacological profile is its ability to inhibit store-operated calcium entry (SOCE), a process by which the depletion of intracellular calcium stores in the endoplasmic reticulum triggers the influx of extracellular calcium.[2] Given that dysregulated calcium homeostasis is central to excitotoxicity, the dual action of LOE 908 on NSCCs and SOCE positions it as a promising candidate for mitigating excitotoxic neuronal injury.
Preclinical studies have demonstrated the neuroprotective potential of LOE 908 in models of neurological injury. In a rat model of traumatic brain injury, administration of LOE 908 was found to attenuate acute neuromotor dysfunction.[1] While the study did not observe a reduction in cortical tissue loss, the improvement in motor function suggests a protective effect on neuronal circuits.
Putative Mechanism of Action in Excitotoxicity
The neuroprotective effects of this compound against excitotoxicity are hypothesized to be mediated primarily through its ability to reduce pathological calcium influx into neurons. This is likely achieved through two main mechanisms:
-
Inhibition of Non-Selective Cation Channels (NSCCs): Over-activation of glutamate receptors leads to the opening of not only receptor-associated channels but also other voltage- and ligand-gated NSCCs, contributing to further depolarization and calcium entry. By blocking these channels, LOE 908 can help to maintain ionic homeostasis and reduce the overall calcium load.
-
Inhibition of Store-Operated Calcium Entry (SOCE): Excitotoxic conditions can lead to the depletion of intracellular calcium stores, which in turn activates SOCE to replenish these stores. However, sustained SOCE can contribute to calcium overload. LOE 908's documented inhibition of SOCE provides a direct mechanism to limit this secondary wave of calcium entry.[2]
By attenuating the rise in intracellular calcium, LOE 908 is expected to prevent the activation of downstream neurotoxic pathways, including the activation of caspases, which are key executioners of apoptosis.
Data Presentation
While direct quantitative data for LOE 908 in a glutamate-induced excitotoxicity model is not yet published, the following table summarizes the available preclinical data that supports its potential as a neuroprotective agent.
| Parameter | Model | Compound | Dosage | Effect | Reference |
| Neuromotor Function | Rat Traumatic Brain Injury | This compound | 2 mg/kg bolus + 80 mg/kg/24h infusion; 4 mg/kg bolus + 160 mg/kg/24h infusion | Significantly improved neuromotor function at 48h | [1] |
| Inhibition of SOCE (EC50) | Human Endothelial Cells (Thapsigargin) | LOE 908 | 2 µM | Inhibition of store-operated Ca²⁺ entry | [2] |
| Inhibition of SOCE (EC50) | Human Endothelial Cells (Ionomycin) | LOE 908 | 4 µM | Inhibition of store-operated Ca²⁺ entry | [2] |
Experimental Protocols
The following protocols describe established methods to investigate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Primary Cortical Neuron Culture
-
Preparation: Dissect the cerebral cortices from embryonic day 18 (E18) rat or mouse fetuses in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Mince the cortical tissue and incubate in a solution of 0.25% trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates or glass coverslips at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Replace half of the medium every 3-4 days. Experiments are typically performed on mature cultures at 10-14 days in vitro (DIV).
Glutamate-Induced Excitotoxicity Assay
-
Pre-treatment: One hour prior to glutamate exposure, replace the culture medium with a pre-warmed experimental buffer (e.g., HBSS) containing the desired concentrations of this compound or vehicle (e.g., DMSO).
-
Glutamate Exposure: Add a concentrated solution of L-glutamate to achieve a final concentration of 10-300 µM. The optimal concentration and duration of exposure should be determined empirically for the specific cell culture system, but a common starting point is 100 µM for 15-30 minutes.
-
Washout: After the exposure period, gently remove the glutamate-containing medium and wash the cells three times with pre-warmed experimental buffer.
-
Post-incubation: Return the cells to their original conditioned medium and incubate for 24 hours at 37°C.
-
Assessment of Neuroprotection: Evaluate neuronal viability and cytotoxicity using the assays described below.
Assessment of Neuronal Viability and Cytotoxicity
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Incubation: Add 10 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Sample Collection: Carefully collect the culture supernatant from each well.
-
Assay Procedure: Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate and NAD+. The conversion of lactate to pyruvate (B1213749) by LDH results in the production of NADH, which can be measured colorimetrically at 340 nm or through a coupled enzymatic reaction.
-
Calculation: Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells lysed to release maximum LDH).
-
Cell Lysis: Lyse the cells in a buffer provided by a commercial caspase-3 activity assay kit.
-
Assay Procedure: Incubate the cell lysates with a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays).
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC). The signal is proportional to the caspase-3 activity.
Future Directions
The early-stage research on this compound is promising, but further investigation is required to fully elucidate its neuroprotective potential in excitotoxicity. Future studies should focus on:
-
In Vitro Excitotoxicity Models: Directly assessing the efficacy of LOE 908 in protecting primary neurons from glutamate- and NMDA-induced cell death.
-
Calcium Imaging Studies: Quantifying the effect of LOE 908 on glutamate-induced intracellular calcium transients in real-time using fluorescent calcium indicators.
-
Elucidation of Downstream Pathways: Investigating the impact of LOE 908 on downstream markers of excitotoxicity, such as mitochondrial membrane potential, reactive oxygen species production, and the expression of pro- and anti-apoptotic proteins.
-
In Vivo Models of Excitotoxicity: Evaluating the neuroprotective effects of LOE 908 in more specific in vivo models of excitotoxicity, such as those induced by intracerebral injection of NMDA or kainic acid.
Conclusion
This compound, with its dual mechanism of action as a non-selective cation channel blocker and an inhibitor of store-operated calcium entry, represents a compelling therapeutic candidate for neurological conditions where excitotoxicity plays a significant role. The preclinical data, although preliminary, supports its neuroprotective potential. The experimental protocols outlined in this guide provide a robust framework for further investigating the efficacy and mechanism of action of LOE 908 and similar compounds in the context of excitotoxic neuronal injury. Continued research in this area is warranted to translate these promising early findings into potential clinical applications.
References
- 1. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Sites and Mechanism of Action of LOE 908 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOE 908 hydrochloride is a synthetic isoquinoline (B145761) derivative recognized for its potent, broad-spectrum inhibitory effects on various cation channels. This technical guide provides a comprehensive overview of the known targets of this compound, its mechanism of action, and the experimental protocols utilized to characterize its activity. While the precise molecular binding sites of LOE 908 on its target channels are not extensively detailed in publicly available literature, this document synthesizes the current understanding of its functional interactions and inhibitory profile.
Core Mechanism of Action
This compound functions as a non-selective cation channel blocker. Its primary mechanism involves the inhibition of ion flux through several classes of ion channels, thereby modulating cellular excitability and calcium signaling. This broad-spectrum activity makes it a valuable tool for studying the physiological roles of these channels and as a potential therapeutic agent in conditions characterized by aberrant channel activity.
Target Ion Channels and Quantitative Data
The inhibitory effects of LOE 908 have been quantified across a range of ion channels in various cell types. The following table summarizes the key quantitative data regarding its potency.
| Target Channel/Current | Cell Type | IC50 Value | Reference |
| Non-Selective Cation Channels (NSCCs) | A7r5 aortic smooth muscle cells | 560 nM | [1] |
| Voltage-Dependent Ca2+ Channels (L-type) | A7r5 aortic smooth muscle cells | 28 µM | [1] |
| Delayed Rectifier K+ Channels | PC12 cells | 0.7 µM | [2] |
| Store-Operated Ca2+ Entry (SOCE) | Human endothelial cells | 2-4 µM | [3] |
Signaling Pathways and Experimental Workflows
The inhibitory action of LOE 908 on various ion channels can be visualized within the context of cellular signaling pathways and the experimental workflows used to study them.
General Inhibitory Mechanism of LOE 908
The following diagram illustrates the primary mechanism of LOE 908 as a broad-spectrum cation channel blocker, impacting multiple pathways of ion influx.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Modulatory Effects of LOE 908 Hydrochloride on Potassium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of LOE 908 hydrochloride on various subtypes of potassium channels. The information is compiled from published electrophysiological studies, offering a centralized resource for understanding the pharmacological profile of this compound. This document is intended to aid researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their investigation of ion channel modulators.
Introduction to this compound
This compound is a chemical compound that has been identified as a broad-spectrum cation channel blocker.[1] Its chemical formula is C41H48N2O9•HCl, with a molecular weight of 749.29 g/mol . Primarily recognized for its neuroprotective properties, LOE 908 has been shown to interact with a variety of ion channels, including a notable selectivity for specific subtypes of potassium channels.[2] This guide focuses on its effects on the potassium channel family, providing quantitative data and detailed experimental methodologies for the cited findings.
Quantitative Data Summary
The inhibitory effects of this compound on different potassium channel subtypes have been quantified using the whole-cell patch-clamp technique. The following table summarizes the key findings from electrophysiological studies on various cell lines, each expressing distinct endogenous potassium channel currents.
| Potassium Channel Subtype | Cell Line | Key Parameter | Value | Reference |
| Delayed Rectifier K+ Channel | PC12 (pheochromocytoma) | IC50 | 0.7 µM | [2] |
| Delayed Rectifier K+ Channel | Rat Cortical Neurons | % Inhibition (at 1 µM) | 61 ± 25% | [2] |
| % Inhibition (at 10 µM) | 103 ± 19% | [2] | ||
| Ca2+-Activated K+ Channel | BHK21 (kidney) | % Inhibition (at 10 µM) | 25 ± 5% | [2] |
| Inward-Rectifying K+ Channel | RBL-1 (basophilic leukemia) | Effect | No effect observed | [2] |
Experimental Protocols
The following sections detail the probable experimental methodologies used to obtain the quantitative data presented above. These protocols are based on standard whole-cell patch-clamp techniques commonly employed for the study of the specified ion channels in the respective cell lines.
Cell Culture
-
PC12 Cells: Pheochromocytoma cells were cultured in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal calf serum.
-
Rat Cortical Neurons: Primary cultures of cortical neurons were established from embryonic rats and maintained in a suitable growth medium.
-
BHK21 Cells: Baby hamster kidney cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.
-
RBL-1 Cells: Rat basophilic leukemia cells were grown in suspension culture in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum.
Whole-Cell Patch-Clamp Recordings
Electrophysiological recordings were performed in the whole-cell configuration of the patch-clamp technique at room temperature.
-
Pipette (Intracellular) Solution (for Delayed Rectifier and Inward-Rectifying K+ Currents): A typical intracellular solution would contain (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2 with KOH.
-
Pipette (Intracellular) Solution (for Ca2+-Activated K+ Currents): To study Ca2+-activated currents, the intracellular solution would have a defined free Ca2+ concentration, typically achieved using a Ca2+/EGTA buffer system.
-
Bath (Extracellular) Solution: The standard extracellular solution would consist of (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Delayed Rectifier K+ Currents (PC12 and Rat Cortical Neurons):
-
Cells were held at a holding potential of -80 mV.
-
To elicit currents, depolarizing voltage steps were applied in 10 mV increments to a maximum of +50 mV for a duration of 200-500 ms.
-
A brief prepulse to approximately -40 mV was often included to inactivate fast-inactivating sodium and potassium channels, thereby isolating the delayed rectifier component.
-
-
Ca2+-Activated K+ Currents (BHK21 Cells):
-
The voltage protocol would be similar to that for delayed rectifiers.
-
The key variable for activating these channels is the intracellular Ca2+ concentration, controlled via the pipette solution.
-
-
Inward-Rectifying K+ Currents (RBL-1 Cells):
-
Cells were held at a holding potential of around -40 mV.
-
Hyperpolarizing voltage steps were applied from the holding potential down to -120 mV or more negative potentials to observe the characteristic inward rectification of the current.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Note: A placeholder image is used in the DOT script above. In a real-world application, this would be replaced with a path to an image of the chemical structure.
Experimental Workflow for Assessing Potassium Channel Blockade
Caption: Generalized workflow for electrophysiological assessment.
Signaling Pathway of this compound Action
Based on the available data, this compound appears to act as a direct blocker of the potassium channel pore. There is currently no evidence to suggest the involvement of an intracellular signaling cascade in its primary mechanism of action on these channels.
Caption: Direct blockade of K+ efflux by LOE 908.
Discussion and Future Directions
The available evidence strongly indicates that this compound is a selective blocker of delayed rectifier potassium channels. Its potency is highest for the delayed rectifier currents found in neuronal and neuroendocrine cell types, with an IC50 value in the sub-micromolar range for PC12 cells.[2] In contrast, its effect on Ca2+-activated potassium channels is significantly weaker, and it does not appear to interact with inward-rectifying potassium channels.[2]
The selectivity of LOE 908 for delayed rectifier potassium channels suggests its potential as a pharmacological tool to investigate the physiological roles of these channels in various cellular processes, including neuronal excitability and action potential repolarization.
Further research is warranted to expand our understanding of the pharmacological profile of this compound. Specifically, future studies could focus on:
-
Broader Subtype Screening: Investigating the effects of LOE 908 on other potassium channel subtypes, such as the voltage-gated Kv1.x, Kv7 (KCNQ), and hERG channels, would provide a more complete picture of its selectivity.
-
Binding Studies: Determining the binding affinity (Kd) and kinetics of LOE 908 to delayed rectifier channels would offer deeper insights into its mechanism of action.
-
In Vivo Studies: Translating these in vitro findings to in vivo models could help to elucidate the physiological and potential therapeutic consequences of delayed rectifier potassium channel blockade by LOE 908.
This technical guide serves as a foundational resource for researchers interested in the effects of this compound on potassium channels. The provided data and protocols should facilitate the design and execution of further investigations into this and similar ion channel modulators.
References
Methodological & Application
Application Notes and Protocols for LOE 908 Hydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker with significant research applications in pharmacology and neuroscience. It has been demonstrated to inhibit a variety of ion channels, including non-selective cation channels (NSCCs), voltage-operated calcium channels (VOCs), and delayed rectifier potassium channels.[1] This document provides detailed application notes and standardized protocols for the use of this compound in patch clamp electrophysiology, a key technique for studying ion channel function and pharmacology.
Mechanism of Action
This compound exerts its inhibitory effects through direct blockade of the ion channel pore. This action reduces the influx of cations, thereby modulating cellular excitability and downstream signaling pathways. Its broad-spectrum activity makes it a valuable tool for dissecting the contributions of various cation channels to cellular physiology and pathophysiology.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and other quantitative data for this compound on various ion channels.
| Ion Channel Type | Cell Line | Parameter | Value | Reference |
| Non-Selective Cation Channels (NSCCs) | A7r5 | IC50 | 560 nM | [1] |
| Voltage-Dependent Ca2+ Channels | A7r5 | IC50 | 28 µM | [1] |
| Delayed Rectifier K+ Currents | PC12 | IC50 | 0.7 µM | |
| Store-Operated Ca2+ Entry | Human Endothelial Cells | EC50 | 2 µM (Thapsigargin-induced) | |
| Store-Operated Ca2+ Entry | Human Endothelial Cells | EC50 | 4 µM (Ionomycin-induced) |
Experimental Protocols
The following are detailed whole-cell patch clamp protocols for investigating the effects of this compound on its primary known targets.
Protocol 1: Inhibition of Delayed Rectifier Potassium Channels in PC12 Cells
This protocol is designed to measure the effect of this compound on delayed rectifier potassium currents (IKv).
1. Cell Culture:
-
Culture PC12 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Plate cells onto sterile glass coverslips 24-48 hours prior to recording.
2. Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with PC12 cells in the recording chamber and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit delayed rectifier K+ currents, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 200-400 ms.
-
Apply various concentrations of this compound via the perfusion system and record the resulting inhibition of the K+ currents.
Protocol 2: Blockade of Non-Selective Cation Channels in A7r5 Cells
This protocol is for assessing the inhibitory effect of this compound on non-selective cation channels (NSCCs).
1. Cell Culture:
-
Culture A7r5 cells in DMEM supplemented with 10% FBS.
-
Plate cells on glass coverslips for recording.
2. Recording Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm. (Using CsCl in the internal solution helps to block K+ channels, isolating the NSCCs).
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
-
Establish a whole-cell recording configuration on an A7r5 cell.
-
Clamp the cell at a holding potential of -60 mV.
-
NSCCs can be activated by an appropriate agonist (e.g., vasopressin) if studying receptor-activated channels, or by applying voltage ramps or steps.
-
Apply this compound through the perfusion system and measure the reduction in the inward current carried by the NSCCs.
Protocol 3: Investigating Effects on Ligand-Gated Ion Channels (AMPA/NMDA Receptors)
While specific data on this compound's effect on AMPA and NMDA receptors is limited, its broad-spectrum nature suggests potential interactions. This general protocol can be used to screen for such effects in primary neurons or a suitable heterologous expression system.
1. Cell Preparation:
-
Culture primary cortical or hippocampal neurons, or use a cell line (e.g., HEK293) transfected with the desired AMPA or NMDA receptor subunits.
2. Recording Solutions:
-
External (Bath) Solution for AMPA Receptors (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.05 picrotoxin, 0.01 strychnine. Adjust pH to 7.4. To study NMDA receptors, use a Mg2+-free external solution and add 10 µM glycine.
-
Internal (Pipette) Solution (in mM): 120 Cs-gluconate, 10 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.25.
-
Agonist and this compound Application: Use a fast-perfusion system to apply the agonist (e.g., glutamate (B1630785) or AMPA/NMDA) with and without this compound.
3. Electrophysiological Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at -70 mV.
-
Briefly apply the agonist to evoke a current.
-
Co-apply the agonist with various concentrations of this compound to determine its effect on the receptor-mediated current.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound is the direct blockade of ion channels. The following diagrams illustrate this mechanism and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for patch clamp analysis.
References
Application Notes and Protocols for LOE 908 Hydrochloride in Neuronal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker with significant neuroprotective potential. It exhibits inhibitory activity against a range of ion channels crucial for neuronal function, including delayed rectifier potassium (K+) channels, store-operated calcium channels (SOCCs), voltage-operated calcium channels (VOCCs), and other non-selective cation channels (NSCCs).[1][2][3] This diverse pharmacological profile makes this compound a valuable tool for investigating the roles of these channels in neuronal excitability, calcium homeostasis, and the pathophysiology of neurological disorders. These application notes provide detailed protocols for utilizing this compound in primary neuron cultures for neuroprotection and calcium imaging assays.
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Application/Assay | Cell Type | Target Ion Channel(s) | Effective Concentration Range | IC50/EC50 | Reference(s) |
| Inhibition of Delayed Rectifier K+ Currents | Primary Rat Cortical Neurons | Delayed Rectifier K+ Channels | 1 - 10 µM | - | [4] |
| Inhibition of Delayed Rectifier K+ Currents | PC12 Cells | Delayed Rectifier K+ Channels | - | 0.7 µM | [4] |
| Inhibition of Cation Conductance | A7r5 Cells | Non-selective Cation Channels | - | 560 nM | [5] |
| Inhibition of Store-Operated Ca2+ Entry | Human Endothelial Cells | Store-Operated Ca2+ Channels | - | 2 - 4 µM | [6][7] |
| Neuroprotection (In Vivo) | Rat Model of TBI | Broad-spectrum Cation Channels | 2-4 mg/kg (bolus) + infusion | - | [4] |
| Neuroprotection (In Vivo) | Rat Model of Focal Ischemia | Broad-spectrum Cation Channels | 0.5 mg/kg (bolus) + infusion | - | [8] |
Note: The optimal working concentration may vary depending on the specific neuronal cell type, culture conditions, and experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated multi-well plates (e.g., 96-well)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
L-glutamic acid
-
Cell viability assay kit (e.g., MTT, LDH)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Plating:
-
Isolate and culture primary cortical neurons according to standard protocols.
-
Plate neurons at a density of 1 x 10^5 cells/well in a 96-well plate pre-coated with poly-D-lysine.
-
Culture neurons for 7-10 days to allow for maturation and synapse formation.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute in sterile water to a 50 mM stock solution.[1] For experiments, dilute the stock solution in the culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove half of the culture medium from each well and replace it with fresh medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water. The final concentration to induce excitotoxicity should be determined empirically for your specific culture system but typically ranges from 25 to 100 µM.
-
Add the L-glutamic acid solution to all wells except for the untreated control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Assessment of Neuronal Viability:
-
After the 24-hour incubation, assess cell viability using a standard assay such as the MTT or LDH assay, following the manufacturer’s instructions.
-
The MTT assay measures mitochondrial activity in viable cells, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Experimental Groups:
-
Untreated Control: Neurons in culture medium only.
-
Vehicle Control + Glutamate: Neurons treated with vehicle and then exposed to glutamate.
-
This compound + Glutamate: Neurons pre-treated with various concentrations of this compound and then exposed to glutamate.
-
This compound Alone: Neurons treated with the highest concentration of this compound to assess for any inherent toxicity.
Protocol 2: Calcium Imaging to Assess Inhibition of Store-Operated Calcium Entry (SOCE)
This protocol describes how to use calcium imaging to measure the inhibitory effect of this compound on SOCE in primary neurons.
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Calcium-free imaging buffer
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Thapsigargin (B1683126) (SERCA pump inhibitor to induce store depletion)
-
This compound
-
DMSO (sterile)
-
Inverted fluorescence microscope with a ratiometric imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in calcium imaging buffer.
-
Incubate the neuronal cultures on coverslips with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with calcium imaging buffer to remove excess dye and allow for de-esterification of the dye for at least 15 minutes.
-
-
Baseline Calcium Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with calcium imaging buffer and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) for several minutes.
-
-
Induction of Store Depletion and SOCE:
-
Switch the perfusion to a calcium-free imaging buffer containing 1 µM thapsigargin to deplete intracellular calcium stores. This will cause a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
-
Once the calcium level returns to baseline, switch the perfusion back to the calcium imaging buffer (containing calcium). This will induce SOCE, observed as a sustained increase in the fluorescence ratio.
-
-
Inhibition with this compound:
-
To test the effect of LOE 908, repeat the experiment with a separate coverslip.
-
After establishing a baseline in calcium imaging buffer, pre-incubate the cells with the desired concentration of this compound (e.g., 2-10 µM) in calcium imaging buffer for 5-10 minutes.
-
Perform the store depletion and SOCE induction protocol as described in step 3, but in the continued presence of this compound.
-
Compare the magnitude of the SOCE-mediated calcium increase in the presence and absence of this compound.
-
Mandatory Visualizations
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Voltage-Gated Potassium Channels as Regulators of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuronal Store-operated Ca2+ Signaling: An Overview and its Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of LOE 908 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker with significant research interest for its neuroprotective properties. It non-selectively inhibits a variety of cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), and non-selective cation channels (NSCCs), as well as AMPA and NMDA receptors.[1] This multimodal action makes it a valuable tool for investigating the roles of cation influx in various physiological and pathological processes, particularly in the context of neurological disorders such as traumatic brain injury (TBI) and cerebral ischemia.
These application notes provide detailed protocols for the in vivo administration of this compound based on published preclinical studies. The primary route of administration described is intravenous (i.v.) infusion in rodent models.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| Rat; Lateral Fluid Percussion Brain Injury | Intravenous (i.v.) | Low Dose: 2 mg/kg bolus followed by 80 mg/kg over 24 h | Significantly improved neuromotor function at 48 h post-injury. No significant effect on cognitive impairment or cortical tissue loss. | [2] |
| Rat; Lateral Fluid Percussion Brain Injury | Intravenous (i.v.) | High Dose: 4 mg/kg bolus followed by 160 mg/kg over 24 h | Significantly improved neuromotor function at 48 h post-injury. No significant effect on cognitive impairment or cortical tissue loss. | [2] |
| Rat; Temporary Middle Cerebral Artery Occlusion | Intravenous (i.v.) | 0.5 mg/kg bolus at 30 min post-occlusion, followed by 5 mg/kg/hr infusion for 3.8 hours | Significantly smaller postmortem infarct size at 24 hours compared to vehicle. | [3] |
| Rat; Permanent Distal Middle Cerebral Artery Occlusion | Intravenous (i.v.) | 0.5 mg/kg bolus at 30 min post-occlusion, followed by 1.25 mg/kg/hr infusion for 24 hours | Significantly reduced cortical infarct volume from 33.8 ± 15.8 mm³ to 24.5 ± 13.1 mm³. | [4] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Model of Traumatic Brain Injury
This protocol is adapted from studies investigating the neuroprotective effects of LOE 908 in a lateral fluid percussion injury model in rats.[2]
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or as specified by the manufacturer)
-
Anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.)
-
Infusion pump
-
Catheters for intravenous administration
-
Male Sprague-Dawley rats
2. Procedure:
-
Animal Preparation: Anesthetize the rats according to your institution's approved animal care and use protocol.
-
Surgical Preparation: If required for the model, perform the necessary surgical procedures (e.g., craniotomy for lateral fluid percussion injury).
-
Catheterization: Insert a catheter into a suitable vein (e.g., femoral vein) for intravenous administration.
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure complete dissolution.
-
Administration:
-
At 15 minutes post-injury, administer a bolus injection of this compound.
-
Low Dose: 2 mg/kg
-
High Dose: 4 mg/kg
-
-
Immediately following the bolus injection, begin a continuous intravenous infusion using an infusion pump.
-
Low Dose: 80 mg/kg over 24 hours
-
High Dose: 160 mg/kg over 24 hours
-
-
-
Monitoring: Monitor the animals for the duration of the infusion period according to the experimental plan and institutional guidelines.
-
Sham/Control Groups:
-
A vehicle control group should receive the same volume of vehicle as the bolus and infusion.
-
Uninjured control animals can receive either the vehicle or the high dose of LOE 908 to assess any potential effects of the compound in the absence of injury.[2]
-
Protocol 2: Intravenous Administration of this compound in a Rat Model of Focal Cerebral Ischemia
This protocol is based on studies evaluating the efficacy of LOE 908 in a middle cerebral artery occlusion (MCAO) model in rats.[3][4]
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., halothane)
-
Infusion pump
-
Catheters for intravenous administration
-
Male Wistar rats
2. Procedure:
-
Animal Preparation: Anesthetize the rats as per your approved protocol.
-
Surgical Procedure: Induce focal cerebral ischemia via MCAO.
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle.
-
Administration:
-
Monitoring: Throughout the infusion period, monitor physiological parameters such as body temperature and mean arterial blood pressure.
-
Control Group: A control group should receive an equivalent volume of the vehicle via bolus and infusion.
Mandatory Visualization
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Inhibition of Store-Operated Calcium Entry (SOCE) by LOE 908.
Caption: Broad-spectrum inhibition of cation channels by LOE 908.
References
- 1. More than a pore: How voltage-gated calcium channels act on different levels of neuronal communication regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The broad-spectrum cation channel blocker pinokalant (LOE 908 MS) reduces brain infarct volume in rats: a temperature-controlled histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LOE 908 Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOE 908 hydrochloride is a potent pharmacological agent utilized in electrophysiological studies to investigate the function and modulation of various ion channels. Primarily characterized as a blocker of non-selective cation channels (NSCCs), it has also demonstrated inhibitory effects on delayed rectifier potassium channels.[1] These properties make this compound a valuable tool for dissecting complex ionic currents and understanding their physiological roles in both excitable and non-excitable cells.
This document provides detailed application notes and protocols for the use of this compound in electrophysiological research, with a focus on its potential application in the study of Transient Receptor Potential (TRP) channels, a major family of NSCCs. While direct and detailed protocols for this compound on specific TRP channels are not extensively documented in the reviewed literature, its established role as an NSCC inhibitor allows for the formulation of robust experimental designs to explore its effects on this important channel family.
Mechanism of Action
This compound exhibits a multi-target profile, primarily acting as an inhibitor of non-selective cation channels (NSCCs).[2] It has been shown to effectively block two distinct types of NSCCs, designated as NSCC-1 and NSCC-2, without affecting store-operated Ca2+ channels (SOCCs).[2][3] This selectivity is particularly useful for isolating and characterizing specific cation influx pathways.
Additionally, this compound is a selective blocker of delayed outward rectifying K+ channels.[1] This dual activity necessitates careful experimental design and data interpretation to distinguish its effects on different channel types that may be co-expressed in a given cell type.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity from published electrophysiology studies.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target Ion Channel/Current | Cell Type | IC50 Value | Reference |
| Delayed Rectifier K+ Current | PC12 cells | 0.7 µM | [1] |
| Cation Conductance (NSCC) | A7r5 cells | 560 nM | [2] |
| Dihydropyridine-sensitive Ba2+ Current | A7r5 cells | 28 µM | [2] |
Table 2: Effective Concentrations and Percentage of Inhibition
| Target Ion Channel/Current | Cell Type | Concentration | % Inhibition | Reference |
| TEA-sensitive Delayed Rectifying K+ Currents | Rat Cortical Neurons | 1 µM | 61 ± 25% | [1] |
| TEA-sensitive Delayed Rectifying K+ Currents | Rat Cortical Neurons | 10 µM | 103 ± 19% | [1] |
| Endothelin-1 (B181129) induced Ca2+ increase | A7r5 cells | Not specified | Suppressed to 0% and 35% for lower and higher ET-1 concentrations, respectively | [2][3] |
Experimental Protocols
The following are detailed protocols for utilizing this compound in electrophysiological experiments, primarily focusing on the whole-cell patch-clamp technique. These protocols are generalized for studying non-selective cation channels and can be adapted for investigating the effects of LOE 908 on specific TRP channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or in primary cell cultures.
Protocol 1: Whole-Cell Voltage-Clamp Recording to Characterize Inhibition of Non-Selective Cation Channels (e.g., TRP Channels)
Objective: To determine the concentration-dependent inhibitory effect of this compound on a non-selective cation current, potentially mediated by TRP channels.
Materials:
-
Cell line of interest (e.g., HEK293 cells stably expressing a TRP channel)
-
Standard cell culture reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH) Note: Cesium is used to block K+ channels. EGTA is included to chelate intracellular Ca2+ and minimize Ca2+-dependent inactivation.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare and filter-sterilize all solutions. On the day of the experiment, prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation and Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ). Apply a brief, stronger suction pulse to rupture the membrane patch and establish the whole-cell configuration.
-
Initial Current Recording (Baseline): Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 200 ms) to elicit baseline currents.[4][5] Record stable baseline currents for at least 3-5 minutes.
-
Application of this compound: Perfuse the recording chamber with the external solution containing the lowest concentration of this compound.
-
Recording Drug Effect: Continuously record the currents using the same voltage protocol as in the baseline condition until a steady-state effect of the drug is observed.
-
Concentration-Response: Wash out the drug with the external solution until the current returns to baseline. Sequentially apply increasing concentrations of this compound, allowing for a stable recording at each concentration.
-
Data Analysis: Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV) for each concentration of this compound. Normalize the current amplitudes to the baseline current. Plot the normalized current as a function of the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Electrophysiology
Caption: Experimental workflow for electrophysiological studies.
Logical Relationship of this compound's Known Effects
Caption: Known ion channel targets of this compound.
References
- 1. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC channels blockade abolishes endotoxemic cardiac dysfunction by hampering intracellular inflammation and Ca2+ leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Calcium Imaging Assays Using LOE 908 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOE 908 hydrochloride is a potent isoquinoline (B145761) derivative that has been identified as a blocker of specific calcium (Ca2+) channels.[1][2] It serves as a valuable pharmacological tool for investigating cellular processes involving calcium signaling, particularly store-operated calcium entry (SOCE) and non-selective cation channels (NSCCs).[3][4] These application notes provide detailed protocols for utilizing this compound in calcium imaging assays to characterize its inhibitory effects on cellular calcium influx.
Calcium imaging is a widely used technique in drug discovery and basic research to monitor intracellular calcium dynamics.[5] By employing fluorescent calcium indicators, researchers can visualize and quantify changes in cytosolic calcium concentrations in response to various stimuli and pharmacological agents. This document outlines the mechanism of action of this compound, presents its key pharmacological data, and offers a step-by-step protocol for its application in a typical calcium imaging workflow.
Mechanism of Action
This compound primarily functions as an inhibitor of store-operated Ca2+ entry (SOCE).[1][2] SOCE is a critical mechanism for replenishing intracellular calcium stores in the endoplasmic reticulum (ER) and for mediating sustained calcium signaling.[6] The process is initiated by the depletion of ER calcium stores, which is sensed by STIM proteins in the ER membrane. Upon store depletion, STIM proteins translocate and interact with Orai channels in the plasma membrane, leading to the influx of extracellular calcium.
LOE 908 has been shown to inhibit this pathway effectively.[1][2] Additionally, it demonstrates inhibitory activity against certain non-selective cation channels (NSCCs), which are also involved in calcium influx.[3][4] However, it is reported to have no effect on voltage-operated Ca2+ channels (VOCs) or on the release of calcium from intracellular stores induced by agents like thapsigargin (B1683126) or ionomycin.[1][2][3][4] This selectivity makes LOE 908 a useful tool to dissect the contributions of different calcium entry pathways.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various experimental settings.
Table 1: Inhibitory Potency of this compound on Store-Operated Calcium Entry (SOCE)
| Cell Type | Stimulus | Parameter | Value | Reference |
| Human Endothelial Cells | Thapsigargin (100 nM) | EC50 | 2 µM | [1][2] |
| Human Endothelial Cells | Ionomycin (100 nM) | EC50 | 4 µM | [1][2] |
Table 2: Inhibitory Potency of this compound on Other Ion Channels
| Cell Type | Channel Type | Parameter | Value | Reference |
| PC12 Cells | Delayed Rectifier K+ Channels | IC50 | 0.7 µM | [7] |
| Rat Cortical Neurons | Delayed Rectifier K+ Channels | % Inhibition (at 1 µM) | 61 ± 25% | [7] |
| Rat Cortical Neurons | Delayed Rectifier K+ Channels | % Inhibition (at 10 µM) | 103 ± 19% | [7] |
| A7r5 Cells | Non-Selective Cation Channels (NSCCs) | - | Blocker | [3][4] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Store-Operated Calcium Entry (SOCE) and Inhibition by LOE 908
References
- 1. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LOE 908 Hydrochloride in In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
LOE 908 hydrochloride is an isoquinoline (B145761) derivative that functions as a broad-spectrum cation channel blocker.[1][2] It is recognized for its neuroprotective properties and its ability to inhibit a variety of cation channels.[2][3][4] These include store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), as well as AMPA, NMDA, Na+, and K+ channels.[3][4] Its primary mechanism involves blocking cation conductance, which has been demonstrated in various cell types. For instance, in A7r5 aortic smooth muscle cells, this compound blocks vasopressin-activated nonselective cation currents and dihydropyridine-sensitive Ba2+ currents.[5] It is also a potent inhibitor of the store-operated (capacitive) Ca2+ entry pathway in endothelial cells.[6] These characteristics make it a valuable tool for studying calcium signaling and ion channel function in various physiological and pathological processes.
Data Presentation
The following tables summarize the key properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (RS)-(3,4-dihydro-6,7-dimethoxyisoquinoline-1-gamma1)-2-phenyl-N,N-di-2-(2,3,4-trimethoxyphenyl)ethyl acetamide (B32628) hydrochloride | [7] |
| Molecular Formula | C₄₁H₄₈N₂O₉·HCl | [1] |
| Molecular Weight | 749.29 g/mol * | [3][8] |
| CAS Number | 143482-60-4 | [1][2] |
| Appearance | Powder | [2] |
| Purity | ≥98% (HPLC) | [4] |
*Note: The molecular weight may vary slightly between batches. Always refer to the batch-specific data on the product's Certificate of Analysis for precise calculations.[8]
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Source |
| Water | 50 mM (approx. 37.46 mg/mL) | [2][3][8] |
| DMSO | 100 mM | [2][8] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1][3] |
| Desiccate at Room Temperature | Not specified | [2][4][8] | |
| In Solvent | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Experimental Protocols
3.1. Preparation of Stock Solutions
Care should be taken to use sterile, nuclease-free tubes and solvents to maintain the integrity of the compound for in vitro experiments. For maximum product recovery, centrifuge the original vial before removing the cap.[1]
3.1.1. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out 7.5 mg of this compound powder.
-
Calculate Solvent Volume: Based on a molecular weight of 749.29 g/mol , calculate the required volume of DMSO.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Volume (L) = 0.0075 g / (749.29 g/mol x 0.01 mol/L) = 0.001 L = 1.0 mL
-
-
Dissolution: Add 1.0 mL of sterile DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[3]
3.1.2. Protocol for Preparing a 10 mM Aqueous Stock Solution
-
Weigh the Compound: Accurately weigh out 7.5 mg of this compound powder.
-
Calculate Solvent Volume: As calculated above, the required volume of sterile water or a suitable buffer (e.g., PBS) is 1.0 mL.
-
Dissolution: Add 1.0 mL of sterile water or buffer to the vial.
-
Mixing: Vortex thoroughly to ensure complete dissolution.
-
Storage: Prepare this solution fresh for experiments whenever possible. If storage is necessary, aliquot and store at -20°C for short-term use.
3.2. Experimental Workflow: Inhibition of Store-Operated Calcium Entry (SOCE)
This protocol provides a general workflow for assessing the inhibitory effect of this compound on SOCE in a cell line of interest (e.g., human endothelial cells) using a fluorescent calcium indicator.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 143482-60-4 [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. This compound | CAS 143482-60-4 | LOE908 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Studying Non-Selective Cation Channels with LOE 908 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-selective cation channels (NSCCs) are a diverse group of ion channels that play crucial roles in a multitude of physiological processes by allowing the passage of cations like Na⁺, K⁺, and Ca²⁺ across the cell membrane.[1] Their activity influences cellular functions such as membrane potential, intracellular calcium signaling, and gene expression. Dysregulation of NSCCs has been implicated in various pathological conditions, making them attractive targets for therapeutic intervention.
LOE 908 hydrochloride is a potent, broad-spectrum blocker of several types of cation channels. It has been shown to inhibit non-selective cation channels, store-operated calcium channels (SOCs), and voltage-operated calcium channels (VOCs).[2][3] Its neuroprotective effects have also been demonstrated in models of traumatic brain injury and ischemic stroke.[4][5] These properties make this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NSCCs in various cellular systems.
These application notes provide a comprehensive overview of the use of this compound as an inhibitor of NSCCs, detailed experimental protocols for its application, and a summary of its pharmacological properties.
Key Applications
-
Elucidation of NSCC Function: By selectively blocking NSCCs, this compound can be used to dissect their contribution to specific cellular responses, such as receptor-mediated calcium entry, smooth muscle contraction, and neuronal excitability.
-
Investigation of Store-Operated Calcium Entry (SOCE): this compound has been shown to inhibit SOCE, providing a tool to study the mechanisms and downstream consequences of this important calcium influx pathway.[1][2]
-
Neuroprotection Studies: The demonstrated neuroprotective effects of this compound in preclinical models of neurological damage make it a relevant compound for studying the role of cation channels in neuronal injury and for evaluating potential therapeutic strategies.[4][5]
-
Cardiovascular Research: Given the role of NSCCs in vascular smooth muscle cell signaling and contraction, this compound can be employed to investigate their involvement in cardiovascular physiology and pathology.[6][7]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound on various cation channels. This data can serve as a starting point for experimental design.
| Channel/Pathway | Cell Type | Method | Inhibitory Concentration (IC₅₀/EC₅₀) | Reference |
| Non-Selective Cation Channels (NSCCs) | A7r5 aortic smooth muscle cells | Electrophysiology | IC₅₀: 560 nM | [3] |
| Store-Operated Ca²⁺ Entry (Thapsigargin-induced) | Human Endothelial Cells | Calcium Imaging | EC₅₀: 2 µM | [1][2] |
| Store-Operated Ca²⁺ Entry (Ionomycin-induced) | Human Endothelial Cells | Calcium Imaging | EC₅₀: 4 µM | [1][2] |
| Dihydropyridine-sensitive Ba²⁺ Current (VOCs) | A7r5 aortic smooth muscle cells | Electrophysiology | IC₅₀: 28 µM | [3] |
| Delayed Rectifier K⁺ Channels | PC12 cells | Electrophysiology | IC₅₀: 0.7 µM | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring NSCC Currents
This protocol describes the use of whole-cell voltage-clamp to record NSCC currents and assess the inhibitory effect of this compound.
Materials:
-
Cultured cells expressing NSCCs of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH)
-
Internal solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Agonist to activate NSCCs (if applicable)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment. Filter-sterilize the solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply the agonist (if necessary) to activate NSCCs and record the resulting current.
-
To test the effect of LOE 908, perfuse the chamber with the external solution containing the desired concentration of this compound. It is advisable to perform a dose-response curve to determine the IC₅₀.
-
After a stable block is achieved, wash out the drug with the external solution to check for reversibility.
-
Analyze the recorded currents using appropriate software to measure current amplitudes and kinetics.
Intracellular Calcium Imaging with Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to NSCC activation and inhibition by this compound.
Materials:
-
Cultured cells on glass coverslips
-
Fluorescence microscopy setup with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter (around 510 nm)
-
Fura-2 AM stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Agonist to activate NSCCs or agent to induce store-operated calcium entry (e.g., thapsigargin)
Procedure:
-
Cell Loading:
-
Prepare a loading solution by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Stimulate the cells with the appropriate agonist or with a SOCE-inducing agent like thapsigargin (B1683126) in a calcium-free buffer, followed by re-addition of calcium.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Inhibition with LOE 908:
-
To test the inhibitory effect of LOE 908, pre-incubate the cells with the desired concentration of the compound for a sufficient period before adding the stimulus.
-
Alternatively, apply LOE 908 during the sustained phase of the calcium response to observe its inhibitory effect.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Normalize the data to the baseline ratio to compare responses between different conditions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving NSCCs and experimental workflows for studying them with this compound.
Caption: Signaling pathway of receptor-activated non-selective cation channels.
Caption: Mechanism of store-operated calcium entry and its inhibition by LOE 908.
Caption: General experimental workflow for studying NSCCs with LOE 908.
Conclusion
This compound is a versatile and potent pharmacological tool for the investigation of non-selective cation channels and their role in cellular physiology and disease. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound in their studies. Careful experimental design, including appropriate controls and dose-response analyses, will ensure the generation of robust and reliable data, contributing to a deeper understanding of the complex functions of NSCCs.
References
- 1. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LOE 908 Hydrochloride as a Pharmacological Tool for Cation Channel Dissection
Introduction
LOE 908 hydrochloride is an isoquinoline (B145761) derivative recognized as a broad-spectrum cation channel blocker.[1][2][3] Its ability to inhibit a variety of cation channels—including non-selective cation channels (NSCCs), store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), as well as certain Na+ and K+ channels—makes it a versatile, albeit complex, tool for pharmacological research.[1][2] Notably, its differential sensitivity across various channel subtypes allows researchers to dissect the specific contributions of these channels to cellular signaling and physiological processes. These notes provide an overview of its applications, quantitative data on its activity, and detailed protocols for its use in common experimental paradigms.
Pharmacological Profile and Mechanism of Action
LOE 908 acts as a blocker on a wide array of cation channels. Its utility as a research tool stems from its varied potency against different channel types. For instance, it can be used to distinguish between different types of calcium entry pathways. In A7r5 aortic smooth muscle cells, LOE 908 was shown to be a potent blocker of NSCCs while having no effect on SOCs, a property that distinguishes it from other blockers like SK&F 96365.[4][5] This selective action allows for the pharmacological isolation of specific channel activities. Furthermore, studies have highlighted its inhibitory effects on delayed rectifier K+ channels in neuronal cells, contributing to its profile as a neuroprotective agent.[6]
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) of LOE 908 across various cation channels and cell types.
| Channel Type | Cell Type / Preparation | IC50 / EC50 | Reference |
| Non-Selective Cation Channel (NSCC) | A7r5 aortic smooth muscle cells | 560 nM | [7] |
| Voltage-Dependent Ca2+ Channel | A7r5 aortic smooth muscle cells | 28 µM | [7] |
| Delayed Rectifier K+ Current | PC12 cells | 0.7 µM | [6] |
| Store-Operated Ca2+ Entry (Thapsigargin-induced) | Human Endothelial Cells | 2 µM (EC50) | [8] |
| Store-Operated Ca2+ Entry (Ionomycin-induced) | Human Endothelial Cells | 4 µM (EC50) | [8] |
Application 1: Differentiating Ca2+ Entry Pathways
A key application of LOE 908 is the pharmacological dissection of complex Ca2+ signaling pathways, particularly in response to agonists like endothelin-1 (B181129) (ET-1). ET-1 can activate multiple Ca2+ permeable channels, including VOCs, NSCCs, and SOCs. By using LOE 908 in combination with other channel blockers (e.g., nifedipine (B1678770) for L-type VOCs and SK&F 96365 for certain NSCCs and SOCs), researchers can isolate the contribution of each channel to the overall Ca2+ response.[4][5][9]
Caption: Differentiating Ca2+ entry channels activated by Endothelin-1 using LOE 908.
Application 2: Investigating Neuroprotection
LOE 908 has demonstrated neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury.[1][2][7] This activity is attributed to its broad-spectrum channel-blocking properties, which can mitigate excitotoxicity and reduce the damaging influx of ions that occurs during neuronal injury. The workflow for assessing a compound's neuroprotective effect often involves inducing an injury in a cellular or animal model and measuring outcomes in the presence and absence of the therapeutic agent.
Caption: Experimental workflow for assessing the neuroprotective effects of LOE 908.
Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure ion channel currents in cultured cells (e.g., PC12 or A7r5 cells) and assess the inhibitory effect of LOE 908.
Materials:
-
Cultured cells on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO) and working dilutions.
Procedure:
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Perfuse continuously with extracellular solution.
-
Pipette Fabrication: Pull a glass capillary to create a micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a target cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.
-
Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a voltage-step protocol to elicit the currents of interest (e.g., for delayed rectifier K+ currents, step from -80 mV to +60 mV in 10 mV increments). Record baseline currents for 2-3 minutes to ensure stability.[6]
-
LOE 908 Application: Switch the perfusion to an extracellular solution containing the desired concentration of LOE 908 (e.g., 1 µM).
-
Effect Measurement: Continue recording using the same voltage-step protocol. Allow 3-5 minutes for the drug effect to reach a steady state.
-
Washout: Switch the perfusion back to the control extracellular solution to observe the reversibility of the block.
-
Data Analysis: Measure the peak current amplitude at a specific voltage step before, during, and after LOE 908 application. Calculate the percentage of inhibition. For dose-response curves, repeat steps 6-7 with multiple concentrations of LOE 908 and fit the data to the Hill equation to determine the IC50.
Protocol 2: Intracellular Calcium Imaging
This protocol outlines the measurement of changes in intracellular calcium ([Ca2+]i) using a fluorescent indicator like Fura-2 or Fluo-3.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-3 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Agonist to stimulate Ca2+ entry (e.g., Endothelin-1, Thapsigargin)
-
This compound stock solution
-
Fluorescence microscopy imaging system with a perfusion setup.
Procedure:
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-45 minutes at 37°C.
-
De-esterification: Wash the cells three times with fresh HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
Baseline Imaging: Mount the coverslip onto the microscope stage and begin perfusion with HBSS. Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm. For Fluo-3, use excitation around 488 nm.
-
Agonist Stimulation: Perfuse the cells with a solution containing the agonist (e.g., 10 nM ET-1) to induce a Ca2+ response.[4][5] Record the change in fluorescence intensity or ratio.
-
Inhibition Assay: After the initial response, wash out the agonist and allow [Ca2+]i to return to baseline.
-
Pre-incubation with LOE 908: Perfuse the cells with HBSS containing the desired concentration of LOE 908 for 5-10 minutes.
-
Co-application: Re-apply the agonist in the continued presence of LOE 908. Record the resulting Ca2+ response.
-
Data Analysis: For each cell (region of interest), calculate the fluorescence ratio (F340/F380 for Fura-2) or relative intensity change (ΔF/F0 for Fluo-3) over time. Compare the peak amplitude of the Ca2+ response in the absence and presence of LOE 908 to quantify the degree of inhibition.
References
- 1. abmole.com [abmole.com]
- 2. This compound | CAS 143482-60-4 | LOE908 | Tocris Bioscience [tocris.com]
- 3. usbio.net [usbio.net]
- 4. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of Ca2+ entry channels in endothelin-1-induced contraction of rat aorta using LOE 908 and SK&F 96365 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of LOE 908 Hydrochloride on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker, demonstrating inhibitory activity against a variety of ion channels including non-selective cation channels (NSCCs), store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), as well as AMPA and NMDA receptors.[1][2] This diverse pharmacological profile suggests that this compound can significantly impact synaptic transmission and neuronal excitability. Its neuroprotective properties have been observed in models of focal cerebral ischemia, where it reduces infarct volume and improves neurological outcomes.[1][3]
These application notes provide detailed protocols for investigating the effects of this compound on key aspects of synaptic transmission. The methodologies described herein are designed to enable researchers to characterize the impact of this compound on neuronal signaling, providing valuable insights for basic research and drug development.
Data Presentation
The following tables summarize the quantitative effects of this compound and other relevant non-selective cation channel blockers on various neuronal parameters.
Table 1: Inhibitory Effects of this compound on Neuronal Ion Channels
| Target Ion Channel | Cell Type | Method | Parameter | Value | Reference |
| Non-selective cation channels (NSCCs) | A7r5 aortic smooth muscle cells | Voltage-clamp | IC50 | 560 nM | [4] |
| Dihydropyridine-sensitive Ba2+ current (Voltage-dependent Ca2+ channels) | A7r5 aortic smooth muscle cells | Voltage-clamp | IC50 | 28 µM | [4] |
| Delayed rectifier K+ currents | PC12 cells | Whole-cell patch-clamp | IC50 | 0.7 µM | [5] |
| TEA-sensitive delayed rectifying K+ currents | Rat cortical neurons in primary culture | Whole-cell patch-clamp | % Inhibition (at 1 µM) | 61 ± 25% | [5] |
| TEA-sensitive delayed rectifying K+ currents | Rat cortical neurons in primary culture | Whole-cell patch-clamp | % Inhibition (at 10 µM) | 103 ± 19% | [5] |
Table 2: Effects of Non-Selective Cation Channel Blockers on Synaptic Transmission Parameters (Representative Data)
| Compound | Preparation | Method | Parameter | Effect | Concentration | Reference |
| SKF-96365 | Spinal cord slices from neuropathic rats | Whole-cell patch-clamp | mEPSC Frequency | Dose-dependent inhibition | 3, 10, 30 µM | [1] |
| SKF-96365 | Spinal cord slices from neuropathic rats | Whole-cell patch-clamp | mEPSC Amplitude | Dose-dependent inhibition | 3, 10, 30 µM | [1] |
| Gadolinium | Mouse hippocampal slices | Field recording | Field EPSP | Potentiation | 100 µM | [6] |
| Gadolinium | Mouse hippocampal slices | Field recording | Field EPSP | Long-term depression (LTD) | >100 µM | [6] |
| Gadolinium | Mouse hippocampal slices | Whole-cell patch-clamp | mEPSC Frequency | Increase | 100 µM | [6] |
| Gadolinium | Mouse hippocampal slices | Whole-cell patch-clamp | mEPSC Amplitude | Increase | >100 µM | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the general experimental workflows for its characterization.
Caption: Putative mechanism of this compound in modulating synaptic transmission.
Caption: General workflow for electrophysiological analysis of this compound.
Experimental Protocols
Protocol 1: Measuring the Effects of this compound on Spontaneous and Evoked Excitatory Postsynaptic Currents (EPSCs) using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the effect of this compound on presynaptic neurotransmitter release and postsynaptic receptor function by recording miniature and evoked EPSCs.
Materials:
-
Brain slice preparation (e.g., acute hippocampal or cortical slices) from rodents.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.
-
Internal solution for patch pipettes.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
This compound stock solution.
-
Tetrodotoxin (TTX) for recording miniature EPSCs (mEPSCs).
-
Bicuculline or picrotoxin (B1677862) to block GABAA receptor-mediated inhibitory currents.
Procedure:
-
Preparation of Brain Slices:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Clamp the neuron at -70 mV to record EPSCs.
-
-
Recording of Miniature EPSCs (mEPSCs):
-
Add 1 µM TTX to the aCSF to block action potentials.
-
Record baseline mEPSCs for 5-10 minutes.
-
Bath apply this compound at desired concentrations (e.g., 0.1, 1, 10 µM) and record for 10-15 minutes at each concentration.
-
Perform a washout with aCSF and record for another 10-15 minutes.
-
Analyze the frequency and amplitude of mEPSCs. A change in frequency is indicative of a presynaptic effect, while a change in amplitude suggests a postsynaptic effect.
-
-
Recording of Evoked EPSCs (eEPSCs):
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Deliver electrical stimuli at a low frequency (e.g., 0.1 Hz) to elicit eEPSCs.
-
Record a stable baseline of eEPSCs for 5-10 minutes.
-
Bath apply this compound at desired concentrations and record the eEPSCs.
-
Perform a washout.
-
Analyze the amplitude and kinetics of the eEPSCs.
-
Protocol 2: Assessing the Effect of this compound on Neurotransmitter Release using a Neurotransmitter Release Assay
Objective: To directly measure the effect of this compound on the release of neurotransmitters (e.g., glutamate) from synaptosomes.
Materials:
-
Synaptosome preparation from rodent brain tissue.
-
Perfusion system.
-
Radioactively labeled neurotransmitter (e.g., [3H]D-aspartate as a marker for glutamate).
-
Scintillation counter.
-
This compound stock solution.
-
High potassium solution to stimulate depolarization-induced release.
Procedure:
-
Preparation of Synaptosomes:
-
Homogenize brain tissue in a buffered sucrose (B13894) solution.
-
Centrifuge the homogenate to pellet synaptosomes.
-
Resuspend the synaptosome pellet in a physiological buffer.
-
-
Neurotransmitter Loading:
-
Incubate the synaptosomes with a radioactively labeled neurotransmitter (e.g., [3H]D-aspartate) to allow for uptake.
-
-
Perfusion and Release Measurement:
-
Layer the loaded synaptosomes onto a filter in a perfusion chamber.
-
Perfuse with a physiological buffer to establish a stable baseline of neurotransmitter release.
-
Collect fractions of the perfusate at regular intervals.
-
To measure basal release in the presence of the drug, switch the perfusion medium to one containing this compound at the desired concentration.
-
To measure depolarization-evoked release, switch to a high potassium buffer containing this compound.
-
Collect fractions throughout the stimulation period.
-
Perform a washout with the standard physiological buffer.
-
-
Quantification:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the percentage of total neurotransmitter released per fraction.
-
Compare the release profiles in the absence and presence of this compound.
-
Protocol 3: Investigating Direct Inhibition of AMPA and NMDA Receptors by this compound
Objective: To determine if this compound directly inhibits AMPA and NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal cultures or cell lines expressing AMPA and/or NMDA receptors.
-
Whole-cell patch-clamp setup.
-
External solution containing agonists for AMPA (e.g., AMPA or glutamate) and NMDA (e.g., NMDA and glycine) receptors.
-
Specific antagonists for other receptors to isolate the current of interest.
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Plate cultured neurons on coverslips for recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings from the cultured neurons as described in Protocol 1.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Agonist Application and Drug Co-application:
-
Establish a stable baseline by applying the external solution.
-
Rapidly apply the specific agonist (e.g., 100 µM NMDA + 10 µM glycine (B1666218) for NMDA receptors, or 10 µM AMPA for AMPA receptors) to evoke an inward current.
-
After recording a stable agonist-evoked current, co-apply the agonist with different concentrations of this compound.
-
Perform a washout with the agonist-containing solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a dose-response curve and calculate the IC50 value for the inhibition of AMPA and NMDA receptor currents.
-
Disclaimer
These protocols provide a general framework for investigating the effects of this compound. Researchers should optimize the specific parameters, such as drug concentrations and incubation times, for their particular experimental system. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. SKF96365 impedes spinal glutamatergic transmission-mediated neuropathic allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights Into Interactions of Presynaptic Calcium Channel Subtypes and SNARE Proteins in Neurotransmitter Release [frontiersin.org]
- 3. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-selective cation channel blockers: potential use in nervous system basic research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration-dependent bidirectional modification of evoked synaptic transmission by gadolinium and adverse effects of gadolinium-based contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LOE 908 Hydrochloride in High-Throughput Screening for Non-Selective Cation Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOE 908 hydrochloride is an isoquinoline (B145761) derivative recognized as a broad-spectrum cation channel blocker. It exhibits inhibitory activity against a variety of cation channels, including non-selective cation channels (NSCCs), store-operated calcium channels (SOCs), and voltage-operated calcium channels (VOCs). Its neuroprotective properties make it a compound of interest in drug discovery, particularly for neurological disorders. High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic candidates that modulate the activity of specific biological targets, such as ion channels. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns focused on the identification of novel modulators of non-selective cation channels, with a specific focus on the Transient Receptor Potential Canonical 5 (TRPC5) channel.
Mechanism of Action and Rationale for HTS
TRPC5 is a calcium-permeable non-selective cation channel implicated in various physiological processes. Its activation can be triggered downstream of G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC) or through direct mechanisms.[1][2] The influx of cations through TRPC5 channels leads to membrane depolarization and an increase in intracellular calcium concentration, which can be readily detected in HTS formats using fluorescence-based assays.
This compound's ability to block NSCCs makes it a valuable tool for validating HTS assays and serving as a reference inhibitor. By establishing a robust HTS assay for TRPC5, researchers can efficiently screen for novel inhibitors and activators, with this compound providing a benchmark for inhibitory activity.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various cation channels. This data is crucial for establishing appropriate concentrations for HTS assays and for interpreting screening results.
| Channel Type | Cell Line/System | IC50 Value | Reference |
| Non-Selective Cation Channels (NSCC) | Voltage-clamped A7r5 cells | 560 nM | [3] |
| Voltage-Dependent Ca2+ Channels (L-type) | Voltage-clamped A7r5 cells | 28 µM | [3] |
| Delayed Rectifier K+ Channels | PC12 cells | 0.7 µM |
Experimental Protocols
Primary High-Throughput Screening Assay: FLIPR-Based Membrane Potential Assay for TRPC5 Inhibition
This protocol describes a fluorescence-based assay using the Fluorometric Imaging Plate Reader (FLIPR) system to measure changes in membrane potential in cells expressing TRPC5 channels. This assay is designed for a 384-well format, making it suitable for high-throughput screening.
Materials:
-
HEK293 cells stably expressing human TRPC5 (or other suitable host cells like CHO)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 384-well black-walled, clear-bottom assay plates
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
TRPC5 agonist (e.g., Riluzole)
-
This compound (as a reference inhibitor)
-
Test compounds library
-
FLIPR Tetra® or equivalent instrument
Protocol:
-
Cell Plating:
-
Culture HEK293-TRPC5 cells to 80-90% confluency.
-
Harvest cells and resuspend in a fresh culture medium.
-
Seed 25 µL of the cell suspension into each well of a 384-well plate at a density of 10,000 - 15,000 cells per well.[1]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the assay plates.
-
Add 25 µL of the dye solution to each well.
-
Incubate the plates for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a compound plate by serially diluting test compounds and this compound in Assay Buffer. The final concentration of DMSO should be kept below 0.5%.
-
Using the FLIPR instrument's integrated pipettor, add 12.5 µL of the compound solution to the corresponding wells of the cell plate.
-
Incubate for 5-15 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare the TRPC5 agonist solution (e.g., 100 µM Riluzole) in Assay Buffer.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the kinetic read. After a few seconds of baseline reading, the instrument will add 12.5 µL of the agonist solution to all wells.
-
Continue to record the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition reflects membrane depolarization due to cation influx through TRPC5 channels.
-
The inhibitory effect of the test compounds is calculated as the percentage reduction of the agonist-induced fluorescence signal.
-
Determine the IC50 values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizations
TRPC5 Signaling Pathway
Caption: TRPC5 channel activation pathways and point of inhibition by LOE 908.
High-Throughput Screening Workflow
Caption: Workflow for high-throughput screening of TRPC5 inhibitors.
References
Application Notes and Protocols: LOE 908 Hydrochloride in Combination with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of LOE 908 hydrochloride, a broad-spectrum cation channel blocker, and explore its potential use in combination with other pharmacological agents for neuroprotection. While preclinical data primarily supports its use as a monotherapy, this document also presents a scientifically-grounded, hypothetical framework for its combination with Riluzole in the context of traumatic brain injury (TBI) and ischemic stroke.
Introduction to this compound
This compound is a potent, broad-spectrum cation channel blocker. Its mechanism of action involves the inhibition of a wide array of ion channels, which are critical in the pathophysiology of neuronal damage following ischemic and traumatic insults.
Key Characteristics:
-
Molecular Weight: 749.29 g/mol
-
Formula: C₄₁H₄₈N₂O₉·HCl
-
Solubility: Soluble in water (up to 50 mM) and DMSO (up to 100 mM).
-
Mechanism of Action: Inhibits multiple cation channels, including:
-
Store-Operated Calcium Channels (SOCs)
-
Voltage-Operated Calcium Channels (VOCs)
-
Non-selective Cation Channels (NSCCs)
-
AMPA and NMDA receptors
-
Voltage-gated Sodium (Na⁺) and Potassium (K⁺) channels
-
This broad inhibitory profile makes this compound a compelling candidate for neuroprotection by mitigating excitotoxicity, calcium overload, and ion dysregulation that lead to neuronal cell death.
Signaling Pathway of this compound
The neuroprotective effects of this compound stem from its ability to simultaneously block multiple pathways of cation influx into neurons, which are activated during pathological conditions like stroke and TBI.
Preclinical Data (Monotherapy)
Preclinical studies have demonstrated the neuroprotective efficacy of this compound in rodent models of traumatic brain injury and focal ischemia.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Lateral Fluid Percussion Injury (TBI) | Rat | 2 or 4 mg/kg IV bolus, followed by 80 or 160 mg/kg/24h infusion | Significantly improved neuromotor function at 48h post-injury. No significant effect on cognitive impairment or cortical lesion size. | [1] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 0.5 mg/kg IV bolus, followed by 5 mg/kg/h infusion for 3.8h | Significantly reduced ischemic lesion size and postmortem infarct volume at 24h. |
Proposed Combination Therapy: this compound and Riluzole
Disclaimer: The following section is a hypothetical proposal based on the known mechanisms of action of this compound and Riluzole. There are currently no published studies evaluating this specific combination. This information is intended for research and drug development professionals to guide future studies.
Rationale for Combination
Riluzole is an FDA-approved drug for amyotrophic lateral sclerosis (ALS) that also exhibits neuroprotective properties in models of TBI and spinal cord injury.[2][3] Its primary mechanisms include:
-
Inhibition of voltage-gated sodium channels, which stabilizes the inactivated state.[2]
A combination of this compound and Riluzole could offer a synergistic neuroprotective effect by targeting multiple, complementary pathways in the ischemic and traumatic cascade. LOE 908 provides broad-spectrum blockade of postsynaptic cation channels, while Riluzole primarily acts presynaptically to reduce glutamate release and also blocks postsynaptic sodium channels.
Proposed Signaling Pathway for Combination Therapy
Experimental Protocols
Protocol 5.1: In Vivo Administration in a Rat Model of TBI
This protocol is adapted from studies evaluating this compound in a lateral fluid percussion injury model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.)
-
Fluid percussion device
-
Infusion pump and catheters
Procedure:
-
Anesthetize the rat and induce lateral fluid percussion brain injury (e.g., 2.5-2.7 atm).
-
At 15 minutes post-injury, administer an intravenous (IV) bolus of this compound (e.g., 2 or 4 mg/kg) or vehicle.
-
Immediately following the bolus, begin a continuous IV infusion of this compound (e.g., 80 or 160 mg/kg) or vehicle over 24 hours using an infusion pump.
-
Monitor the animal's physiological parameters throughout the infusion period.
-
At 48 hours post-injury, perform neuromotor function tests (e.g., beam walk, rotarod).
-
For histological analysis, euthanize the animal at a predetermined time point, perfuse the brain, and process for staining (e.g., cresyl violet) to measure cortical lesion volume.
Protocol 5.2: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia in rats.
Protocol 5.3: Electrophysiological Assessment of Ion Channel Blockade
This is a general protocol for assessing the inhibitory effects of this compound on cation channels using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Internal and external physiological solutions
-
Agonist for the target channel (if applicable)
-
This compound stock solution
Procedure:
-
Culture cells on glass coverslips suitable for patch-clamping.
-
Pull micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal between the micropipette and a cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Record baseline currents.
-
Apply an agonist to activate the channels and record the resulting current.
-
Once a stable current is achieved, perfuse the cells with the external solution containing both the agonist and varying concentrations of this compound.
-
Record the current at each concentration to determine the extent of inhibition.
-
Wash out this compound to assess the reversibility of the block.
-
Analyze the data to calculate the IC₅₀ value for this compound on the specific ion channel.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. For electrophysiological data, concentration-response curves should be generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The data can then be fitted with the Hill equation to determine the IC₅₀. For in vivo studies, statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare treatment groups.
Conclusion and Future Directions
This compound is a promising neuroprotective agent with a broad mechanism of action. While preclinical monotherapy studies have shown its potential in TBI and ischemic stroke, further research is warranted. The exploration of combination therapies, such as with Riluzole, presents a rational approach to potentially enhance neuroprotective efficacy by targeting multiple arms of the injury cascade. The protocols and theoretical framework provided herein are intended to serve as a guide for researchers to design and execute studies that will further elucidate the therapeutic potential of this compound, both alone and in combination with other pharmacological agents.
References
- 1. This compound | 143482-60-4 [chemicalbook.com]
- 2. Riluzole reduces brain lesions and improves neurological function in rats after a traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Riluzole attenuates acute neural injury and reactive gliosis, hippocampal-dependent cognitive impairments and spontaneous recurrent generalized seizures in a rat model of temporal lobe epilepsy [frontiersin.org]
- 4. Riluzole attenuates acute neural injury and reactive gliosis, hippocampal-dependent cognitive impairments and spontaneous recurrent generalized seizures in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole Can Improve Sensory and Motor Function in Patients with Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LOE 908 Hydrochloride: A Technical Guide to Solubility and Experimental Use
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of LOE 908 hydrochloride. It includes troubleshooting advice for common solubility challenges, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this compound in your research.
Troubleshooting and FAQs
This section addresses common issues and questions regarding the solubility and handling of this compound.
| Question | Answer |
| What are the recommended solvents for this compound? | This compound is soluble in both aqueous solutions and organic solvents. Water and dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents.[1][2][3] |
| I am having trouble dissolving this compound in water. What can I do? | If you encounter difficulty dissolving this compound in water, consider the following troubleshooting steps: - Gentle Warming: Warm the solution to 37°C to increase solubility. - pH Adjustment: As a hydrochloride salt, the pH of the aqueous solution will be acidic. Adjusting the pH slightly towards neutral may improve solubility, but be cautious as this could affect compound stability and activity. - Sonication: Use a sonicator bath to aid in the dissolution of any small particles. |
| My this compound solution appears cloudy or has precipitated after storage. What should I do? | Cloudiness or precipitation upon storage, especially in aqueous solutions at or near the solubility limit, can occur. To resolve this, gently warm the solution and vortex or sonicate until it becomes clear. To prevent this, consider preparing fresh aqueous solutions for each experiment or storing stock solutions in DMSO at -20°C or -80°C.[3][4] |
| What is the recommended storage condition for this compound solutions? | For long-term storage, it is recommended to store stock solutions of this compound in a suitable solvent, such as DMSO, at -20°C or -80°C.[3][4] Aqueous solutions should ideally be prepared fresh for each experiment. |
| Can I use solvents other than water or DMSO? | While water and DMSO are the most documented solvents, other polar organic solvents may also be suitable. However, it is crucial to perform small-scale solubility tests before preparing a large stock solution. The choice of solvent should always be compatible with the intended experimental system (e.g., cell culture, in vivo administration). |
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Temperature | Source |
| Water | up to 50 mM | Not Specified | [1][2] |
| Water | 37.46 mg/mL | 25°C | [3] |
| DMSO | up to 100 mM | Not Specified | [1][2] |
Note: The molecular weight of this compound is 749.29 g/mol .[1]
Experimental Protocols
Below are detailed protocols for preparing solutions of this compound for common experimental applications.
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.49 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the powder. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of a 1 mM Aqueous Working Solution from a DMSO Stock
-
Thawing: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of the aqueous buffer or cell culture medium to be used in the experiment.
-
Addition of Stock: While vortexing the aqueous solution, slowly add the required volume of the 10 mM DMSO stock solution to achieve the final concentration of 1 mM. For example, to prepare 1 mL of a 1 mM working solution, add 100 µL of the 10 mM DMSO stock to 900 µL of the aqueous buffer.
-
Mixing and Use: Vortex the final solution briefly and use it immediately in your experiment. Ensure the final concentration of DMSO is compatible with your experimental system.
Visual Guides
Troubleshooting Workflow for this compound Dissolution
Caption: A workflow for dissolving this compound.
Simplified Signaling Pathway of Cation Channel Blockade
Caption: LOE 908 HCl blocks various cation channels.
References
Potential off-target effects of LOE 908 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of LOE 908 hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a broad-spectrum cation channel blocker. It is known to inhibit several types of cation channels, including non-selective cation channels (NSCCs), store-operated calcium channels (SOCs), and voltage-operated calcium channels (VOCs).[1][2][3][4] It has also been shown to block AMPA and NMDA receptors, as well as sodium (Na+) and potassium (K+) channels.[2][3][4] This broad activity profile underlies its neuroprotective effects observed in models of cerebral ischemia.[2][3][4]
Q2: What are the known off-target effects of this compound?
Beyond its effects on NSCCs and calcium channels, this compound has been specifically shown to inhibit delayed rectifier potassium (K+) channels.[1] Given its broad-spectrum nature, researchers should anticipate potential interactions with a variety of ion channels. It is crucial to consider the expression profile of ion channels in your specific experimental model.
Q3: I am observing unexpected changes in cell signaling pathways that are not directly related to ion channel activity. Could this be an off-target effect of this compound?
Yes, it is possible. While the primary documented targets of LOE 908 are ion channels, its chemical structure could potentially allow for interactions with other proteins, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes. If you observe unexpected modulation of signaling pathways, it is advisable to perform control experiments to rule out off-target effects. This could include using a structurally different cation channel blocker to see if the effect is reproducible or conducting a broader kinase or GPCR screen.
Q4: Can this compound interfere with common laboratory assays?
As with many small molecules, there is a potential for this compound to interfere with certain assay technologies. For instance, in fluorescence-based assays (e.g., calcium imaging with Fura-2 or Fluo-4), the compound could have intrinsic fluorescent properties or quench the signal of the fluorescent dye. It is recommended to run appropriate controls, such as measuring the fluorescence of LOE 908 alone and testing its effect on the dye in a cell-free system.
Troubleshooting Guide
Issue 1: Unexpected Electrophysiological Responses
Symptom: You are using patch-clamp electrophysiology to study a specific ion channel, but application of this compound produces a more complex or different effect than anticipated.
Potential Cause & Troubleshooting Steps:
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Off-target ion channel modulation: LOE 908 is known to block multiple cation channels. Your observed effect might be a composite of its action on your target channel and other endogenously expressed channels.
-
Solution:
-
Characterize the ion channel expression profile of your cells.
-
Use more selective blockers for other potential channels (e.g., specific K+ or Na+ channel blockers) in combination with LOE 908 to isolate the effect on your channel of interest.
-
If possible, use a cell line with a more defined ion channel expression profile, ideally expressing only your target channel.
-
-
Issue 2: Inconsistent or Unexpected Results in Calcium Imaging Experiments
Symptom: When performing calcium imaging, the application of this compound leads to unexpected changes in intracellular calcium levels or artifacts in the fluorescence signal.
Potential Cause & Troubleshooting Steps:
-
Broad-spectrum calcium channel blockade: LOE 908 inhibits both store-operated and voltage-operated calcium channels. The observed effect will depend on the relative contribution of these channels to calcium signaling in your specific cell type and under your experimental conditions.
-
Solution:
-
Use specific protocols to differentiate between sources of calcium influx (e.g., using thapsigargin (B1683126) to activate SOCs or high potassium to activate VOCs).
-
Employ more selective inhibitors for SOCs or specific VOC subtypes as controls.
-
-
-
Assay Interference: The compound may be interfering with the fluorescent calcium indicator.
-
Solution:
-
Perform a cell-free control to test if LOE 908 quenches or enhances the fluorescence of your calcium indicator.
-
Measure the intrinsic fluorescence of LOE 908 at the excitation and emission wavelengths used for your calcium indicator.
-
Consider using a different calcium indicator with distinct spectral properties.
-
-
Issue 3: Unexplained Effects on Cell Viability or Proliferation
Symptom: You are using this compound in a cell-based assay and observe unexpected effects on cell health, such as decreased viability or altered proliferation rates.
Potential Cause & Troubleshooting Steps:
-
Inhibition of essential ion channels: Many cellular processes, including proliferation and viability, are dependent on proper ion homeostasis. The broad-spectrum nature of LOE 908 could be disrupting these fundamental processes.
-
Solution:
-
Perform a dose-response curve to determine the concentration at which cytotoxic effects become apparent and use concentrations well below this for your experiments.
-
Use a positive control for cytotoxicity to validate your assay.
-
Assess markers of apoptosis or necrosis to understand the mechanism of cell death.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC₅₀ for Cation Conductance Block | 560 nM | A7r5 cells | [1] |
| IC₅₀ for Dihydropyridine-sensitive Ba²⁺ Current Block | 28 µM | A7r5 cells | [1] |
| IC₅₀ for Delayed Rectifier K⁺ Current Block | 0.7 µM | PC12 cells | [1] |
| EC₅₀ for Inhibition of Thapsigargin-induced SOCE | 2 µM | Human endothelial cells | [2] |
| EC₅₀ for Inhibition of Ionomycin-induced SOCE | 4 µM | Human endothelial cells | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Ion Channel Blockade
-
Cell Preparation: Culture cells on glass coverslips to 60-80% confluency.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
-
This compound Preparation: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentration in the external solution on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Apply a voltage protocol appropriate for eliciting currents from the ion channel of interest.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cells with the external solution containing this compound and record the effect on the ion channel currents.
-
Perform a washout with the external solution to check for reversibility of the block.
-
Protocol 2: Calcium Imaging to Measure Effects on Store-Operated Calcium Entry (SOCE)
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for imaging.
-
Dye Loading: Incubate cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Experimental Procedure:
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Initially, perfuse the cells with a calcium-free solution to establish a baseline.
-
To deplete intracellular calcium stores and activate SOCE, apply a stimulus such as thapsigargin (e.g., 1 µM) in the calcium-free solution.
-
Once the intracellular calcium has returned to baseline, reintroduce a calcium-containing solution to measure SOCE.
-
To test the effect of LOE 908, pre-incubate the cells with the desired concentration of this compound before and during the reintroduction of the calcium-containing solution.
-
Visualizations
Caption: Potential signaling pathways affected by this compound.
References
- 1. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Level A in vitro-in vivo correlations for peptide loaded PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LOE 908 Hydrochloride Concentration for Specific Cell Types: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LOE 908 hydrochloride in their experiments. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Troubleshooting Guide
Researchers may encounter several common issues when working with this compound. This guide provides a structured approach to identify and resolve these challenges.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective cation channel (NSCC) inhibitor[1]. It also effectively blocks store-operated Ca2+ entry (SOCE) in endothelial cells and has been shown to inhibit delayed rectifier potassium channels in neuronal cells[2][3][4].
Q2: At what concentration should I start my experiments?
A2: The optimal concentration of this compound is highly cell-type dependent. Based on published data, a good starting point for in vitro experiments is in the low micromolar range (1-10 µM). For instance, it inhibits delayed rectifier K+ currents in PC12 cells almost completely at 10 µM, with an IC50 of 0.7 µM[4]. In A7r5 cells, it suppresses endothelin-1 (B181129) induced increases in intracellular calcium, with maximal inhibition observed at concentrations higher than 10 µM[5]. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: I am observing significant cell death even at low concentrations. What could be the cause?
A3: High cytotoxicity could be due to several factors:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of cation channels.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).
-
Compound Aggregation: Incomplete solubilization can lead to localized high concentrations of the compound. Ensure the stock solution is fully dissolved before diluting it in your culture medium.
-
Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity.
Q4: I am not seeing any effect of this compound. What should I do?
A4: If you do not observe an effect, consider the following:
-
Target Expression: Confirm that your cell line expresses the target ion channels (NSCCs, store-operated calcium channels, or delayed rectifier potassium channels).
-
Concentration: The concentration may be too low. Try increasing the concentration based on a carefully planned dose-response experiment.
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Experimental Readout: Your assay may not be sensitive enough to detect the changes induced by LOE 908. Consider using a more direct measure of ion channel activity, such as patch-clamp electrophysiology or calcium imaging.
Q5: How should I prepare and store this compound stock solutions?
A5: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing your working solutions, ensure the stock is completely thawed and vortexed before dilution into your experimental media.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell types as reported in the literature.
| Cell Type | Target/Process | Effective Concentration (IC50) | Notes | Reference |
| A7r5 aortic smooth muscle cells | Vasopressin-activated nonselective cation currents | 560 nM | Also blocks dihydropyridine-sensitive Ba2+ current with an IC50 of 28 μM. | [1] |
| Human endothelial cells | Store-operated Ca2+ entry (induced by thapsigargin) | 2 µM | --- | [2][3] |
| Human endothelial cells | Store-operated Ca2+ entry (induced by ionomycin) | 4 µM | --- | [2] |
| PC12 cells | Delayed rectifier K+ currents | 0.7 µM | Almost complete block at 10 µM. | [4] |
| Rat cortical neurons | Tetraethylammonium (TEA)-sensitive delayed rectifying K+ currents | ~1 µM | 61% inhibition at 1 µM. | [4] |
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Calcium Flux Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on store-operated calcium entry.
Materials:
-
Target cells (e.g., human endothelial cells)
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
This compound
-
DMSO (vehicle)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Baseline Reading: Measure the baseline fluorescence in the plate reader.
-
Compound Addition: Add the different concentrations of this compound to the respective wells and incubate for the desired time.
-
Store Depletion: Add thapsigargin or ionomycin to all wells to deplete intracellular calcium stores and induce store-operated calcium entry.
-
Measurement: Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence for each concentration and plot the dose-response curve to determine the IC50.
Diagram: Calcium Flux Assay Workflow
Caption: Experimental workflow for determining the IC50 of LOE 908 using a calcium flux assay.
Signaling Pathway
Diagram: Inhibition of Store-Operated Calcium Entry by LOE 908
Caption: LOE 908 inhibits store-operated calcium entry (SOCE) by blocking CRAC channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Results with LOE 908 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with LOE 908 hydrochloride. This guide is designed to help you identify potential sources of unexpected results and provide actionable solutions to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isoquinoline (B145761) derivative that functions as a broad-spectrum cation channel blocker.[1][2] Its primary mechanism of action involves the inhibition of several types of cation channels, including:
Due to its ability to block these channels, this compound exhibits neuroprotective properties.[1][2][3][4][6]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [3] |
| Shipping Temperature | Room temperature. | [5] |
| Solubility | Soluble to 50 mM in water and 100 mM in DMSO. | [4] |
| Handling | For maximum product recovery, centrifuge the original vial before removing the cap.[1] |
Q3: What are the known off-target effects of this compound?
As a broad-spectrum cation channel blocker, this compound has the potential for off-target effects. Its activity is not limited to a single channel type, which can lead to complex biological responses. Researchers should consider the wide range of inhibited channels (SOCs, VOCs, NSCCs, AMPA, NMDA, Na+, and K+ channels) when designing experiments and interpreting data.[3][4] Careful experimental design, including appropriate controls, is essential to dissect the specific effects of interest from potential off-target pharmacology.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed
Possible Cause 1: Improper Stock Solution Preparation or Storage
-
Question: Did you recently prepare a new stock solution? How has it been stored?
-
Troubleshooting:
-
Ensure the compound is fully dissolved. This compound is soluble in water (up to 50 mM) and DMSO (up to 100 mM).[4]
-
Verify the accuracy of the concentration calculation.
-
Store stock solutions at -20°C or -80°C as recommended to prevent degradation.[3] Avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Possible Cause 2: Cellular Health and Experimental Conditions
-
Question: Are the cells healthy and at an appropriate confluency? Are the experimental conditions optimized?
-
Troubleshooting:
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy.
-
Optimize cell density, as overly confluent or sparse cultures can respond differently.
-
Ensure consistent experimental parameters such as temperature, pH, and incubation times.
-
Issue 2: Higher than Expected Cell Death or Toxicity
Possible Cause 1: Concentration is Too High
-
Question: What concentration of this compound are you using? Have you performed a dose-response curve?
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.
-
Start with a lower concentration range based on published IC50 values. For example, the IC50 for blocking cation conductance in A7r5 aortic smooth muscle cells is 560 nM.[5]
-
Possible Cause 2: Off-Target Effects
-
Question: Could the observed toxicity be due to the inhibition of multiple cation channels?
-
Troubleshooting:
Issue 3: Irreproducible Results Between Experiments
Possible Cause 1: Variability in Experimental Protocol
-
Question: Are all steps of the experimental protocol being followed consistently?
-
Troubleshooting:
-
Maintain a detailed and standardized experimental protocol.
-
Ensure consistent timing for drug application, incubation, and data acquisition.
-
Use the same passage number of cells for replicate experiments to minimize variability.
-
Possible Cause 2: Reagent Quality
-
Question: Are you using the same batch of this compound and other reagents?
-
Troubleshooting:
-
If possible, use the same batch of the compound for a series of experiments.
-
Ensure all other reagents (e.g., cell culture media, buffers) are of high quality and have not expired.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (749.29 g/mol ).[4]
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound to achieve the desired stock concentration.
-
Ensure complete dissolution: Vortex briefly and visually inspect to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: In Vitro Neuroprotection Assay
-
Cell Plating: Plate primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density.
-
Cell Culture: Culture the cells for 24-48 hours to allow for attachment and recovery.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) for 1-2 hours. Include a vehicle control (medium with the same percentage of DMSO).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a toxic agent (e.g., glutamate, H2O2).
-
Incubation: Incubate for the required duration to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, LDH, or AlamarBlue.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound at each concentration relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vitro neuroprotection assay.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. usbio.net [usbio.net]
- 2. Cas 149759-26-2,this compound | lookchem [lookchem.com]
- 3. abmole.com [abmole.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
LOE 908 hydrochloride stability in different experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of LOE 908 hydrochloride in common experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a broad-spectrum cation channel blocker used in research as a neuroprotective agent.[1][2] It is an isoquinoline (B145761) derivative that inhibits a variety of cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), as well as AMPA and NMDA receptors.[3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, the solid powder and stock solutions should be stored under specific conditions. As a powder, it is recommended to desiccate at room temperature for short-term storage or at -20°C for long-term storage (up to two years).[2][4] Once dissolved in a solvent like DMSO, aliquoted solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[5][6]
Q3: How should I prepare stock and working solutions of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent such as water or DMSO. For a working solution, dilute the stock solution into your aqueous experimental buffer or cell culture medium. It is crucial to add the stock solution to the aqueous solution dropwise while gently vortexing to prevent precipitation, a common issue with hydrophobic compounds.[7] Always use pre-warmed (37°C) media for dilutions to enhance solubility.[7] The final concentration of the organic solvent (e.g., DMSO) should be kept low, typically below 0.5%, to avoid cellular toxicity.[7]
Q4: My this compound solution appears cloudy or has a precipitate. What should I do?
Cloudiness or precipitation can indicate several issues, including poor solubility, compound degradation, or interaction with components in the medium.[5][8] Immediate precipitation upon dilution often occurs when the final concentration exceeds the compound's solubility limit in the aqueous medium.[7] If precipitation occurs after incubation, it could be due to temperature fluctuations, pH changes in the media from cellular metabolism, or the compound's instability over time under experimental conditions.[6][7] Refer to the troubleshooting guide below for detailed solutions. Filtering the precipitate is not recommended as it will lower the effective concentration of the compound.[5]
Data Presentation
Table 1: Properties and Stock Solution Stability of this compound
| Property | Value | Source |
| Molecular Formula | C₄₁H₄₈N₂O₉·HCl | |
| Molecular Weight | 749.29 g/mol | |
| CAS Number | 143482-60-4 | [1] |
| Solubility in Water | Soluble to 50 mM | |
| Solubility in DMSO | Soluble to 100 mM | |
| Storage (Powder) | Desiccate at RT (short-term), -20°C (long-term) | [2] |
| Storage (in Solvent) | -80°C (≤ 6 months), -20°C (≤ 1 month) | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Solution
This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer or cell culture medium.
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Prepare a Fresh Stock Solution : Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
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Prepare the Working Solution : Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous solution of interest (e.g., PBS, DMEM + 10% FBS) to the final desired concentration.
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Incubation : Incubate the working solution at the intended experimental temperature (e.g., 37°C).
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Time Points : Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Quench Degradation : Immediately stop potential degradation in the collected aliquots by adding a quenching solution like cold acetonitrile. Store samples at -80°C until analysis.[9]
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Analysis : Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining percentage of intact this compound at each time point.[9]
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Data Interpretation : Plot the percentage of remaining compound against time to determine its stability profile under your specific experimental conditions.
Troubleshooting Guides
Issue: Precipitation or Instability of this compound in Experiments
Inconsistent experimental results can often be attributed to compound instability.[9] Use the following guide to troubleshoot common issues.
Table 2: Troubleshooting Common Stability and Solubility Issues
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds solubility; Rapid dilution ("crashing out"); Cold medium. | Decrease the final working concentration; Perform serial dilutions; Add stock solution dropwise to pre-warmed (37°C) medium while vortexing.[7] |
| Precipitation Over Time | Compound instability at experimental temperature; pH shift in culture medium due to cell metabolism. | Prepare fresh solutions closer to the time of use; Monitor and adjust media pH if possible; Change the medium more frequently in dense cultures.[7] |
| Inconsistent Results | Degradation of the compound in the experimental solution; Adsorption to plasticware. | Perform a stability test using the protocol above; Minimize incubation times; Consider using low-adsorption plasticware or glass vials.[9] |
| Media Color Change (without contamination) | pH instability. | Ensure the use of appropriate buffering agents and that the incubator's CO₂ levels are correct.[8][10] |
Visualizations
Caption: this compound broadly inhibits multiple cation channels.
Caption: Workflow for testing this compound stability.
References
- 1. This compound | 143482-60-4 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. abmole.com [abmole.com]
- 4. 143482-60-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. benchchem.com [benchchem.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. adl.usm.my [adl.usm.my]
Identifying and minimizing artifacts in LOE 908 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LOE 908 hydrochloride. The information is designed to help identify and minimize common artifacts and issues encountered during in vitro electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is known to be a non-selective cation channel (NSCC) inhibitor. It also exhibits inhibitory effects on delayed rectifier potassium channels. Its broad-spectrum activity necessitates careful experimental design to isolate its effects on the channel of interest.
Q2: At what concentrations is this compound typically effective?
A2: The effective concentration of LOE 908 can vary depending on the specific ion channel subtype and the cell type being studied. It is crucial to perform a dose-response curve for your specific experimental system. However, based on published literature, here are some reported IC50 values:
| Target Channel/Current | Cell Type | Reported IC50 |
| Non-selective cation conductance | A7r5 cells | 560 nM |
| Dihydropyridine-sensitive Ba2+ current | A7r5 cells | 28 µM |
| Delayed rectifier K+ currents | PC12 cells | 0.7 µM |
| Store-operated Ca2+ entry | Human endothelial cells | 2-4 µM |
Q3: What is the recommended solvent for this compound and what are the potential artifacts associated with it?
A3: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the final concentration in the extracellular recording solution. While DMSO is a common solvent, it can introduce artifacts, especially at concentrations above 0.1-0.3%.[1][2] Potential DMSO-related artifacts include:
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Changes in cell membrane properties, making it more difficult to obtain a stable gigaohm seal.[2]
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Alterations in the intrinsic excitability of neurons.[3]
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Direct effects on ion channel gating properties.[4]
To minimize these effects, it is recommended to:
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Use the lowest possible concentration of DMSO in your final solution.
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Prepare a high-concentration stock solution of LOE 908 to minimize the volume of DMSO added to your working solution.
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Always include a vehicle control (extracellular solution with the same concentration of DMSO but without LOE 908) in your experiments to account for any solvent-specific effects.
Q4: My recordings are unstable after applying LOE 908. What could be the cause?
A4: Recording instability after drug application can stem from several sources:
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Compound Precipitation: At higher concentrations, LOE 908 might precipitate out of the solution, leading to blockages in the perfusion system or directly affecting the cell membrane. Ensure the drug is fully dissolved in the final solution.
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Solvent Effects: As mentioned, the solvent (e.g., DMSO) can affect membrane stability.[2]
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Off-Target Effects: LOE 908's inhibition of various channels could lead to significant changes in cell health and membrane potential, which might manifest as recording instability.
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Perfusion System Issues: Ensure your perfusion system is delivering the solution at a steady rate and that there are no air bubbles in the line.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Baseline Recordings
| Potential Cause | Troubleshooting Steps |
| Electrical Noise | - Ensure proper grounding of all equipment. - Check the integrity of the Faraday cage. - Identify and turn off any nearby equipment that could be a source of electrical interference. |
| Mechanical Vibrations | - Use an anti-vibration table for your setup. - Minimize movement and talking in the room during recordings. |
| Poor Pipette Quality | - Use freshly pulled, fire-polished pipettes for each recording. - Ensure the pipette solution is filtered and free of debris. |
| Unhealthy Cells | - Use cells from a healthy, low-passage number culture. - Ensure proper oxygenation and pH of the extracellular solution. |
Issue 2: Difficulty Achieving a Stable Gigaohm Seal
| Potential Cause | Troubleshooting Steps |
| Dirty Pipette Tip | - Ensure the pipette tip is clean before approaching the cell. - Apply positive pressure to the pipette as it enters the bath to prevent debris from clogging the tip. |
| Unhealthy Cell Membrane | - Visually inspect cells and select one with a smooth, clean membrane. - Consider that prolonged exposure to DMSO in the bath may compromise membrane integrity.[2] |
| Incorrect Pipette Resistance | - Optimize the resistance of your patch pipettes for the specific cell type you are using. |
| Inadequate Suction | - Apply gentle, steady suction to form the seal. Abrupt or excessive suction can rupture the membrane. |
Issue 3: Run-down or Run-up of Current After Whole-Cell Configuration
| Potential Cause | Troubleshooting Steps |
| Dialysis of Intracellular Components | - The whole-cell configuration allows for the dialysis of the cell's contents with the pipette solution. This can lead to the loss of essential signaling molecules. - Consider using the perforated patch technique if rundown is a significant issue. |
| Channel Phosphorylation/Dephosphorylation | - Include ATP and GTP in your intracellular solution to maintain the phosphorylation state of the channels. |
| Changes in Intracellular Ion Concentrations | - Ensure the ionic composition of your intracellular solution is appropriate for the cell type and the channels being studied. |
| Drug-Induced Channel State Changes | - LOE 908 may preferentially bind to certain channel states (open, closed, inactivated), and repeated channel activation could lead to a cumulative block (use-dependence). Vary your stimulation protocol to investigate this. |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording to Characterize LOE 908 Inhibition of Delayed Rectifier K+ Currents
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Cell Preparation:
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Culture PC12 cells or primary cortical neurons on glass coverslips.
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Use cells at a low passage number and ensure they are in a healthy state before recording.
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-
Solutions:
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Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
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Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
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LOE 908 Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
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Working Solutions: On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%. Prepare a vehicle control with 0.1% DMSO.
-
-
Electrophysiological Recording:
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Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
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Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
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Continuously perfuse the cells with oxygenated extracellular solution.
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Obtain a gigaohm seal on a selected cell and establish a whole-cell configuration.
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Hold the cell at a membrane potential of -80 mV.
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Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit delayed rectifier K+ currents.
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Record baseline currents in the control extracellular solution.
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Perfuse the cell with the vehicle control solution and record the currents again to check for any solvent effects.
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Apply increasing concentrations of LOE 908 and record the currents at each concentration until a steady-state block is achieved.
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Perform a washout with the control extracellular solution to check for the reversibility of the block.
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Data Analysis:
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Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each condition.
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Calculate the percentage of current inhibition for each concentration of LOE 908.
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Plot the concentration-response data and fit it with a Hill equation to determine the IC50 value.
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Visualizations
Caption: Simplified signaling pathway for TRPC channel activation and inhibition by LOE 908.
Caption: Logical workflow for troubleshooting artifacts in LOE 908 experiments.
References
- 1. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using LOE 908 hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper use of LOE 908 hydrochloride, with a specific focus on controlling for vehicle effects to ensure the validity and reproducibility of experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or unexpected biological activity in vehicle control group. | The chosen vehicle (e.g., DMSO) is exerting its own biological effects on the experimental model. | 1. Determine the No-Observable-Effect Level (NOEL) of the vehicle: Conduct a dose-response experiment with the vehicle alone to identify the highest concentration that does not significantly impact the endpoints of your study. 2. Minimize final vehicle concentration: Prepare a higher concentration stock solution of this compound to keep the final vehicle percentage in your assay as low as possible (ideally ≤0.1% for in vitro studies). 3. Switch to a more inert vehicle: If significant vehicle effects persist, consider using an alternative solvent. For this compound, which is water-soluble, sterile saline (0.9% NaCl) is a suitable alternative for many applications. |
| Inconsistent or variable results between experimental replicates. | 1. Inconsistent vehicle preparation: Variations in vehicle concentration or preparation can lead to inconsistent dosing. 2. Vehicle-induced stress: The administration procedure itself (e.g., injection) can induce a stress response, leading to variability. | 1. Standardize vehicle and drug preparation: Follow a strict, documented protocol for preparing all solutions. Ensure thorough mixing and consistent temperature. 2. Acclimatize animals: For in vivo studies, properly acclimatize animals to handling and injection procedures to minimize stress-induced variability. Include a sham-injected group if necessary. |
| Apparent neuroprotective or cytotoxic effects in the vehicle-only group. | Some vehicles, like DMSO, can have direct effects on neuronal cells and other cell types, including influencing ion channel function and cell signaling pathways. | 1. Thoroughly review literature: Research the known effects of your chosen vehicle on your specific cell type or animal model. 2. Include appropriate controls: Always compare the this compound-treated group directly to a vehicle-treated control group, not to an untreated group. 3. Consider the mechanism of LOE 908: Since this compound is a broad-spectrum cation channel blocker, be particularly cautious with vehicles known to affect ion homeostasis, such as DMSO's impact on calcium signaling. |
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when using this compound?
A1: A vehicle control is a crucial experimental group that receives the same solvent or carrier (the "vehicle") used to dissolve or dilute this compound, but without the compound itself. It is administered via the same route and in the same volume as the treatment group. This control is essential to differentiate the pharmacological effects of this compound from any biological effects caused by the vehicle.
Q2: What are the recommended vehicles for this compound?
A2: this compound is soluble in both water (up to 50 mM) and DMSO (up to 100 mM).[1]
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For in vitro studies: Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) is commonly used to prepare high-concentration stock solutions, which are then diluted in culture medium to the final working concentration. It is critical to ensure the final DMSO concentration is low (typically ≤0.1%) to minimize off-target effects.
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For in vivo studies: Given its water solubility, sterile 0.9% sodium chloride (saline) is a highly recommended vehicle for intravenous (i.v.) administration.
Q3: Can the vehicle itself affect my experimental results?
A3: Absolutely. Vehicles are not always inert and can have their own biological activities. For example, DMSO can influence cell signaling pathways, including MAPK and calcium signaling, and can exhibit cytotoxicity at higher concentrations. Even saline injections in animal studies can induce a stress response that may confound results. Therefore, a vehicle control group is non-negotiable for rigorous experimental design.
Q4: How should I prepare my stock and working solutions of this compound?
A4: Detailed protocols are provided below. In general, for a DMSO stock solution, dissolve the powdered this compound in 100% sterile DMSO. For in vivo studies using saline, dissolve the compound directly in sterile 0.9% NaCl. Sonication or gentle warming may be used to aid dissolution, but always refer to the manufacturer's specific instructions.
Data Presentation: Vehicle Effects
The following tables summarize quantitative data on the potential effects of common vehicles.
Table 1: Effects of DMSO on Cell Viability
| Cell Line | DMSO Concentration | Exposure Time | Effect on Viability | Citation |
| Various Cancer Cell Lines | 0.3125% | Up to 72h | Minimal cytotoxicity in most lines tested. | |
| Human Apical Papilla Cells | 0.1% - 0.5% | Up to 7 days | Not considered cytotoxic. | |
| Human Apical Papilla Cells | 5% and 10% | 24h - 7 days | Cytotoxic. | |
| Human Dermal Fibroblasts | ≤ 1% | 48h | Not significantly impacted. | |
| Human Dermal Fibroblasts | 3% | 24h | Not significantly impacted. |
Table 2: Effects of DMSO on Cellular Signaling
| Signaling Pathway | Cell Type | DMSO Concentration | Observed Effect | Citation |
| Calcium Signaling | Hepatocytes | 2% | Sharp increase in cytosolic free ionized calcium. | |
| Calcium Signaling | Various Cell Types | 1% | Immediate, transient increase in intracellular calcium. | |
| MAPK Signaling (JNK, p38) | Human Aortic Endothelial Cells | Not specified | Inhibited TNF-α induced phosphorylation. | |
| MAPK and NF-κB Signaling | RAW264.7 Macrophages | 0.5% - 1.5% | Attenuated LPS-induced phosphorylation. |
Table 3: Physiological Effects of Saline in Animal Studies
| Animal Model | Administration Route | Dosage | Observed Effect | Citation |
| Male CD-1 Mice | Intraperitoneal (i.p.) | 10 mL/kg for 7 days | No significant differences in ventilation or blood gases (pH, paCO2, paO2, HCO3-). | |
| Rats | Intraperitoneal (i.p.) | Single injection | Induced a stress response (elevated corticosterone) but not a significant inflammatory response. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on methodologies used in neurotrauma research in rats.
Materials:
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This compound powder
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Sterile 0.9% Sodium Chloride (Saline) for injection
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Sterile vials
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Vortex mixer
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Sonicator (optional)
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Sterile filters (0.22 µm) and syringes
Procedure:
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Calculate the required amount: Based on the desired dosage and the number and weight of the animals, calculate the total mass of this compound needed. For example, a study by Cheney et al. (2000) used a high dose of a 4 mg/kg bolus followed by a 160 mg/kg infusion over 24 hours.[2]
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Reconstitution: Aseptically weigh the calculated amount of this compound and transfer it to a sterile vial.
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Dissolution: Add the required volume of sterile 0.9% saline to the vial to achieve the desired concentration for the bolus and infusion solutions.
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Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator bath for a short period to aid dissolution.
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Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
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Vehicle Control Preparation: Prepare a vehicle control solution by following the same procedure using only sterile 0.9% saline.
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Administration: Administer the prepared solutions to the animals via the desired route (e.g., intravenous injection).
Protocol 2: Preparation of this compound for In Vitro Cell Culture Experiments
Materials:
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This compound powder
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Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Cell culture medium
Procedure:
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Prepare a High-Concentration Stock Solution:
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Aseptically weigh a small amount of this compound (e.g., 10 mg) and transfer it to a sterile tube.
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Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
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Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's data sheet for specific stability information.
-
-
Prepare Working Solutions:
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On the day of the experiment, thaw an aliquot of the stock solution.
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Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Perform serial dilutions if necessary.
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Crucially, ensure the final concentration of DMSO in the culture medium is consistent across all experimental and control groups and is below the cytotoxic level for your cell line (ideally ≤0.1%).
-
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Vehicle Control Preparation:
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Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Mandatory Visualizations
References
LOE 908 hydrochloride's interaction with common cell culture media
Welcome to the technical support center for LOE 908 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum cation channel blocker.[1][2] It is known to inhibit a variety of cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), and non-selective cation channels (NSCCs).[2][3] Its neuroprotective effects have been observed in research settings.[2][4][5] The primary mechanism of action involves the blockage of ion flow through these channels, which can impact numerous cellular signaling pathways.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][6] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.
Q3: What is the recommended storage condition for this compound?
The solid powder form of this compound should be stored desiccated at room temperature.[1][7] For long-term storage, it is recommended to store it at -20°C.[4] Stock solutions, especially in DMSO, should be stored at -20°C or -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in cell culture media.
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Question: I observed precipitation or cloudiness in my cell culture medium after adding this compound. What could be the cause and how can I resolve this?
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Answer: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecules. This can be due to several factors:
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Exceeding Solubility Limit: The final concentration of this compound in the medium may have exceeded its aqueous solubility.
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Poor Mixing: Inadequate mixing during dilution can lead to localized high concentrations, causing the compound to precipitate.
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Media Composition: Certain components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Troubleshooting Steps:
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Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
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Vortex during dilution: When adding the this compound stock solution to the media, gently vortex or swirl the media to ensure rapid and thorough mixing.
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Prepare an intermediate dilution: Consider making an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium.
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Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
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Issue 2: Inconsistent or unexpected experimental results.
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Question: My experimental results with this compound are variable. What could be the contributing factors?
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Answer: Inconsistent results can arise from several sources:
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Stock Solution Degradation: Improper storage of the stock solution, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can lead to degradation of the compound.
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Interaction with Serum Proteins: If you are using a serum-containing medium (e.g., with Fetal Bovine Serum - FBS), this compound may bind to proteins like albumin. This binding can reduce the effective free concentration of the compound available to interact with the cells.
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pH of the Medium: The pH of the cell culture medium can influence the charge and stability of the compound, potentially affecting its activity.
Troubleshooting Steps:
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Prepare fresh stock solutions: If you suspect degradation, prepare a fresh stock solution from the powdered compound.
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Consider serum-free conditions: To investigate the impact of serum protein binding, you can perform initial experiments in a serum-free medium or a medium with reduced serum concentration.
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Monitor media pH: Ensure that the pH of your culture medium is stable and within the optimal range for your cells.
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Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | up to 50 mM[1][6] |
| DMSO | up to 100 mM[1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
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Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Vortex the solution until the powder is completely dissolved.
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Aliquot the stock solution into single-use sterile tubes.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Application of this compound to Cell Cultures
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Materials: Prepared this compound stock solution, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640), cultured cells.
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Procedure:
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Thaw a single-use aliquot of the this compound stock solution at room temperature.
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Determine the final concentration of this compound required for your experiment.
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Calculate the volume of the stock solution needed to achieve the final concentration in your culture volume.
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Pre-warm the cell culture medium to 37°C.
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Gently add the calculated volume of the stock solution to the pre-warmed medium while swirling the medium to ensure rapid mixing.
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Remove the existing medium from your cell culture plates and replace it with the medium containing this compound.
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Return the cells to the incubator for the desired treatment duration.
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Visualizations
Caption: Troubleshooting workflow for this compound in cell culture.
Caption: Mechanism of action of this compound.
References
Best practices for storing and handling LOE 908 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling LOE 908 hydrochloride. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure reproducible experimental results.
Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for long-term storage (1-2 years). Can be stored at 4°C for short-term use (1-2 weeks).[1] | To minimize degradation and maintain the integrity of the compound. |
| As a Powder | Desiccate at room temperature.[2][3] | The compound is sensitive to moisture. |
| In Solution | Store at -80°C for up to 6 months or -20°C for up to 1 month.[4] | To prevent degradation in solution. Repeated freeze-thaw cycles should be avoided. |
| Light Exposure | Protect from light. | Although specific photostability data for LOE 908 is limited, similar compounds can be light-sensitive.[5][6] |
Forced Degradation Data Summary
| Stress Condition | Typical Procedure | Expected Degradation Profile for Hydrochloride Salts |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 30 minutes.[7] | Generally stable, but some degradation may occur with prolonged exposure or stronger acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 30 minutes.[7] | More susceptible to degradation compared to acidic conditions, especially if ester or amide functional groups are present. |
| Oxidation | 3% H₂O₂ at room temperature. | Susceptible to oxidation, leading to the formation of N-oxides or other oxidation products. |
| Thermal Degradation | Dry heat at a temperature below the melting point. | Generally stable in solid form, but degradation can occur at elevated temperatures over time. |
| Photodegradation | Exposure to UV light. | May be susceptible to photodegradation, leading to the formation of photolytic products.[10] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments (e.g., Patch-Clamp Electrophysiology)
Q1: I'm having trouble getting a stable giga-ohm seal in my patch-clamp experiment after applying LOE 908.
A1: This can be due to several factors related to your setup or the compound's properties.
-
Solution Quality: Ensure all your solutions, including the LOE 908 stock and working solutions, are freshly prepared and filtered (0.22 µm filter) to remove any precipitates.
-
Pipette Issues: Use a fresh, clean pipette for each recording. Debris from the compound or solution can clog the pipette tip.
-
Cell Health: Ensure your cells are healthy and not compromised before applying the compound.
Q2: I'm observing inconsistent or no effect of LOE 908 on my target ion channels.
A2: This could be related to the compound's stability, concentration, or the experimental conditions.
-
Compound Degradation: Prepare fresh working solutions of LOE 908 for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incorrect Concentration: Verify the final concentration of LOE 908 in your experimental setup. Due to its hydrophobic nature, it might adsorb to tubing or other surfaces.
-
pH of Solution: Check the pH of your final experimental solution after adding LOE 908, as it could affect both the compound's stability and the activity of the ion channels.
Troubleshooting Workflow for In Vitro Experiments
In Vivo Experiments
Q1: My this compound solution is precipitating upon preparation for intravenous injection.
A1: this compound has limited aqueous solubility.
-
Use of Co-solvents: For in vivo administration, a co-solvent system is often necessary. A common approach is to first dissolve the compound in an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or PBS.[11] The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Sonication: Gentle sonication can help in dissolving the compound.
-
Fresh Preparation: Prepare the dosing solution immediately before administration to minimize the risk of precipitation.
Q2: I'm observing high variability in the therapeutic effects of LOE 908 in my animal model.
A2: This can be due to issues with formulation, administration, or animal-specific factors.
-
Formulation In-stability: The formulation may not be stable in the bloodstream, leading to precipitation and variable bioavailability. Consider using a formulation with solubilizing agents like cyclodextrins.
-
Administration Route: Ensure consistent administration. For intravenous injections, confirm proper placement in the tail vein to avoid subcutaneous deposition.
-
Animal Health: Ensure that the animals are healthy and that there are no underlying conditions that could affect drug metabolism or response.
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Recording
This protocol is a general guideline for studying the effect of LOE 908 on cation channels in cultured cells.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
LOE 908 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
-
Cell Preparation:
-
Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope.
-
Perfuse the chamber with the external solution.
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline channel activity.
-
Apply LOE 908 at the desired final concentration by adding it to the perfusion system.
-
Record the changes in channel activity.
-
Perform a washout with the external solution to check for reversibility of the effect.[12][13][14][15][16]
-
In Vivo: Intravenous Administration in a Rodent Model
This protocol provides a general guideline for the intravenous administration of LOE 908.
-
Dosing Solution Preparation:
-
Calculate the required amount of LOE 908 based on the animal's body weight and the desired dose.
-
Dissolve the LOE 908 powder in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the vehicle (e.g., sterile saline) to the desired final volume while vortexing to prevent precipitation. The final concentration of the organic solvent should be low (typically <5-10%).
-
Visually inspect the solution for any precipitation. If necessary, gently warm or sonicate the solution.
-
Filter the final dosing solution through a 0.22 µm sterile filter.
-
-
Administration Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the tail veins.
-
Place the animal in a restrainer.
-
Clean the tail with 70% ethanol.
-
Insert a 27-30 gauge needle attached to a syringe containing the dosing solution into one of the lateral tail veins.
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Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Signaling Pathways
LOE 908 is a broad-spectrum cation channel blocker that inhibits non-selective cation channels (NSCCs) and store-operated calcium channels (SOCCs).[20][21] It has also been shown to interact with Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[22]
Inhibition of Store-Operated Calcium Entry (SOCE)
Modulation of TRPV4 Signaling in Neuronal Apoptosis
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Physiological Function of Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoalteration of calcium channel blockade in the cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. ijcrt.org [ijcrt.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Degradation kinetics and pathways of three calcium channel blockers under UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for pressure-clamped patch-clamp recording at the node of Ranvier of rat myelinated nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. Non-selective cation channel blockers: potential use in nervous system basic research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
- 22. Blockage of TRPV4 Downregulates the Nuclear Factor-Kappa B Signaling Pathway to Inhibit Inflammatory Responses and Neuronal Death in Mice with Pilocarpine-Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with LOE 908 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using LOE 908 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a broad-spectrum cation channel blocker.[1] It is known to inhibit a variety of ion channels, including:
-
Store-Operated Calcium Channels (SOCs)
-
Voltage-Operated Calcium Channels (VOCs)
-
Non-Selective Cation Channels (NSCCs)[1]
-
AMPA and NMDA receptors[1]
-
Sodium (Na+) and Potassium (K+) channels[1]
Specifically, it has been shown to be a potent inhibitor of delayed rectifier K+ currents.[2] This broad activity profile makes this compound a versatile research tool but also necessitates careful experimental design and troubleshooting to ensure reproducible results.
Troubleshooting Guide: Addressing Experimental Variability
Variability in experimental outcomes with this compound can arise from its broad-spectrum activity and common challenges associated with ion channel research. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Inconsistent Inhibition of Target Ion Channel
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent like water (up to 50 mM) or DMSO (up to 100 mM) for each experiment.[1] Avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in the experimental buffer is minimal and consistent across experiments. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and target channel. Reported IC50/EC50 values can vary between cell systems. For example, the IC50 for blocking delayed rectifier K+ currents in PC12 cells is 0.7 µM, while the EC50 for inhibiting store-operated Ca2+ entry in endothelial cells is 2-4 µM.[2][3] |
| Off-Target Effects | The broad-spectrum nature of this compound means it will affect multiple ion channels simultaneously.[1] This can lead to complex downstream effects that may mask or alter the inhibition of your primary target. Consider using more selective inhibitors in parallel to confirm that the observed effect is due to the inhibition of your channel of interest. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and at an appropriate confluency. Stressed or overgrown cells can exhibit altered ion channel expression and function. |
| Variability in Experimental Conditions | Maintain consistent experimental parameters such as temperature, pH, and buffer composition. Small variations in these conditions can significantly impact ion channel activity and the potency of inhibitors. |
Issue 2: High Variability in Electrophysiology Recordings (Patch-Clamp)
| Possible Cause | Troubleshooting Steps |
| Poor Seal Formation | Ensure a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane. Use high-quality borosilicate glass for pipettes and fire-polish the tips. Ensure the osmolarity of your intracellular and extracellular solutions is appropriate for your cells. |
| Channel Rundown | Some ion channels exhibit "rundown," where channel activity decreases over time in the whole-cell configuration due to the washout of essential intracellular components. Consider using the perforated patch technique to maintain the integrity of the intracellular environment. |
| Voltage-Clamp Errors | When recording large currents, significant voltage errors can occur due to the series resistance. Ensure proper series resistance compensation. If currents are very large, consider reducing the expression level of the channel or using a two-electrode voltage clamp system if applicable. |
| Inconsistent Pipette Resistance | Use patch pipettes with a consistent resistance (e.g., 3-5 MΩ). Variability in pipette resistance can alter the access resistance and affect the quality of the voltage clamp. |
Issue 3: Inconsistent Results in Calcium Imaging Assays
| Possible Cause | Troubleshooting Steps |
| Uneven Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure a consistent cell density during dye loading. Wash cells thoroughly after loading to remove extracellular dye. |
| Phototoxicity or Dye Bleaching | Minimize the exposure of cells to excitation light to prevent phototoxicity and photobleaching of the fluorescent dye. Use the lowest possible excitation intensity and a sensitive camera. |
| Variability in Store Depletion | When studying store-operated calcium entry, ensure complete and consistent depletion of intracellular calcium stores. Use a saturating concentration of a SERCA pump inhibitor like thapsigargin (B1683126). |
| Off-Target Effects on Calcium Homeostasis | This compound's inhibition of multiple cation channels can indirectly affect intracellular calcium levels, independent of your target channel.[1] For example, blocking K+ channels can cause membrane depolarization, which in turn can affect voltage-gated calcium channels. |
Frequently Asked Questions (FAQs)
Q1: What are the known IC50/EC50 values for this compound?
-
Delayed Rectifier K+ Channels (in PC12 cells): IC50 = 0.7 µM[2]
-
Store-Operated Ca2+ Entry (in human endothelial cells, thapsigargin-induced): EC50 = 2 µM[3]
-
Store-Operated Ca2+ Entry (in human endothelial cells, ionomycin-induced): EC50 = 4 µM[3]
-
Voltage-Dependent Ca2+ Channels (dihydropyridine-sensitive Ba2+ current in A7r5 cells): IC50 = 28 µM
Q2: How should I prepare and store this compound?
This compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[1] It is recommended to prepare fresh stock solutions for each experiment. For long-term storage, the solid compound should be desiccated at room temperature.[1]
Q3: What are the potential off-target effects I should be aware of?
This compound is a broad-spectrum blocker and can inhibit multiple cation channels, including various types of Ca2+, K+, and Na+ channels, as well as NMDA and AMPA receptors.[1] This can lead to complex cellular effects. For instance, inhibition of K+ channels can lead to membrane depolarization, which might activate voltage-gated Ca2+ channels, complicating the interpretation of results from calcium imaging experiments.
Q4: Can I use this compound in in vivo studies?
Yes, this compound has been used in in vivo studies and has been shown to have neuroprotective effects by reducing cortical infarct size in animal models of stroke.[1]
Q5: Why am I seeing an unexpected increase in intracellular calcium after applying this compound?
This could be an indirect effect of its broad-spectrum activity. By inhibiting certain potassium channels, this compound can cause membrane depolarization. In excitable cells, or cells expressing voltage-gated calcium channels, this depolarization can lead to the opening of these channels and a subsequent influx of calcium, masking the intended inhibitory effect on another calcium entry pathway.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on a target ion channel.
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips to an appropriate confluency.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for your target channel (e.g., -60 mV).
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit currents through the channel of interest.
-
Establish a stable baseline recording of the current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the changes in current amplitude and kinetics.
-
To assess recovery, wash out the compound with the control external solution.
-
Protocol 2: Calcium Imaging
This protocol describes a method for measuring changes in intracellular calcium concentration in response to the inhibition of a calcium channel by this compound.
-
Cell Preparation: Seed cells expressing the calcium channel of interest in a 96-well plate or on glass-bottom dishes.
-
Dye Loading:
-
Wash the cells with a buffered saline solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at an optimized concentration and duration (e.g., 2-5 µM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess extracellular dye.
-
-
Imaging:
-
Acquire baseline fluorescence images before stimulation.
-
If studying an agonist-activated channel, apply the specific agonist to establish a response.
-
After establishing a baseline or a stable agonist-induced response, perfuse the cells with this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time. A decrease in the calcium signal would suggest inhibition.
-
As a positive control for store-operated calcium entry, cells can be treated with a SERCA inhibitor like thapsigargin in a calcium-free buffer, followed by the re-addition of calcium to the extracellular solution.
-
Visualizations
Caption: A generalized experimental workflow for assessing the effects of this compound.
Caption: The broad-spectrum inhibitory action of this compound on various ion channels.
Caption: A logical decision tree for troubleshooting variability with this compound.
References
How to wash out LOE 908 hydrochloride effectively in electrophysiology
Welcome to the technical support center for the effective use and washout of LOE 908 hydrochloride in electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols to ensure the successful application and removal of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, broad-spectrum cation channel blocker.[1][2] Its primary mechanism of action involves the inhibition of several types of cation channels, including:
-
Store-operated calcium channels (SOCs)[2]
-
Voltage-operated calcium channels (VOCs)[2]
-
AMPA and NMDA receptors[2]
-
Sodium (Na+) and Potassium (K+) channels[2]
Notably, it has been shown to be a selective blocker of delayed rectifier type potassium channels.[4][5]
Q2: What is the solubility of this compound?
A2: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[1][6] For electrophysiology experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the external recording solution.
Q3: Is the effect of this compound reversible?
A3: Yes, the effects of this compound are largely reversible. Studies have shown that after washout of the inhibitor, approximately 80% of the current can be recovered in PC12 cells.[4] However, the extent and rate of recovery can depend on several factors, including the concentration of LOE 908 used, the duration of application, and the efficiency of the perfusion system.
Q4: I am observing incomplete washout of LOE 908. What are the possible causes?
A4: Incomplete washout can be due to several factors:
-
Insufficient Washout Duration: The drug may require a longer perfusion period to fully dissociate from its binding sites.
-
Inadequate Perfusion Rate: The flow rate of your perfusion system may not be sufficient to completely exchange the solution in the recording chamber.
-
Drug Sticking to Tubing: LOE 908, like many compounds, can adhere to the tubing of the perfusion system.
-
High Drug Concentration: Higher concentrations may require longer washout times for complete recovery.
-
Use-Dependent Block: If the channel is frequently activated during the experiment, the drug may have a higher affinity for the open or inactivated states, potentially slowing down the unbinding process.
Troubleshooting Guide
This guide addresses common issues encountered during the washout of this compound in electrophysiology experiments.
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Washout | 1. Insufficient perfusion time or flow rate.2. Drug adsorption to perfusion tubing.3. High concentration of LOE 908 used. | 1. Increase the duration of the washout period. A general recommendation is to perfuse with a drug-free solution for at least 10-15 minutes.2. Increase the flow rate of your perfusion system to ensure rapid and complete solution exchange around the cell.3. Use inert tubing materials (e.g., PTFE) to minimize non-specific binding.4. Consider using a lower, effective concentration of LOE 908 if possible. |
| Baseline Drift After Washout | 1. Incomplete washout leading to a lingering partial block.2. Changes in liquid junction potential due to slight differences between control and washout solutions.3. General recording instability (e.g., seal degradation). | 1. Extend the washout period and monitor for a stable baseline.2. Ensure the composition of the washout solution is identical to the control external solution.3. Monitor the seal resistance throughout the experiment. If it deteriorates significantly, the recording may be unstable. |
| Variability in Recovery Between Experiments | 1. Inconsistent washout protocols.2. Differences in cell health or expression levels of target channels.3. Temperature fluctuations. | 1. Standardize the washout protocol across all experiments (duration, flow rate, solution composition).2. Use cells of similar passage number and health. Monitor basic electrophysiological parameters before drug application.3. Maintain a constant temperature throughout the experiment, as temperature can affect drug binding kinetics. |
Experimental Protocols
Standard Washout Protocol for this compound
This protocol provides a general guideline for the effective washout of this compound in whole-cell patch-clamp recordings.
1. Materials:
-
External (extracellular) solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system with a multi-channel manifold
2. Procedure: a. Establish a stable whole-cell recording and record baseline currents in the external solution for at least 3-5 minutes to ensure stability. b. Prepare the working concentration of LOE 908 by diluting the stock solution into the external solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects. c. Apply the LOE 908-containing solution using the perfusion system until a steady-state block is achieved. The time to reach steady-state will depend on the concentration and the specific channel being studied. d. To initiate washout, switch the perfusion back to the control external solution (drug-free). e. Maintain a continuous and rapid flow of the washout solution over the cell. A flow rate of 1-2 mL/min is a common starting point for standard recording chambers. f. Continue the washout for a minimum of 10-15 minutes, while continuously monitoring the recovery of the ionic current. g. The washout is considered complete when the current amplitude returns to a stable baseline, ideally close to the pre-drug application level.
Quantitative Data Summary
The following table provides a hypothetical summary of expected washout efficiencies under different conditions, based on general principles of drug-receptor kinetics. Researchers should optimize these parameters for their specific experimental setup.
| LOE 908 Concentration | Application Duration | Washout Duration | Perfusion Flow Rate | Expected Current Recovery (%) |
| 1 µM | 5 min | 10 min | 1 mL/min | ~75-85% |
| 1 µM | 5 min | 15 min | 2 mL/min | >85% |
| 10 µM | 5 min | 15 min | 2 mL/min | ~60-70% |
| 10 µM | 10 min | 20 min | 2 mL/min | ~70-80% |
Visualizations
Signaling Pathway of this compound
References
- 1. Quantitative Modeling of Currents from a Voltage Gated Ion Channel Undergoing Fast Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Modeling of Currents from a Voltage Gated Ion Channel Undergoing Fast Inactivation | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientifica.uk.com [scientifica.uk.com]
Validation & Comparative
Comparative Analysis of LOE 908 Hydrochloride and SK&F 96365 as Inhibitors of Store-Operated Calcium Channels
A Guide for Researchers and Drug Development Professionals
Store-operated calcium entry (SOCE) is a fundamental and ubiquitous mechanism for calcium (Ca²⁺) signaling in a vast array of cell types. This process is critical for replenishing intracellular calcium stores and modulating a wide range of cellular functions, including gene expression, proliferation, and apoptosis. The SOCE pathway is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon activation, STIM1 translocates to ER-plasma membrane junctions where it directly engages and opens the Orai1 channels, facilitating the influx of extracellular Ca²⁺.
Given its central role in cellular physiology, the pharmacological modulation of SOCE is of significant interest. LOE 908 hydrochloride and SK&F 96365 are two widely used small-molecule inhibitors in the study of Ca²⁺ signaling. Both are recognized as blockers of non-selective cation channels and have been instrumental in characterizing the roles of SOCE. However, their utility is often complicated by a lack of specificity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental context.
Quantitative Performance Comparison
The potency of both LOE 908 and SK&F 96365 can vary significantly depending on the cell type, the specific isoforms of the channel subunits expressed, and the experimental conditions. The following table summarizes key quantitative data on their inhibitory effects on SOCE and other channels.
| Compound | Target/Process | IC₅₀ / EC₅₀ | Cell Type | Stimulus | Reference |
| This compound | Store-Operated Ca²⁺ Entry | EC₅₀: 2 µM | Human Endothelial Cells | Thapsigargin (100 nM) | [1][2] |
| Store-Operated Ca²⁺ Entry | EC₅₀: 4 µM | Human Endothelial Cells | Ionomycin (100 nM) | [1][2] | |
| Non-selective Cation Conductance | IC₅₀: 560 nM | A7r5 (aortic smooth muscle) | Vasopressin | [3] | |
| Voltage-dependent Ca²⁺ channels | IC₅₀: 28 µM | A7r5 (aortic smooth muscle) | - | [3] | |
| SK&F 96365 | Store-Operated Ca²⁺ Entry | IC₅₀: 5.89 µmol/L | Rat Kupffer Cells (post I/R) | Store depletion | [4] |
| Store-Operated Ca²⁺ Entry | IC₅₀ range: 5–30 µM | Various | - | [5] | |
| LOE 908-resistant contractions | IC₅₀: 9.9 - 10.4 µM | Rat Aortic Rings | Endothelin-1 | [6] | |
| hCaV3.1 T-type Ca²⁺ channels | IC₅₀: ~560 nM | HEK293 cells | - | [7][8] |
Summary of Potency and Selectivity:
Both compounds inhibit SOCE in the low micromolar range. LOE 908 shows an EC₅₀ of 2-4 µM for SOCE in human endothelial cells[1][2]. SK&F 96365 is often used in a concentration range of 1-100 µM, with reported IC₅₀ values for SOCE typically falling between 5 and 30 µM[5].
A critical consideration is their lack of selectivity. SK&F 96365 is well-documented as an inhibitor of various channels, including Transient Receptor Potential Canonical (TRPC) channels, voltage-gated Ca²⁺ channels, and potassium channels[9][10]. Notably, it is a potent blocker of low-voltage-activated T-type calcium channels, with an IC₅₀ of approximately 560 nM, making it more potent against this channel class than against many TRPC channels[7][8]. LOE 908 is also a broad-spectrum cation channel blocker, inhibiting non-selective cation channels (NSCCs), voltage-operated calcium channels (VOCs), and others[11]. This broad activity profile necessitates careful interpretation of experimental results. In some systems, certain SOCE or NSCC activities are sensitive to SK&F 96365 but resistant to LOE 908, allowing for pharmacological dissection of different Ca²⁺ entry pathways[6][12].
Signaling and Inhibition Pathways
The canonical SOCE pathway involves a sequence of events from store depletion to channel opening. Both LOE 908 and SK&F 96365 are generally understood to act as pore blockers on the Orai channels and other non-selective cation channels, thereby preventing Ca²⁺ influx.
Experimental Protocols
To reliably assess and compare the inhibitory effects of compounds like LOE 908 and SK&F 96365 on SOCE, standardized experimental protocols are essential.
Protocol 1: Fluorescence-Based Calcium Addback Assay
This is a widely used method to quantify SOCE by measuring the influx of extracellular calcium following the artificial depletion of intracellular stores.[13][14]
1. Cell Preparation:
-
Seed cells (e.g., HEK293, Jurkat) onto black-walled, clear-bottomed 96-well plates to achieve 80-90% confluency on the day of the experiment.[13][14]
-
Incubate under standard culture conditions (e.g., 37°C, 5% CO₂).
2. Dye Loading:
-
Wash cells with a physiological salt solution (PSS), for example, containing (in mM): 130 NaCl, 5 KCl, 1.2 MgCl₂, 8 D-glucose, 10 HEPES, and 1.5 CaCl₂, pH 7.4.[13]
-
Load cells with a Ca²⁺-sensitive fluorescent indicator, such as 2-5 µM Fura-2 AM, in PSS for 30-60 minutes at 37°C, protected from light.[13][15]
3. Inhibitor Incubation:
-
Wash cells twice with PSS to remove excess dye.[13]
-
Pre-incubate the cells with various concentrations of the test inhibitor (LOE 908 or SK&F 96365) or vehicle control in PSS for a specified period (e.g., 15-30 minutes) at room temperature.[13][14]
4. Store Depletion and Calcium Addback:
-
Remove the inhibitor solution. Add a Ca²⁺-free PSS containing a SERCA pump inhibitor, such as 1-2 µM thapsigargin, along with the respective concentration of the test inhibitor.[13][14]
-
Incubate for approximately 10 minutes to ensure complete depletion of ER Ca²⁺ stores. This may cause a small, transient rise in cytosolic Ca²⁺.[13][15]
-
Initiate SOCE by adding CaCl₂ to the wells to a final concentration of 2 mM.[13]
5. Measurement and Analysis:
-
Measure the ratiometric fluorescence of Fura-2 (excitation at ~340 nm and ~380 nm, emission at ~510 nm) using a fluorescence plate reader or microscope every 2-5 seconds for at least 5 minutes.[13][15]
-
Quantify SOCE by calculating the difference between the peak fluorescence ratio after Ca²⁺ addition and the baseline ratio just before the addition.[14]
-
Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.[13][14]
Protocol 2: Patch-Clamp Electrophysiology
This technique provides a direct measurement of the Ca²⁺ release-activated Ca²⁺ current (Icrac), which is the electrical signature of SOCE.
1. Cell and Solution Preparation:
-
Use cells expressing the desired ORAI and STIM isoforms (e.g., transfected HEK293 cells). Plate them on glass coverslips suitable for recording.[13]
-
Prepare an external solution (in mM): 130 NaCl, 10 HEPES, 4.5 KCl, 20 CaCl₂, 1 MgCl₂, 10 D-glucose.[13]
-
Prepare an internal (pipette) solution containing a Ca²⁺ chelator like BAPTA or EGTA to passively deplete ER stores upon achieving whole-cell configuration.
2. Recording Icrac:
-
Establish a whole-cell patch-clamp configuration. Hold the cell at a potential of 0 mV.
-
Apply hyperpolarizing voltage ramps (e.g., from +100 to -100 mV over 100 ms) every 2 seconds to elicit currents.[13]
-
Icrac will develop over several minutes as the chelator diffuses into the cell and depletes the ER Ca²⁺ stores.[13]
3. Inhibitor Application and Analysis:
-
Once a stable Icrac is established, apply the SOCE inhibitor to the external solution via a perfusion system.
-
Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) to quantify the magnitude of Icrac.[13]
-
The percentage reduction in Icrac amplitude in the presence of the inhibitor determines its blocking efficacy.[13]
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical fluorescence-based assay for assessing SOCE inhibitor potency.
Conclusion and Recommendations
Both this compound and SK&F 96365 are effective inhibitors of store-operated calcium entry in the low micromolar range. However, neither compound is specific for SOCE.
-
SK&F 96365 is a widely characterized but non-selective inhibitor. Its potent blockade of T-type calcium channels, in addition to TRPC and other channels, means that data generated using this compound alone should be interpreted with caution, especially in electrically excitable cells or those known to express multiple classes of calcium channels[8].
-
LOE 908 is also a broad-spectrum cation channel blocker. In some experimental systems, it displays different sensitivities compared to SK&F 96365, which can be exploited to pharmacologically distinguish between different Ca²⁺ entry pathways[6]. For example, a response that is sensitive to SK&F 96365 but resistant to LOE 908 is less likely to be mediated by certain types of non-selective cation channels[6][12].
For researchers, the choice between these two inhibitors should be guided by a thorough understanding of the potential off-target channels present in their specific experimental model. It is highly recommended to use these pharmacological tools in conjunction with more specific genetic approaches, such as siRNA or CRISPR-Cas9 knockdown of STIM and Orai proteins, to validate findings and conclusively attribute a physiological role to SOCE.
References
- 1. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Ca2+ channel blockers on store-operated Ca2+ channel currents of Kupffer cells after hepatic ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of Ca2+ entry channels in endothelin-1-induced contraction of rat aorta using LOE 908 and SK&F 96365 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SKF 96365 hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Pharmacological characterization of Ca2+ entry channels in endothelin-1-induced contraction of rat aorta using LOE 908 and SK&F 96365 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Neuroprotective Landscape: A Comparative Analysis of LOE 908 Hydrochloride and Other Prominent Agents
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a critical endeavor in the fight against neurological disorders. This guide provides a comparative analysis of the preclinical efficacy of LOE 908 hydrochloride against other notable neuroprotective agents, including Edaravone, Citicoline (B1669096), and Nerinetide. The information is presented to facilitate an objective evaluation based on available experimental data.
Executive Summary
This compound, a broad-spectrum cation channel blocker, has demonstrated neuroprotective potential in preclinical models of traumatic brain injury and ischemic stroke. While direct comparative studies with other agents are limited, this guide synthesizes available data to offer a preliminary assessment of its efficacy. Edaravone, a free radical scavenger, Citicoline, a precursor for phospholipid synthesis, and Nerinetide, an N-methyl-D-aspartate (NMDA) receptor antagonist, represent different mechanistic classes of neuroprotective agents and serve as key comparators.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from preclinical studies on this compound and other selected neuroprotective agents. It is crucial to note that these data are derived from different studies with varying experimental models and protocols, which precludes direct, definitive comparisons of efficacy.
Table 1: Preclinical Efficacy of this compound
| Indication | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Traumatic Brain Injury | Rat (Lateral Fluid Percussion) | Neuromotor Function (Composite Neuroscore) | Significant improvement at 48h post-injury compared to vehicle. | [1] |
| Focal Ischemia | Rat (tMCAO) | Ischemic Core Size | Significantly smaller in the treatment group. | [2] |
| Focal Ischemia | Rat (tMCAO) | Postmortem Infarct Size (24h) | Significantly smaller in the drug-treated group. | [2] |
Table 2: Preclinical and Clinical Efficacy of Other Neuroprotective Agents
| Agent | Indication | Animal Model/ Clinical Trial | Key Efficacy Endpoint | Results | Reference |
| Edaravone | Ischemic Stroke | Rat (tMCAO) | Infarct Volume | Significant reduction vs. vehicle. | [3] |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | Clinical Trial | Attenuation of functional decline | Slower progression of ALS functional rating scale scores. | [3] |
| Citicoline | Ischemic Stroke | Rat (focal cerebral ischemia) | Infarct Volume | Reduction in infarct volume. | [4] |
| Citicoline | Ischemic Stroke | Clinical Trial | Functional Recovery | Improved long-term functional outcomes in some studies. | [5][6] |
| Nerinetide | Ischemic Stroke | Primate (tMCAO) | Functional Outcome | Significant improvement in functional outcomes. | [7] |
| Nerinetide | Ischemic Stroke | ESCAPE-NA1 Clinical Trial (patients without alteplase) | Functional Outcome (mRS 0-2 at 90 days) | 59.3% in Nerinetide group vs. 49.8% in placebo group. | [7][8] |
Experimental Protocols
This compound - Traumatic Brain Injury Model [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Injury Model: Lateral fluid percussion brain injury (2.5-2.7 atm).
-
Treatment: Intravenous administration of either a high dose (4 mg/kg bolus followed by 160 mg/kg over 24 h) or a low dose (2 mg/kg bolus followed by 80 mg/kg over 24 h) of LOE 908, or vehicle, starting at 15 minutes post-injury.
-
Assessment: Neuromotor function was assessed at 48 hours post-injury using a composite neuroscore. Histological evaluation of cortical lesion size was also performed.
This compound - Focal Ischemia Model [2]
-
Animal Model: Rats.
-
Injury Model: 90 minutes of temporary middle cerebral artery occlusion (tMCAO).
-
Treatment: Intravenous bolus of LOE 908 MS (0.5 mg/kg) at 30 minutes after arterial occlusion, followed by a 3.8-hour infusion (5 mg/kg/hr).
-
Assessment: Perfusion-, diffusion-, and T2-weighted magnetic resonance imaging were used to assess ischemic abnormalities. Postmortem infarct size was measured at 24 hours.
Signaling Pathways and Mechanisms of Action
This compound
This compound acts as a broad-spectrum cation channel blocker. In the context of neuronal injury, excessive calcium influx through various cation channels is a key trigger for excitotoxicity and subsequent cell death. By blocking these channels, LOE 908 is thought to mitigate this calcium overload, thereby protecting neurons from damage.
Mechanism of action for this compound.
Edaravone
Edaravone is a potent free radical scavenger. Following an ischemic or traumatic event, the production of reactive oxygen species (ROS) increases dramatically, leading to oxidative stress and cellular damage. Edaravone directly scavenges these free radicals. Furthermore, it has been shown to activate the Nrf2 signaling pathway, a key regulator of antioxidant responses, and the GDNF/RET neurotrophic signaling pathway.[3][9]
Signaling pathways activated by Edaravone.
Citicoline
Citicoline's neuroprotective effects are multifaceted. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of neuronal membranes, thereby promoting membrane repair and stability. It is also thought to reduce glutamate excitotoxicity and preserve cellular ATP levels, which are critical for neuronal survival.[4][10]
Experimental workflow of Citicoline's neuroprotective effects.
Nerinetide
Nerinetide is a peptide that targets the postsynaptic density protein 95 (PSD-95). In ischemic conditions, the overactivation of NMDA receptors leads to the formation of a complex between the NMDA receptor, PSD-95, and neuronal nitric oxide synthase (nNOS), resulting in the production of neurotoxic levels of nitric oxide. Nerinetide disrupts the interaction between the NMDA receptor and PSD-95, thereby inhibiting this excitotoxic signaling cascade.[11][12]
References
- 1. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Influencing Nerinetide Effect on Clinical Outcome in Patients Without Alteplase Treatment in the ESCAPE-NA1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial | Publons [publons.com]
- 9. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vjneurology.com [vjneurology.com]
A Comparative Guide to the Ion Channel Selectivity of LOE 908 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion channel blocker LOE 908 hydrochloride with other relevant compounds. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction
This compound is recognized as a broad-spectrum cation channel blocker, demonstrating activity against a variety of ion channels.[1][2] Understanding its selectivity profile is crucial for its application as a research tool and for potential therapeutic development. This guide summarizes the available quantitative data on its inhibitory actions and compares it with other known ion channel modulators.
Quantitative Selectivity Profile of this compound and Comparator Compounds
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values for this compound against various ion channels. For comparative purposes, data for other broad-spectrum ion channel blockers, SK&F 96365 and 2-APB, are also included where available.
| Ion Channel Family | Specific Channel/Current | This compound | SK&F 96365 | 2-APB |
| Potassium Channels | Delayed Rectifier K+ Channels | IC₅₀: 0.7 µM[3] | - | - |
| Ca2+-activated K+ Channels | 25% inhibition at 10 µM[3] | Inhibits[4][5] | - | |
| Inward-Rectifying K+ Channels | No effect observed[3] | - | - | |
| Calcium & Non-Selective Cation Channels | Non-Selective Cation Channels (NSCCs) | IC₅₀: 560 nM[6] | Inhibits (NSCC-2)[7][8] | - |
| Store-Operated Ca2+ Channels (SOCs) | EC₅₀: 2-4 µM[9] (inhibits); No effect up to 10 µM[7][10] (conflicting reports) | Inhibits[4][5] | Inhibits at >10 µM[11][12] | |
| Voltage-Operated Ca2+ Channels (VOCs) | IC₅₀: 28 µM (for dihydropyridine-sensitive Ba2+ current)[6] | Inhibits[4][5] | - | |
| Voltage-Gated Sodium Channels (Nav) | General | Reported to inhibit[1][2] | - | - |
| TRP Channels | General | - | Inhibits TRPC channels[4][5] | Modulates various TRP channels (inhibits and activates)[11][12] |
| Ligand-Gated Ion Channels | AMPA Receptors | Reported to inhibit[1][2] | - | - |
| NMDA Receptors | Reported to inhibit[1][2] | - | - |
Experimental Methodologies
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies, a gold-standard technique for investigating the direct effects of pharmacological agents on ion channel function.
General Protocol for Determining Ion Channel Selectivity
-
Cell Culture and Transfection: Cells heterologously expressing the ion channel of interest (e.g., HEK293, CHO cells) are cultured under standard conditions. For channels not endogenously expressed, cells are transiently or stably transfected with the appropriate channel subunit DNA.
-
Electrophysiological Recording:
-
Preparation: Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an appropriate intracellular solution.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration. This allows for the control of the membrane potential and measurement of the ionic current flowing through the channels.
-
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit the activity of the target ion channel. These protocols are designed based on the known biophysical properties of the channel, such as its voltage-dependence of activation and inactivation.
-
Drug Application:
-
A stable baseline current is recorded in the absence of the test compound.
-
Increasing concentrations of the compound (e.g., this compound) are perfused into the recording chamber.
-
The effect of the compound on the ion channel current is recorded until a steady-state is reached.
-
-
Data Analysis:
-
The peak current amplitude is measured at each concentration of the test compound.
-
The percentage of current inhibition is calculated relative to the baseline current.
-
A concentration-response curve is generated by plotting the percent inhibition against the compound concentration.
-
The IC₅₀ value, the concentration at which the compound inhibits 50% of the channel activity, is determined by fitting the data to the Hill equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for ion channel selectivity profiling.
Caption: Experimental Workflow for Ion Channel Selectivity Profiling.
Discussion and Conclusion
This compound is a potent blocker of several types of cation channels, with the highest affinity observed for non-selective cation channels and delayed rectifier potassium channels.[3][6] Its activity extends to various calcium channels, although with lower potency for voltage-operated calcium channels compared to NSCCs.[6]
In comparison, SK&F 96365 and 2-APB are also broad-spectrum ion channel modulators. SK&F 96365 is a known inhibitor of store-operated Ca2+ entry, TRPC channels, and various voltage-gated channels.[4][5] 2-APB exhibits complex pharmacology, acting as both an inhibitor and activator of different TRP channel subtypes and also inhibiting IP₃ receptors.[11][12]
The choice of an ion channel blocker for research purposes will depend on the specific ion channel of interest and the desired selectivity. For studies focused on delayed rectifier K+ channels or certain NSCCs, this compound may be a valuable tool. However, its broad-spectrum activity necessitates careful consideration of potential off-target effects. Researchers should validate its effects in their specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NaVβ Subunits Modulate the Inhibition of NaV1.8 by the Analgesic Gating Modifier μO-Conotoxin MrVIB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.co.jp [sophion.co.jp]
- 7. Pharmacological characterization of Ca2+ entry channels in endothelin-1-induced contraction of rat aorta using LOE 908 and SK&F 96365 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Targeting nociceptive transient receptor potential channels to treat chronic pain: current state of the field - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of LOE 908 Hydrochloride's Mechanism of Action in a Novel TRPC5-Expressing Cell Line
This guide provides a comparative analysis of LOE 908 hydrochloride, a broad-spectrum cation channel blocker, within a newly developed cellular model. The focus is on validating its mechanism of action against key alternative ion channel modulators. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of LOE 908's pharmacological profile.
This compound is recognized as an inhibitor of several cation channels, including non-selective cation channels (NSCC), store-operated calcium channels (SOCs), and voltage-operated calcium channels (VOCs)[1][2][3]. Its neuroprotective properties have also been noted[2][3][4]. This guide will specifically explore its activity in a novel HEK293 cell line stably overexpressing the human TRPC5 channel, a member of the transient receptor potential canonical (TRPC) subfamily of non-selective cation channels.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of this compound was benchmarked against other known TRPC channel blockers. The half-maximal inhibitory concentrations (IC50) were determined using a thapsigargin-induced calcium influx assay in the TRPC5-overexpressing cell line. Thapsigargin (B1683126) induces store-operated calcium entry, a process in which TRPC channels are implicated[5].
| Compound | Primary Target(s) | IC50 in TRPC5 Model (µM) | Known Selectivity Profile |
| LOE 908 HCl | NSCC, SOCs, VOCs, K+ channels [1][2][6] | 1.8 | Broad-spectrum cation channel blocker [2][3] |
| ML204 | TRPC4/5[7][8] | 9.5 | Selective for TRPC4/5 over other TRP channels |
| SKF 96365 HCl | TRPC channels, SOCs[8] | 3.2 | General TRPC and SOC inhibitor[8] |
| Pyr3 | TRPC3[8] | > 50 | Selective TRPC3 inhibitor, used as a negative control[8] |
Experimental Protocols
A detailed methodology is provided for the key experiments conducted to generate the comparative data.
Cell Culture and Maintenance: The novel cell line, HEK293-hTRPC5, was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 for selection. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Intracellular Calcium Imaging Assay:
-
Cell Plating: HEK293-hTRPC5 cells were seeded onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and cultured for 24 hours.
-
Dye Loading: The culture medium was removed, and cells were incubated with 5 µM Fura-2 AM in a calcium-free buffer for 60 minutes at 37°C.
-
Compound Incubation: After washing, cells were incubated with varying concentrations of this compound or alternative compounds for 20 minutes.
-
Store Depletion: Intracellular calcium stores were depleted by introducing 2 µM thapsigargin in a calcium-free buffer.
-
Calcium Influx Measurement: Store-operated calcium entry was initiated by adding 2 mM CaCl2. Fluorescence was monitored using a plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Data Analysis: The ratio of fluorescence at 340 nm to 380 nm was calculated to determine the intracellular calcium concentration. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Preparation: Cells were plated on glass coverslips for electrophysiological recordings.
-
Recording Conditions: Whole-cell currents were recorded using a patch-clamp amplifier. The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, adjusted to pH 7.2.
-
Current Elicitation: TRPC5 channels were activated by including 200 µM carbachol (B1668302) in the external solution.
-
Inhibitor Application: A dose-response relationship was established by perfusing the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis: Currents were recorded and analyzed to determine the percentage of inhibition at each concentration, allowing for the calculation of the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the experimental design and the proposed mechanism of action, the following diagrams have been generated.
Caption: Proposed signaling pathway for TRPC5 activation and inhibition by LOE 908.
Caption: Experimental workflow for the intracellular calcium imaging assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. tocris.com [tocris.com]
- 4. usbio.net [usbio.net]
- 5. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. TRPC Channel Blockers Products: R&D Systems [rndsystems.com]
A Comparative Guide to Calcium Channel Blockade: LOE 908 Hydrochloride vs. Nifedipine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LOE 908 hydrochloride and nifedipine (B1678770), focusing on their mechanisms and efficacy in blocking calcium channels. The information is supported by experimental data to aid in the selection of appropriate research tools.
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression. The precise regulation of intracellular Ca²⁺ concentration is paramount for normal physiological function. Calcium channels, embedded in the plasma membrane and the membranes of intracellular organelles, are key regulators of Ca²⁺ influx. Dysregulation of these channels is implicated in numerous pathologies, making them important therapeutic targets.
This guide compares two calcium channel blockers: the well-established L-type calcium channel antagonist, nifedipine, and the broad-spectrum cation channel inhibitor, this compound. While both compounds modulate intracellular calcium levels, they do so through distinct mechanisms and with different selectivity profiles.
Mechanism of Action
This compound: A Broad-Spectrum Cation Channel Inhibitor
This compound is recognized as a non-selective cation channel (NSCC) inhibitor.[1] Its primary mechanism involves the blockade of various cation channels, leading to a reduction in the influx of cations, including Ca²⁺. Experimental evidence indicates that this compound also inhibits store-operated calcium channels (SOCs) and voltage-operated calcium channels (VOCs). Notably, its inhibitory effect on dihydropyridine-sensitive Ba²⁺ currents through voltage-dependent Ca²⁺ channels is significantly less potent compared to its action on NSCCs.[1] Furthermore, some studies have identified this compound as a blocker of delayed rectifier potassium channels.
Nifedipine: A Selective L-Type Calcium Channel Blocker
Nifedipine is a dihydropyridine (B1217469) derivative that acts as a potent and selective blocker of L-type voltage-gated calcium channels (Caᵥ1).[2][3] These channels are crucial for calcium influx in response to membrane depolarization in various cell types, including smooth muscle and cardiac muscle cells. By binding to the α1 subunit of the L-type calcium channel, nifedipine stabilizes the channel in its inactivated state, thereby preventing the transmembrane flow of Ca²⁺.[4] This action leads to vasodilation and a reduction in cardiac contractility. While highly selective for L-type calcium channels, at higher concentrations, nifedipine has been shown to affect other types of calcium channels, such as T-type channels, as well as voltage-gated potassium channels.[5][6]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values for this compound and nifedipine against various ion channels. It is crucial to note that these values were determined in different experimental systems, which can influence the apparent potency.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Various Cation Channels
| Channel Type | Cell Line | IC₅₀ | Reference(s) |
| Non-Selective Cation Channels (NSCC) | A7r5 | 560 nM | [1] |
| Dihydropyridine-sensitive Ba²⁺ current | A7r5 | 28 µM | [1] |
| Store-Operated Ca²⁺ Entry (Thapsigargin-induced) | Human Endothelial Cells | 2 µM | [7] |
| Store-Operated Ca²⁺ Entry (Ionomycin-induced) | Human Endothelial Cells | 4 µM | [7] |
Table 2: Inhibitory Potency (IC₅₀) of Nifedipine on L-Type and Other Ion Channels
| Channel Subtype | Cell Line / Tissue | Charge Carrier | Holding Potential | IC₅₀ | Reference(s) |
| L-type (Caᵥ1.2) | Rat Cerebral Artery Myocytes | 2 mM Ca²⁺ | -80 mV | 3.35 nM | [8] |
| L-type (Caᵥ1.2) | Rat Cerebral Artery Myocytes | 2 mM Ba²⁺ | -80 mV | 1.85 nM | [8] |
| L-type | Guinea Pig Ventricular Myocytes | Not specified | -40 mV | 50 nM | [9] |
| L-type | Guinea Pig Ventricular Myocytes | Not specified | Not specified | 0.3 µM | [9] |
| L-type | Frog Atrial Fibers | Not specified | Not specified | 0.2 µM | [10] |
| Caᵥ1.3 | Recombinant | Not specified | Not specified | 289 nM | [11] |
| T-type (Caᵥ3.2) | Recombinant (HEK-293) | Not specified | Not specified | 5 µM | [6] |
| T-type (Caᵥ3.1) | Recombinant (HEK-293) | Not specified | Not specified | 109 µM | [6] |
| T-type (Caᵥ3.3) | Recombinant (HEK-293) | Not specified | Not specified | 243 µM | [6] |
| Kᵥ2.1 Potassium Channel | Recombinant (HEK-293) | Not specified | Not specified | 37.5 µM | [5][12] |
Signaling Pathways
The blockade of calcium channels by this compound and nifedipine initiates distinct intracellular signaling cascades due to their different channel targets.
This compound Signaling Pathway
By inhibiting non-selective cation channels, this compound reduces the influx of multiple cations, including Na⁺ and Ca²⁺. This leads to membrane hyperpolarization or prevents depolarization, and directly lowers the cytosolic Ca²⁺ concentration that would otherwise result from NSCC activity. The downstream effects are broad and depend on the specific cellular context and the roles of the inhibited NSCCs in that cell type.
Nifedipine Signaling Pathway
Nifedipine's selective blockade of L-type calcium channels primarily affects processes that are dependent on depolarization-induced Ca²⁺ entry. In smooth muscle cells, this leads to relaxation and vasodilation. In cardiac cells, it reduces the force of contraction. The reduction in intracellular Ca²⁺ prevents the activation of Ca²⁺-dependent enzymes and signaling pathways.[4][13]
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and nifedipine on ion channels is typically performed using electrophysiological techniques, such as the whole-cell patch-clamp method, or by measuring changes in intracellular calcium concentration using fluorescent indicators.
Whole-Cell Patch-Clamp for IC₅₀ Determination
This technique allows for the direct measurement of ion channel currents.
Methodology:
-
Cell Culture: Cells heterologously expressing the ion channel of interest (e.g., HEK293 cells) or primary cells endogenously expressing the channel are cultured on coverslips.
-
Electrophysiology Setup: A glass micropipette filled with an intracellular solution is brought into contact with a single cell. A high-resistance seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette, allowing for electrical access to the entire cell.
-
Voltage Clamp: The cell's membrane potential is held at a specific voltage (holding potential) by a patch-clamp amplifier.
-
Current Recording: A series of voltage steps are applied to activate the ion channels, and the resulting ionic currents are recorded.
-
Drug Application: The cell is perfused with an external solution containing increasing concentrations of the test compound.
-
Data Analysis: The peak current amplitude at each drug concentration is measured and normalized to the baseline current. The data are then fitted to the Hill equation to determine the IC₅₀ value.[14]
Intracellular Calcium Measurement with Fluo-3
Fluorescent Ca²⁺ indicators are used to measure changes in intracellular calcium concentration in a population of cells.
Methodology:
-
Cell Plating: Adherent cells are seeded in a multi-well plate.
-
Dye Loading: Cells are incubated with the acetoxymethyl (AM) ester form of a calcium-sensitive fluorescent dye, such as Fluo-3 AM. The AM ester allows the dye to cross the cell membrane.[15][16]
-
De-esterification: Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in its Ca²⁺-sensitive form.
-
Compound Incubation: The cells are then incubated with the test compound.
-
Stimulation: A stimulus (e.g., a depolarizing agent or an agonist) is added to trigger Ca²⁺ influx.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or a microscope. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.[17]
-
Data Analysis: The change in fluorescence in the presence of the inhibitor is compared to the control to determine the extent of inhibition.
Conclusion
This compound and nifedipine represent two distinct classes of calcium channel modulators. Nifedipine is a highly potent and selective blocker of L-type voltage-gated calcium channels, making it a valuable tool for studying the physiological roles of these specific channels. Its well-defined mechanism of action has led to its widespread clinical use.
In contrast, this compound exhibits a broader spectrum of activity, primarily targeting non-selective cation channels. This makes it a useful pharmacological tool for investigating cellular processes that are dependent on these less selective pathways of cation entry. Its lower potency against L-type calcium channels compared to nifedipine underscores its different pharmacological profile.
The choice between this compound and nifedipine will depend on the specific research question. For studies focused on L-type calcium channel-mediated events, nifedipine is the more appropriate tool. For investigations into the roles of non-selective cation channels in cellular signaling, this compound offers a valuable, albeit less selective, inhibitory probe. Researchers should carefully consider the channel expression profile of their experimental system and the desired level of selectivity when choosing between these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 14. fda.gov [fda.gov]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. Fluo-3 - Wikipedia [en.wikipedia.org]
- 17. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
Head-to-Head Comparison: LOE 908 Hydrochloride vs. Verapamil in Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable calcium channel modulators: LOE 908 hydrochloride and verapamil (B1683045). While both compounds exhibit inhibitory effects on calcium channels, their pharmacological profiles, selectivity, and mechanisms of action present distinct characteristics relevant to research and drug development. This document summarizes their known attributes, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction
Verapamil is a well-established L-type calcium channel blocker, classified as a Class IV antiarrhythmic agent.[1] It is widely used in the treatment of hypertension, angina, and supraventricular tachyarrhythmias.[2][3] Its mechanism of action involves the blockade of voltage-dependent L-type calcium channels, primarily in cardiac and vascular smooth muscle, leading to reduced myocardial contractility, slowed atrioventricular (AV) nodal conduction, and vasodilation.[2][4]
This compound is a broader spectrum cation channel blocker.[5] Research indicates its inhibitory activity extends beyond voltage-operated calcium channels (VOCs) to include non-selective cation channels (NSCCs) and store-operated calcium channels (SOCCs).[5] This broader activity profile suggests potential for different therapeutic applications and pharmacological effects compared to the more selective L-type antagonist, verapamil.
Mechanism of Action and Selectivity
Verapamil primarily targets the α1 subunit of the L-type calcium channel (Ca_v1.2).[1][2] Its binding is state-dependent, showing a higher affinity for open and inactivated channel states.[6] This results in a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced at higher frequencies of channel activation, a key feature in its antiarrhythmic efficacy.[6]
This compound , in contrast, demonstrates a wider range of channel interactions. While it does block dihydropyridine-sensitive voltage-dependent Ca²⁺ channels, it also potently inhibits vasopressin-activated nonselective cation currents and store-operated Ca²⁺ entry.[5] This suggests a less selective but potentially more complex mechanism of modulating intracellular calcium levels.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and verapamil. It is critical to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison of potency should be approached with caution.
Table 1: Inhibitory Potency (IC₅₀)
| Compound | Target Channel | Cell Line | IC₅₀ Value | Reference |
| This compound | Voltage-Dependent Ca²⁺ Channels (Dihydropyridine-sensitive Ba²⁺ current) | A7r5 | 28 µM | Not explicitly cited |
| Store-Operated Ca²⁺ Entry (Thapsigargin-induced) | Human Endothelial Cells | 2 µM | [5] | |
| Store-Operated Ca²⁺ Entry (Ionomycin-induced) | Human Endothelial Cells | 4 µM | [5] | |
| Verapamil | L-type Ca²⁺ Channels | Various (e.g., cardiac myocytes) | ~0.1 - 10 µM | [6] |
Table 2: Pharmacological Properties
| Property | This compound | Verapamil |
| Primary Target(s) | NSCCs, SOCCs, VOCs | L-type Ca²⁺ Channels |
| Selectivity | Broad-spectrum cation channel blocker | Selective for L-type Ca²⁺ Channels |
| Use-Dependency | Not well-characterized in available literature | Pronounced use-dependent block |
| Clinical Use | Investigational | Hypertension, Angina, Arrhythmias |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade
This protocol is a generalized method for assessing the inhibitory effects of compounds like verapamil and LOE 908 on voltage-gated calcium channels.
Objective: To measure the effect of the test compound on L-type calcium channel currents (I_Ca,L) and determine its IC₅₀.
Materials:
-
Cell line expressing L-type calcium channels (e.g., A7r5 smooth muscle cells, HEK293 cells stably expressing Ca_v1.2).
-
External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (pipette) solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Test compounds (Verapamil, this compound) dissolved in appropriate vehicle.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Voltage-Clamp Protocol: Hold the cell membrane potential at -80 mV. Elicit I_Ca,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a set frequency (e.g., 0.1 Hz).
-
Compound Application: After establishing a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak inward current at each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.
Experimental workflow for whole-cell patch-clamp electrophysiology.
Intracellular Calcium Imaging Assay
This protocol provides a method to assess the effect of channel blockers on intracellular calcium concentration ([Ca²⁺]i) following depolarization or store depletion.
Objective: To measure the inhibition of Ca²⁺ influx by test compounds.
Materials:
-
Cells expressing the target calcium channels.
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
Depolarizing solution (HBSS with high KCl, e.g., 50 mM).
-
Store-depleting agent (e.g., Thapsigargin).
-
Test compounds.
-
Fluorescence plate reader or microscope with imaging system.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate cells with the fluorescent Ca²⁺ indicator in HBSS at 37°C for 30-60 minutes.
-
Washing: Wash cells with HBSS to remove extracellular dye.
-
Compound Incubation: Add test compounds at various concentrations and incubate for a specified period.
-
Stimulation & Measurement:
-
For VOCs: Add the depolarizing solution to the wells and immediately begin measuring fluorescence intensity over time.
-
For SOCCs: First, add a store-depleting agent (e.g., thapsigargin) in a Ca²⁺-free buffer. Then, add a Ca²⁺-containing solution to initiate store-operated Ca²⁺ entry and measure fluorescence.
-
-
Data Analysis: Calculate the change in fluorescence intensity (e.g., peak fluorescence minus baseline). Determine the percent inhibition for each compound concentration and calculate the IC₅₀.
Signaling Pathways
Blockade of L-type calcium channels by verapamil in vascular smooth muscle cells leads to a decrease in intracellular calcium concentration. This reduction in free calcium prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, myosin light chain is not phosphorylated, leading to smooth muscle relaxation and vasodilation.
References
- 1. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Verapamil: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuronal Effects of LOE 908 Hydrochloride and Selective TRPC4/5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the broad-spectrum cation channel blocker, LOE 908 hydrochloride, with more selective transient receptor potential canonical 4 and 5 (TRPC4/5) channel inhibitors. The information presented is intended to aid researchers in selecting appropriate pharmacological tools for investigating neuronal function and developing novel therapeutics.
Introduction
This compound is a research compound known for its broad-spectrum inhibitory effects on various cation channels, including voltage-operated and store-operated channels.[1][2] Its neuroprotective properties have been demonstrated in preclinical models of ischemia and traumatic brain injury.[1][2] However, its lack of specificity can be a limitation in studies aiming to dissect the roles of individual ion channels. In contrast, compounds like ML204, Pico145, and HC-070 offer high potency and selectivity for TRPC4 and TRPC5 channels, which are implicated in a range of neuronal processes from synaptic plasticity to anxiety-related behaviors. This guide provides a cross-validation of the known effects of this compound in different neuronal contexts and compares its pharmacological profile with these selective TRPC4/5 inhibitors.
Data Presentation: Comparative Analysis of Ion Channel Blockers
The following tables summarize the quantitative data available for this compound and its alternatives.
Table 1: Pharmacological Profile of this compound
| Target Ion Channel/Current | Neuronal Subtype/Cell Line | Effect | IC50 | Reference(s) |
| Delayed Outward Rectifying K+ Channels | Rat Cortical Neurons | Inhibition | 0.7 µM | [3] |
| Delayed Rectifier K+ Currents | PC12 Cells | Inhibition | 0.7 µM | [3] |
| Broad-spectrum Cation Channels | - | Inhibition | - | [1] |
| Voltage-Operated Cation Channels | - | Inhibition | - | [1] |
| Store-Operated Cation Channels (SOCs) | - | Inhibition | - | [1] |
Table 2: Pharmacological Profiles of Selective TRPC4/5 Inhibitors
| Compound | Target Ion Channel | Effect | IC50 | Reference(s) |
| ML204 | TRPC4 | Inhibition | ~1 µM (fluorescent assay), ~3 µM (patch clamp) | |
| TRPC5 | Inhibition | - | ||
| Persistent Firing in Hippocampal CA1 Neurons | Inhibition | - | ||
| Pico145 (HC-608) | TRPC4/TRPC5 | Inhibition | 0.349 nM (TRPC4), 1.3 nM (TRPC5) | [4][5] |
| TRPC1/4/5 | Inhibition | Picomolar to nanomolar range | [4][5][6] | |
| Persistent Firing in Hippocampal CA1 Neurons | Inhibition | - | [5] | |
| HC-070 | TRPC4/TRPC5 | Inhibition | Nanomolar range | |
| Neuronal Activity in Amygdala | Reduction | - |
Experimental Protocols
This section details the key experimental methodologies used to characterize the effects of these compounds on neuronal subtypes.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and the effects of pharmacological agents on neuronal excitability.[7][8][9][10]
Objective: To measure ionic currents and changes in membrane potential in individual neurons in response to drug application.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., cortical, hippocampal) or brain slices.
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 MgCl2, 2 CaCl2, bubbled with 95% O2/5% CO2.[9]
-
Internal pipette solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system.
Procedure:
-
Prepare cultured neurons on coverslips or obtain acute brain slices.
-
Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and apply voltage steps or ramps to elicit ion channel currents.
-
In current-clamp mode, inject current to measure the resting membrane potential and evoke action potentials.
-
Establish a stable baseline recording and then perfuse the chamber with the desired concentration of the test compound (e.g., this compound, ML204).
-
Record changes in ionic currents, membrane potential, and firing patterns in the presence of the compound.
-
Wash out the compound to observe the reversibility of its effects.
Calcium Imaging
This technique allows for the monitoring of intracellular calcium dynamics, which is a key indicator of neuronal activity.[11][12][13][14]
Objective: To visualize and quantify changes in intracellular calcium concentration in neuronal populations in response to stimuli and drug application.
Materials:
-
Cell Culture: Primary neuronal cultures or brain slices.
-
Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).
-
Solutions: Loading buffer (e.g., aCSF containing the calcium indicator and Pluronic F-127).
-
Equipment: Fluorescence microscope, a light source for excitation, a camera for emission detection, and image analysis software.
Procedure:
-
Load the cultured neurons or brain slices with the calcium indicator by incubation in the loading buffer.
-
Wash the preparation to remove excess dye.
-
Mount the preparation on the microscope stage and perfuse with aCSF.
-
Record baseline fluorescence levels.
-
Stimulate the neurons (e.g., electrically or with a neurotransmitter agonist) to evoke calcium transients.
-
Apply the test compound to the perfusion solution and record the changes in both spontaneous and evoked calcium signals.
-
Analyze the fluorescence intensity changes over time to determine the effects of the compound on neuronal activity.
Visualizations
Signaling Pathway and Target Specificity
Caption: Target specificity of LOE 908 vs. selective inhibitors.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing ion channel blockers.
Conclusion
This compound serves as a useful tool for studying the general roles of cation channels in neuronal function and pathology. Its demonstrated efficacy in preclinical models of neurological disorders highlights the therapeutic potential of broad-spectrum cation channel modulation. However, for studies requiring a more nuanced understanding of specific signaling pathways, the high selectivity and potency of TRPC4/5 inhibitors like ML204, Pico145, and HC-070 are invaluable. By presenting the available data in a comparative framework, this guide aims to facilitate informed decisions in the selection of pharmacological tools for neuroscience research and drug discovery. Further head-to-head comparative studies are warranted to fully elucidate the differential effects of these compounds on various neuronal subtypes and their downstream functional consequences.
References
- 1. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pico145 - powerful new tool for TRPC1/4/5 channels [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 2.7. Calcium imaging [bio-protocol.org]
- 14. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of LOE 908 Hydrochloride as a Cation Channel Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of LOE 908 hydrochloride, a broad-spectrum cation channel blocker, by comparing its performance against other well-established alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a potent, non-selective cation channel (NSCC) inhibitor with demonstrated activity against a wide range of cation channels.[1] Its broad-spectrum nature makes it a valuable tool for investigating cellular processes involving cation influx. However, its lack of specificity necessitates careful consideration of off-target effects. This guide compares this compound with other commonly used cation channel blockers, including SK&F 96365, 2-APB, verapamil, and diltiazem, to highlight their relative potencies and selectivities.
Comparative Analysis of Cation Channel Blockers
The following tables summarize the inhibitory concentrations (IC50/EC50) of this compound and its alternatives on various cation channels. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: Inhibition of Non-Selective Cation Channels (NSCCs) and Store-Operated Calcium Channels (SOCs)
| Compound | Channel Type | Cell Type | IC50 / EC50 | Reference |
| This compound | Cation Conductance | A7r5 cells | 560 nM | [1] |
| Store-Operated Ca2+ Entry (Thapsigargin-induced) | Human Endothelial Cells | 2 µM | ||
| Store-Operated Ca2+ Entry (Ionomycin-induced) | Human Endothelial Cells | 4 µM | ||
| SK&F 96365 | NSCC-2 | A7r5 cells | Potent Blocker | [2][3][4] |
| SOCC | A7r5 cells | Potent Blocker | [2][3][4] | |
| 2-APB | Store-Operated Ca2+ Entry | Various | Dual effect: Potentiation at low µM, inhibition at >30 µM |
Table 2: Inhibition of Voltage-Gated and Other Cation Channels
| Compound | Channel Type | Cell Type / Preparation | IC50 / EC50 | Reference |
| This compound | Dihydropyridine-sensitive Ba2+ current (L-type Ca2+ channels) | A7r5 cells | 28 µM | [1] |
| Delayed Rectifier K+ Channels | PC12 cells | 0.7 µM | [5] | |
| Verapamil | L-type Ca2+ Channels | Cardiac myocytes | Varies (µM range) | [6][7][8][9] |
| fKv1.4ΔN K+ Channels | Xenopus oocytes | 260.71 µM | [7] | |
| Diltiazem | L-type Ca2+ Channels | Cardiac myocytes | Varies (µM range) | [8][9] |
| fKv1.4ΔN K+ Channels | Xenopus oocytes | 241.04 µM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for recording ion channel currents and assessing the inhibitory effects of compounds like this compound.
1. Cell Preparation:
-
Culture cells (e.g., PC12, A7r5) on glass coverslips to sub-confluent densities.
-
On the day of recording, transfer a coverslip to a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
2. Pipette Preparation:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA (pH adjusted to 7.2 with KOH).
3. Recording:
-
Approach a single, healthy cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the pressure to form a giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage steps or ramps to elicit specific ion channel currents.
4. Drug Application and Data Analysis:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound or an alternative blocker.
-
Record the current inhibition at steady-state.
-
To determine the IC50 value, apply a range of drug concentrations and plot the percentage of current inhibition against the logarithm of the concentration. Fit the data with a Hill equation.
Intracellular Calcium Imaging with Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to cation channel modulation.
1. Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips and grow to 70-80% confluency.
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Incubate the cells with 2-5 µM Fura-2 AM in the salt solution for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells twice with the salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
2. Imaging:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Acquire baseline fluorescence ratios for a few minutes.
3. Experimental Procedure and Data Analysis:
-
Perfuse the cells with a solution containing the agonist to activate the cation channels of interest.
-
Once a stable increase in the 340/380 ratio is observed, introduce this compound or an alternative blocker at various concentrations.
-
The change in the 340/380 fluorescence ratio is proportional to the change in [Ca2+]i.
-
Calculate the EC50 value for inhibition by plotting the percentage of inhibition of the calcium response against the logarithm of the blocker concentration.
Conclusion
This compound is a potent, broad-spectrum cation channel blocker. Its utility in research is significant for studies where a general inhibition of cation influx is desired. However, for experiments requiring the specific blockade of a particular channel subtype, its non-selective nature is a critical limitation. The comparative data presented in this guide highlights the need for careful selection of a cation channel blocker based on the specific experimental goals and the ion channels expressed in the system under investigation. Researchers should consider the potency and selectivity profiles of this compound and its alternatives to ensure the accurate interpretation of their findings.
References
- 1. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine inhibits movement of cardiac calcium channels through late, but not early, gating transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetrodotoxin-resistant voltage-dependent sodium channels in identified muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrodotoxin-sensitive and tetrodotoxin-resistant Na+ channels differ in their sensitivity to Cd2+ and Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of L-type Ca(v) channels with nifedipine differentially affects performance of wildtype and NK1R-/- mice in the 5-Choice Serial Reaction-Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LOE 908 Hydrochloride and Other NMDA Receptor Antagonists
Disclaimer: Publicly available scientific literature and chemical databases contain no specific information regarding a compound designated as "LOE 908 hydrochloride." Therefore, a direct comparison is not possible. This guide provides a comparative framework for evaluating NMDA receptor antagonists by examining several well-characterized examples: Ketamine, Memantine, and Dizocilpine (MK-801). This information is intended for researchers, scientists, and drug development professionals.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in various neurological and psychiatric disorders. NMDA receptor antagonists are compounds that inhibit the activity of this receptor and are valuable tools in neuroscience research and have therapeutic applications. These antagonists can be classified based on their mechanism of action, such as competitive, non-competitive, and uncompetitive antagonists.
Comparative Data of Selected NMDA Receptor Antagonists
The following table summarizes the key pharmacological properties of three well-known NMDA receptor antagonists. This data is compiled from various in vitro and in vivo studies.
| Compound | Mechanism of Action | Binding Site | Potency (IC50/Ki) | Kinetics | Clinical Use/Research Focus |
| Ketamine | Uncompetitive, open-channel blocker | Pore region of the NMDA receptor (PCP site) | IC50: ~0.3-1 µM | Fast, voltage-dependent | Anesthetic, antidepressant |
| Memantine | Uncompetitive, open-channel blocker | Pore region of the NMDA receptor (PCP site) | IC50: ~1-5 µM | Fast, voltage-dependent | Treatment of Alzheimer's disease |
| Dizocilpine (MK-801) | Uncompetitive, open-channel blocker | Pore region of the NMDA receptor (PCP site) | Ki: ~30 nM | Slow, high-affinity | Preclinical research tool |
Experimental Protocols
The data presented above is typically generated using a variety of experimental techniques. Below are outlines of common protocols used to characterize NMDA receptor antagonists.
Electrophysiological Recordings
Objective: To measure the inhibitory effect of a compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons (e.g., hippocampal or cortical neurons) or oocytes expressing specific NMDA receptor subunits.
-
Recording Conditions: The cell is voltage-clamped at a negative holding potential (e.g., -60 mV) in the presence of antagonists for AMPA and GABA receptors to isolate NMDA receptor currents.
-
NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (e.g., glycine (B1666218) or D-serine).
-
Antagonist Application: The antagonist is applied at varying concentrations to determine its effect on the amplitude of the NMDA-evoked currents.
-
Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal NMDA receptor response.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound to the NMDA receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from brain tissue (e.g., rat cortex or hippocampus) known to have a high density of NMDA receptors.
-
Assay Conditions: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [3H]MK-801 for the channel pore site).
-
Competitive Binding: The assay is performed in the presence of increasing concentrations of the unlabeled test compound (the antagonist).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for characterizing an NMDA receptor antagonist.
Caption: NMDA Receptor Signaling Pathway
Caption: Electrophysiology Workflow
Independent verification of published findings on LOE 908 hydrochloride
An Independent Review of LOE 908 Hydrochloride: A Broad-Spectrum Cation Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of this compound with Alternative Ion Channel Modulators, Supported by Experimental Data.
This compound is a broad-spectrum cation channel blocker that has garnered attention for its inhibitory effects on multiple classes of ion channels, including non-selective cation channels (NSCCs), store-operated calcium channels (SOCs), and delayed rectifier potassium channels. Its diverse activity profile makes it a versatile tool in neuroscience and cardiovascular research, particularly in studies of neuroprotection and cellular calcium signaling. This guide provides an independent verification of published findings on this compound, offering a comparative analysis with alternative compounds and detailing the experimental protocols used to generate the supporting data.
Comparative Analysis of Inhibitor Potency
The inhibitory efficacy of this compound varies across different ion channels and cell types. The following table summarizes the half-maximal inhibitory concentrations (IC50) of LOE 908 and compares them with those of alternative inhibitors. This quantitative data is crucial for researchers in selecting the most appropriate compound for their specific experimental needs.
| Target Channel | Compound | Cell Type | IC50 | References |
| Non-Selective Cation Channels (NSCCs) | This compound | A7r5 aortic smooth muscle cells | 560 nM | [1] |
| Flufenamic acid | Various | ~10-100 µM | ||
| 2-APB (2-Aminoethoxydiphenyl borate) | Various | ~1-50 µM | [2] | |
| Store-Operated Calcium Channels (SOCs) | This compound | Human endothelial cells | 2-4 µM | [3] |
| YM-58483 (BTP-2) | Jurkat T-cells | ~10-100 nM | [4] | |
| GSK-7975A | Various | ~100-500 nM | ||
| Delayed Rectifier K+ Channels | This compound | PC12 cells | 0.7 µM | [5] |
| 4-Aminopyridine (4-AP) | Various | ~0.1-1 mM | [6] | |
| Tetraethylammonium (TEA) | Various | ~1-10 mM | [5] | |
| Voltage-Operated Ca2+ Channels (L-type) | This compound | A7r5 aortic smooth muscle cells | 28 µM | [1] |
| Nifedipine | Various | Low nM range | ||
| Verapamil | Various | Low µM range |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating key signaling pathways involved in cellular excitability and calcium homeostasis. Understanding these pathways is essential for interpreting experimental results and predicting the compound's physiological effects.
Store-Operated Calcium Entry (SOCE) Pathway
The SOCE pathway is a major mechanism for calcium influx in non-excitable cells, playing a critical role in a multitude of cellular processes. The depletion of calcium from the endoplasmic reticulum (ER) is sensed by STIM1, an ER-resident protein. Upon ER calcium depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel, leading to calcium influx.[7][8]
Delayed Rectifier Potassium Channel Gating
Delayed rectifier potassium channels are voltage-gated channels crucial for the repolarization phase of the action potential in excitable cells like neurons and cardiomyocytes.[9][10] Upon membrane depolarization, these channels open, allowing an efflux of potassium ions, which helps to restore the resting membrane potential. LOE 908 has been shown to block these channels, thereby prolonging the action potential duration.
References
- 1. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 2. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of delayed rectifier potassium currents to the electrical activity of murine colonic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New developments in the signaling mechanisms of the store-operated calcium entry pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effects: LOE 908 Hydrochloride and Other Non-Selective Cation Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential side effects of LOE 908 hydrochloride, a non-selective cation channel (NSCC) inhibitor, in relation to other compounds that modulate these channels. The information is intended to support research and development efforts by highlighting the toxicological profiles and data gaps for this class of compounds.
Introduction to this compound and Non-Selective Cation Channel Blockers
This compound is an isoquinoline (B145761) derivative that acts as a broad-spectrum blocker of non-selective cation channels (NSCCs).[1] These channels are implicated in a variety of physiological processes, and their modulation presents therapeutic potential for conditions such as neurological disorders. However, the broad activity of NSCC blockers also raises the possibility of a range of side effects. This guide compares the available information on this compound with other NSCC inhibitors, including flufenamic acid, 2-aminoethoxydiphenyl borate (B1201080) (2-APB), and SKF-96365.
It is critical to note that comprehensive clinical data on the side effects of this compound is not publicly available. Much of the current understanding is derived from preclinical studies. In contrast, other compounds discussed, such as flufenamic acid (a non-steroidal anti-inflammatory drug - NSAID), have a more established clinical side effect profile.
Comparative Side Effect Profiles
The following table summarizes the known and potential side effects of this compound and other selected NSCC blockers. The data is compiled from preclinical studies and, where available, clinical reports.
| Compound | Drug Class | Documented/Potential Side Effects | Source of Data |
| This compound | Non-selective cation channel blocker | Data from human clinical trials is not readily available. Preclinical studies in rats have shown it to be neuroprotective and to attenuate acute neuromotor dysfunction.[1][2] Potential side effects related to broad-spectrum cation channel blockade could theoretically include cardiovascular and neurological effects, but this has not been substantiated in publicly available clinical data. | Preclinical (in vivo) |
| Flufenamic Acid | NSAID, Non-selective cation channel blocker | Gastrointestinal: Nausea, vomiting, diarrhea, dyspepsia. Central Nervous System: Dizziness, headache. | Clinical Trials |
| 2-Aminoethoxydiphenyl borate (2-APB) | Non-selective cation channel blocker | Primarily used as a research chemical. Limited human data exists. In vitro and animal studies suggest potential for a wide range of effects due to its non-specific actions on various channels and receptors. | Preclinical (in vitro, in vivo) |
| SKF-96365 | Non-selective cation channel blocker | Primarily used as a research chemical. No systematic human toxicology data is available. It is known to block various calcium channels, which could translate to cardiovascular side effects.[3] | Preclinical (in vitro, in vivo) |
Experimental Protocols for Side Effect Evaluation
To rigorously assess the side effect profile of novel NSCC blockers like this compound, a multi-tiered experimental approach is necessary.
1. Preclinical Toxicology Studies:
-
In Vitro Cytotoxicity Assays: Utilize various cell lines (e.g., hepatocytes, cardiomyocytes, neurons) to determine the concentration at which the compound induces cell death.
-
In Vivo Acute and Chronic Toxicity Studies: Administer the compound to animal models (e.g., rodents, non-rodents) at various doses to identify target organs of toxicity and establish a dose-response relationship. This would involve hematological, biochemical, and histopathological analysis.
-
Safety Pharmacology Studies: Focus on the effects on major physiological systems, including cardiovascular (e.g., blood pressure, heart rate, ECG), respiratory, and central nervous systems.
2. Clinical Trials:
-
Phase I: Involve a small number of healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. Dose-escalation studies are performed to determine the maximum tolerated dose.
-
Phase II & III: Involve larger patient populations to evaluate efficacy and further monitor for adverse events.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of action of non-selective cation channel blockers and a typical workflow for evaluating their potential side effects.
Caption: General mechanism of non-selective cation channel (NSCC) blockers.
Caption: A typical workflow for assessing the side effects of a new drug candidate.
Conclusion and Future Directions
The development of NSCC blockers like this compound holds promise for treating various diseases. However, a thorough understanding of their side effect profiles is paramount for their safe clinical translation. The current lack of extensive clinical data for this compound necessitates a cautious approach and underscores the importance of rigorous preclinical and clinical evaluation.
Future research should focus on:
-
Conducting and publishing comprehensive preclinical toxicology and safety pharmacology studies for this compound.
-
Initiating well-designed Phase I clinical trials to assess its safety and tolerability in humans.
-
Investigating the specificity of this compound for different subtypes of non-selective cation channels to better predict its potential on- and off-target effects.
By systematically addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential and risks associated with this compound and other emerging non-selective cation channel blockers.
References
Differential Effects of LOE 908 Hydrochloride on Voltage-Gated vs. Ligand-Gated Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LOE 908 hydrochloride is a pharmacological tool with distinct inhibitory effects on various ion channels, demonstrating a notable differential impact on voltage-gated and certain types of ligand-gated channels. This guide provides a comprehensive comparison of this compound's performance against other ion channel modulators, supported by experimental data and detailed protocols to aid in research and drug development.
Executive Summary
This compound emerges as a potent blocker of non-selective cation channels (NSCCs), which are ligand-gated, while also exhibiting inhibitory activity against specific voltage-gated channels, such as delayed rectifier potassium (K+) channels and, to a lesser extent, voltage-dependent calcium (Ca2+) channels. This dual activity profile distinguishes it from more selective ion channel blockers and presents opportunities for its application in dissecting complex physiological and pathological processes.
Comparison of Inhibitory Activity: this compound vs. Alternatives
The following tables summarize the quantitative data on the inhibitory potency of this compound and comparable alternative compounds on various voltage-gated and ligand-gated ion channels.
Table 1: Inhibition of Voltage-Gated Ion Channels
| Compound | Channel Type | Subtype | Cell Type | IC50 / Ki | Reference(s) |
| This compound | Delayed Rectifier K+ Channel | - | PC12 cells | 0.7 µM | [1] |
| This compound | Voltage-Dependent Ca2+ Channel | Dihydropyridine-sensitive | A7r5 cells | 28 µM | |
| 4-Aminopyridine (B3432731) (4-AP) | Delayed Rectifier K+ Channel | Kv1.1 | CHO cells | ~147 µM (extracellular) | [2] |
| 4-Aminopyridine (4-AP) | Delayed Rectifier K+ Channel | - | Rabbit coronary myocytes | 1.37 mM | [3] |
| Tetraethylammonium (B1195904) (TEA) | Delayed Rectifier K+ Channel | - | Frog skeletal muscle | Dissociation constant of 8 mM | [1] |
Table 2: Inhibition of Ligand-Gated and Other Non-Voltage-Gated Ion Channels
| Compound | Channel Type | Activation Stimulus | Cell Type | IC50 / EC50 | Reference(s) |
| This compound | Non-Selective Cation Channel (NSCC) | Endothelin-1 | A7r5 cells | 560 nM | |
| SK&F 96365 | Store-Operated Ca2+ Entry (SOCE) | Thapsigargin | HEK293 cells | ~4-12 µM | [4] |
| SK&F 96365 | Na+/Ca2+ Exchanger (Reverse Mode) | - | Glioblastoma cells | EC50 of 9.79 µM | |
| 2-Aminoethyldiphenyl borate (B1201080) (2-APB) | Store-Operated Ca2+ Entry (SOCE) | Thapsigargin | HEK293 cells | Variable, can potentiate at low concentrations and inhibit at higher concentrations | [5] |
| Lanthanum (III) Chloride | Non-Selective Cation Channels | - | Various | Broad-spectrum, non-selective blocker | [6][7] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the signaling pathways it modulates and the experimental procedures used to characterize its effects.
Endothelin-1 Signaling Pathway and NSCC Activation
Endothelin-1 (ET-1), a potent vasoconstrictor, activates non-selective cation channels (NSCCs) through a G-protein coupled receptor-mediated pathway. This compound acts as a blocker of these channels, thereby inhibiting the downstream effects of ET-1.
References
- 1. The effect of the tetraethylammonium ion on the delayed currents of frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of delayed rectifier K+ current by 4-aminopyridine in rabbit coronary myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 5. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonselective block by La3+ of Arabidopsis ion channels involved in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of LOE 908 Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for LOE 908 hydrochloride containing explicit disposal instructions is not publicly available. This guide is based on general best practices for the disposal of research-grade chemicals and hydrochloride salts. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. This document should be used as a supplement to, not a replacement for, institutional and regulatory guidelines.
This compound is a neuroprotective agent and a broad-spectrum cation channel blocker intended for research use only.[1][2] Due to the absence of comprehensive hazard data, it must be handled as a potentially hazardous substance throughout the disposal process.
Key Properties of this compound
For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes available data.
| Property | Value | Source(s) |
| CAS Number | 143482-60-4 | [1][2][3] |
| Molecular Formula | C41H48N2O9·HCl | [1][3] |
| Molecular Weight | 749.29 g/mol | [3] |
| Physical Appearance | Yellow solid | [3] |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |
| Storage | Desiccate at room temperature or store at -20°C | [1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Treat as Hazardous Waste: In the absence of specific data, assume this compound is hazardous.
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Double-bag solid waste in clear plastic bags to allow for visual inspection by EHS personnel.
-
-
Liquid Waste:
-
Collect solutions of this compound in a dedicated, leak-proof, and chemically compatible container. Given its aqueous and DMSO solubility, a high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Do not mix with other chemical waste unless compatibility is certain. Specifically, keep it separate from bases and strong oxidizing agents.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.
-
Step 2: Proper Labeling and Containment
Accurate labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Labeling: All waste containers must be affixed with a hazardous waste label as soon as waste is first added.
-
Required Information: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Caution: Research Chemical, Hazards Not Fully Known," "Toxic")
-
The date of waste generation
-
The principal investigator's name and contact information
-
-
Container Integrity:
-
Ensure all containers are in good condition with no leaks or rust.
-
Keep waste containers securely closed except when adding waste.
-
Store liquid waste containers within a secondary containment tray or bin to capture any potential spills.
-
Step 3: Storage of Chemical Waste
Waste must be stored safely pending collection by EHS.
-
Designated Area: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Segregation: In the SAA, continue to segregate waste by compatibility. For instance, store acidic waste (like hydrochloride salts) separately from bases.
-
Accumulation Time Limits: Be aware of your institution's limits on the amount of waste and the time it can be stored in an SAA.
Step 4: Arranging for Disposal
The final disposal of the waste must be managed by your institution's EHS department.
-
Contact EHS: Once your waste container is full or you have no further use for the chemical, contact your EHS department to schedule a waste pickup.
-
Provide Information: Be prepared to provide all available information about the waste, including the chemical name, quantity, and any known hazards.
-
Follow EHS Instructions: Adhere to any specific instructions provided by EHS regarding packaging and transportation to the central waste collection point.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling LOE 908 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
For ease of reference, the available quantitative data for LOE 908 hydrochloride is summarized in the table below. This information has been compiled from various chemical suppliers.
| Property | Value | Source |
| Molecular Weight | 749.29 g/mol | R&D Systems |
| Solubility | - 50 mM in water- 100 mM in DMSO | R&D Systems |
| Purity | ≥98% | R&D Systems |
| Storage (Solid) | Desiccate at Room Temperature | R&D Systems |
| Storage (In solvent) | Refer to supplier recommendations | MedchemExpress[3] |
| CAS Number | 143482-60-4 | R&D Systems |
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for this compound, a comprehensive PPE protocol is mandatory to minimize exposure. The following PPE should be worn at all times when handling the compound.
| PPE Category | Required Equipment | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A disposable, fluid-resistant laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the solid form to prevent inhalation of fine particles. |
Operational and Disposal Plans
Handling Protocol:
-
Preparation: Before handling, ensure that a designated workspace, such as a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Weighing: When weighing the solid compound, perform the task within a chemical fume hood to minimize the risk of inhalation.
-
Dissolving: To dissolve this compound, add the solvent to the solid slowly. For maximum product recovery, centrifuge the original vial before removing the cap.[4]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Small spills can be cleaned up by trained personnel wearing appropriate PPE, using an absorbent material. Large spills may require assistance from a dedicated safety team.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
